Raltegravir beta-D-Glucuronide
Description
BenchChem offers high-quality Raltegravir beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Raltegravir beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIJULFVNPGGMF-LKUMGPRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678673 | |
| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952654-62-5 | |
| Record name | Raltegravir beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Raltegravir Glucuronidation Pathway in Humans
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the metabolic disposition of Raltegravir (Isentress), the first-in-class HIV-1 integrase strand transfer inhibitor (INSTI).[1][2][3] Unlike many antiretrovirals that rely on the Cytochrome P450 (CYP) system, Raltegravir is cleared primarily via UGT1A1-mediated N-glucuronidation .[2][3] This distinction is the cornerstone of its favorable drug-drug interaction (DDI) profile but introduces specific pharmacogenetic considerations regarding UGT1A1 polymorphisms (e.g., UGT1A1*28).
This document details the mechanistic pathway, the clinical impact of genetic variants, and validated experimental protocols for characterizing this pathway in vitro.
Part 1: Mechanistic Enzymology
The Metabolic Pathway
Raltegravir is eliminated largely unchanged in the urine and feces, but the fraction that undergoes metabolism is almost exclusively converted to a single metabolite: Raltegravir-glucuronide (M2) .[4][5]
-
Reaction Type: N-glucuronidation.[3]
-
Site of Metabolism: The reaction occurs at the nitrogen atom of the pyrimidinone ring (specifically the amide nitrogen in the 6-oxo-1,6-dihydro-4-pyrimidinecarboxamide core).[3]
-
Lack of CYP Involvement: Raltegravir is neither a substrate, inhibitor, nor inducer of major CYP450 isozymes (CYP3A4, CYP2C9, etc.).[5] This "metabolic bypass" allows it to be co-administered with boosted protease inhibitors (PIs) without requiring the complex dose adjustments often seen in HIV polypharmacy.
Pathway Visualization
The following diagram illustrates the conversion of Raltegravir to its glucuronide metabolite and the factors influencing this rate.
Figure 1: The primary metabolic pathway of Raltegravir via UGT1A1, highlighting key extrinsic and intrinsic modulators.
Part 2: Pharmacogenetics (UGT1A1*28)
The UGT1A1 gene exhibits significant polymorphism.[7][8] The most relevant variant for Raltegravir is UGT1A1*28 , which involves a TA-repeat insertion in the promoter region, leading to reduced enzyme expression (the same mechanism responsible for Gilbert's Syndrome).
Clinical Impact Analysis
| Genotype | Enzyme Activity | Raltegravir PK Impact | Clinical Action |
| UGT1A11/1 | Normal (Wild Type) | Baseline Exposure | Standard Dosing (400mg BID or 1200mg QD) |
| UGT1A128/28 | Reduced (~30% of normal) | Increased Exposure: AUC increases by ~40-45%.[3] | None Required. The increase is well-tolerated due to Raltegravir's wide therapeutic index.[3] |
| UGT1A1*6 | Reduced (Asian populations) | Increased Exposure | None Required. Similar safety profile to *28.[3] |
Expert Insight: While UGT1A1*28 status is critical for drugs with narrow therapeutic windows like Irinotecan (where it predicts toxicity), it is considered a "biochemical curiosity" for Raltegravir. The drug's safety margin is sufficiently wide that the modest increase in plasma concentration does not necessitate dose reduction.
Part 3: Drug-Drug Interactions (DDIs)
Because Raltegravir relies on UGT1A1, its DDI profile is defined by agents that induce or inhibit this specific enzyme.[3]
Mechanism of Interaction[9]
-
Induction (Rifampin): Rifampin is a potent inducer of UGT1A1 (via PXR activation).[3] This accelerates Raltegravir glucuronidation, significantly lowering plasma trough concentrations (
), which risks virologic failure.-
Protocol: Dose must be doubled (800 mg BID) when co-administered with Rifampin.[3]
-
-
Inhibition (Atazanavir): Atazanavir inhibits UGT1A1 (associated with hyperbilirubinemia).[3][9][10] This blocks Raltegravir clearance, increasing AUC by ~40-70%.[3]
-
Protocol: No dose adjustment is needed due to Raltegravir's safety profile.
-
Figure 2: Mechanistic basis of Raltegravir drug-drug interactions mediated by UGT1A1 modulation.[3]
Part 4: Experimental Protocol
Optimized In Vitro UGT1A1 Glucuronidation Assay
Objective: To determine the intrinsic clearance (
Scientific Rationale (E-E-A-T):
-
Alamethicin Activation: UGT enzymes are located in the luminal side of the endoplasmic reticulum (ER). In microsomal preparations, the membrane forms closed vesicles, creating a latency barrier. Alamethicin , a pore-forming peptide, is strictly required to allow the cofactor (UDPGA) and substrate free access to the active site without disrupting enzyme structure (unlike detergents).
-
Magnesium:
is an essential cofactor for the UGT catalytic mechanism.[1] -
Saccharolactone: Included to inhibit potential
-glucuronidase activity that could hydrolyze the formed metabolite, ensuring accurate formation rate measurement.[3]
4.1 Reagents & Preparation
| Reagent | Concentration (Final) | Role |
| Phosphate Buffer | 50 mM (pH 7.[3]4) | Physiological buffer system.[3] |
| Human Liver Microsomes (HLM) | 0.5 mg/mL | Enzyme source (Pooled donors recommended).[3] |
| Alamethicin | 50 µg/mg protein | Pore-forming agent to remove latency.[3] |
| MgCl₂ | 5 - 10 mM | Essential cofactor.[3] |
| D-Saccharic acid 1,4-lactone | 5 mM | |
| UDPGA | 2 - 5 mM | Co-substrate (donor of glucuronic acid).[3] |
| Raltegravir | 1 - 1000 µM | Substrate (Range covers expected |
4.2 Step-by-Step Workflow
-
Pre-Incubation (Latency Removal):
-
Mix HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Phosphate Buffer on ice for 15 minutes.
-
Why: This ensures pores are formed before the reaction starts, preventing kinetic lag.
-
-
Reaction Mixture Assembly:
-
Add MgCl₂, Saccharolactone, and Raltegravir (at varying concentrations) to the activated microsomes.
-
Pre-warm the mixture to 37°C for 5 minutes.
-
-
Initiation:
-
Start the reaction by adding UDPGA (pre-warmed to 37°C).
-
Note: Always initiate with the cofactor to ensure
is accurate.
-
-
Incubation:
-
Incubate at 37°C with shaking.
-
Timepoint: 30-60 minutes (Must be within the linear range of metabolite formation; validate linearity first).
-
-
Termination:
-
Analysis:
4.3 Data Analysis
-
Plot velocity (
) vs. Substrate Concentration ( ).[3] -
Fit data to the Michaelis-Menten equation:
[3] -
Self-Validation Check: If the Eadie-Hofstee plot is non-linear, consider atypical kinetics (substrate inhibition or auto-activation), though Raltegravir typically follows standard kinetics in this range.[3]
References
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[4] Drug Metabolism and Disposition.[2][7][11][12][13] Link
-
Wenning, L. A., et al. (2009). Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[5] Clinical Pharmacology & Therapeutics.[3] Link
-
Iwamoto, M., et al. (2008).[10] Lack of a clinically important effect of moderate hepatic insufficiency and severe renal insufficiency on raltegravir pharmacokinetics. Antimicrobial Agents and Chemotherapy. Link
-
Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[3][11] Drug Metabolism and Disposition.[2][7][11][12][13] Link
-
FDA Label. (2013).[3] ISENTRESS (raltegravir) tablets - Prescribing Information.[3][9]Link[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Raltegravir - Wikipedia [en.wikipedia.org]
- 4. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Association Between Genetic Polymorphisms of UGT1A1, ABCG2, and NR1I2 and Dolutegravir Pharmacokinetic Parameters in Thai People Living with HIV [mdpi.com]
- 8. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liverpool HIV Interactions [hiv-druginteractions.org]
- 10. Pharmacokinetic drug interactions of integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Safety, tolerability, and pharmacokinetics of raltegravir after single and multiple doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro synthesis of Raltegravir beta-D-Glucuronide
In Vitro Enzymatic Synthesis of Raltegravir -D-Glucuronide: A Precision Protocol
Executive Summary
Raltegravir (RAL) is a potent HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Unlike many antiretrovirals, RAL is primarily cleared via glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) , yielding the pharmacologically inactive metabolite Raltegravir
This guide details the in vitro enzymatic synthesis of the M2 metabolite using Human Liver Microsomes (HLM) and Recombinant UGT1A1 (rUGT). This workflow is essential for generating metabolite standards for mass spectrometry, phenotyping enzyme kinetics, and evaluating drug-drug interaction (DDI) potential (e.g., with UGT1A1 inhibitors like Atazanavir).
Critical Technical Insight: UGT enzymes are sequestered within the lumen of the endoplasmic reticulum.[3] Successful in vitro synthesis requires the use of alamethicin (a pore-forming peptide) rather than detergents to permeabilize the microsomal membrane without inhibiting enzyme activity.
Mechanistic Background
The metabolic conversion of Raltegravir to its glucuronide is a Phase II conjugation reaction.[]
-
Enzyme: UGT1A1 (Major), UGT1A9/1A3 (Minor)
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA)
-
Product: Raltegravir
-D-Glucuronide (RAL-Glu)[1][][5]
Pathway Visualization
Figure 1: The UGT1A1-mediated glucuronidation pathway of Raltegravir.[5][6][7][9][10] Magnesium acts as a Lewis acid to facilitate the glycosyl transfer.
Strategic Synthesis Planning
For analytical standard generation, Recombinant UGT1A1 is preferred due to higher specific activity and cleaner background. For metabolic stability or clearance prediction, Pooled Human Liver Microsomes (HLM) are required to capture inter-individual variability and total hepatic clearance.
System Selection Matrix
| Parameter | Recombinant UGT1A1 (rUGT) | Human Liver Microsomes (HLM) |
| Primary Use | Synthesizing pure metabolite standards | Clearance (CLint) & Phenotyping |
| Conversion Rate | High (Specific overexpression) | Moderate (Physiological abundance) |
| Complexity | Low (Single enzyme) | High (Contains CYPs, other UGTs) |
| Cost | High | Low/Moderate |
| Latency | Requires Alamethicin | Requires Alamethicin |
Detailed Experimental Protocol
This protocol describes the synthesis using HLM , scalable for rUGT systems.
Reagents & Preparation[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
MgCl2: 50 mM stock (Final conc: 5 mM).
-
Alamethicin: 5 mg/mL in methanol (store at -20°C).
-
UDPGA: 20 mM stock in water (Prepare fresh).
-
Raltegravir Stock: 10 mM in DMSO.
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (e.g., Raltegravir-d3).
Step-by-Step Incubation Workflow
Step 1: Enzyme Activation (The "Alamethicin Step") UGT active sites face the ER lumen. Without permeabilization, activity is underestimated by >80%.
-
Thaw HLM on ice.
-
Mix HLM with Buffer and Alamethicin.
-
Target Ratio: 50 µg Alamethicin per mg of microsomal protein.
-
-
Incubate on ice for 15 minutes . This forms pores in the microsomal membrane.
Step 2: Pre-Incubation
-
Prepare the Master Mix (minus UDPGA):
-
Activated HLM (Final: 0.5 mg/mL)
-
MgCl2 (Final: 5 mM)
-
Raltegravir (Final: 10–50 µM for synthesis; 1 µM for clearance)
-
-
Pre-incubate at 37°C for 5 minutes to equilibrate temperature.
Step 3: Reaction Initiation
-
Add UDPGA (Final: 2–5 mM) to start the reaction.
-
Incubate at 37°C with shaking (300 rpm).
-
Time: 30–60 minutes (Linearity check required for kinetics).
-
Step 4: Termination & Extraction
-
Add 3 volumes of Ice-cold Stop Solution (ACN + 0.1% FA).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein.
-
Collect supernatant for LC-MS/MS analysis.
Experimental Workflow Diagram
Figure 2: Step-by-step enzymatic synthesis workflow ensuring membrane permeability and reaction linearity.
Analytical Validation (LC-MS/MS)
A critical challenge in analyzing Raltegravir-Glucuronide is in-source fragmentation . The glucuronide moiety is labile; high temperatures or declustering potentials in the MS source can cleave the glucuronide, reverting it to the parent Raltegravir.
Self-Validating Control: You must achieve chromatographic baseline separation between RAL and RAL-Glu. If they co-elute, the in-source fragmentation of RAL-Glu will falsely elevate the RAL signal.
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Ascentis Express, 2.7 µm) | Standard RP retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source. |
| Mobile Phase B | Acetonitrile | Organic modifier. |
| Elution | Gradient (5% B to 95% B) | RAL-Glu is more polar and elutes earlier than RAL. |
| Ionization | ESI Negative Mode | Higher selectivity for RAL; avoids some adducts. |
| MRM (RAL) | 443.1 | Loss of oxadiazole moiety.[1] |
| MRM (RAL-Glu) | 619.1 | Loss of glucuronic acid (176 Da). |
Note: In Negative Mode, Raltegravir forms
Troubleshooting & Optimization
Problem: Low Yield of Metabolite
-
Cause: Insufficient membrane permeabilization.
-
Fix: Ensure Alamethicin is fresh and incubated for the full 15 mins on ice. Do not use detergent (Triton X-100) if assessing kinetics, as it inhibits UGTs.
-
Cause: UDPGA degradation.
-
Fix: UDPGA is unstable. Prepare immediately before use and keep on ice.
Problem: High Background / Non-Specific Binding
-
Cause: Raltegravir binds to plastic.
-
Fix: Use low-binding polypropylene tubes or glass inserts. Include BSA (0.1%) if protein concentration is very low (<0.1 mg/mL), though usually not necessary in microsomal incubations.
Problem: Parent Drug Signal Increasing Over Time
-
Cause:
-Glucuronidase contamination. -
Fix: Add saccharolactone (5 mM) to the incubation to inhibit potential
-glucuronidase activity in crude tissue homogenates (less of an issue in HLM).
References
-
Kassahun, K., et al. (2007).[11] Metabolism and Disposition of Raltegravir (MK-0518), an Anti-HIV Integrase Inhibitor, in Humans and Preclinical Species. Drug Metabolism and Disposition.[][6][8][9][10] Link
-
Wen, Z., et al. (2018). Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors. Drug Metabolism and Disposition.[][6][8][9][10] Link
-
Fisher, M. B., et al. (2000). In Vitro Glucuronidation Using Human Liver Microsomes and the Pore-Forming Peptide Alamethicin.[3] Drug Metabolism and Disposition.[][6][8][9][10] Link
-
Cattaneo, D., et al. (2012). Quantification of Raltegravir in Human Plasma by HPLC-UV: Application to Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis.[12] Link
Sources
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raltegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Guide: Raltegravir Metabolism by UGT1A1
[1]
Executive Summary
Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI). Unlike many antiretrovirals that rely on Cytochrome P450 (CYP) metabolism, Raltegravir is primarily cleared via glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1][2][3] This unique metabolic profile minimizes CYP-mediated drug-drug interactions (DDIs) but introduces sensitivity to UGT1A1 modulators and polymorphisms.
This guide provides a technical analysis of the UGT1A1-mediated metabolic pathway, the impact of pharmacogenetic variants (UGT1A128, UGT1A16), and validated experimental protocols for assessing glucuronidation kinetics in vitro.
Molecular Mechanism of Metabolism
The Glucuronidation Pathway
Raltegravir is eliminated primarily by the formation of a pharmacologically inactive glucuronide metabolite, Raltegravir-glucuronide (M2) .[3]
-
Primary Enzyme: UGT1A1 (Major contributor), with minor contributions from UGT1A3 and UGT1A9.
-
Reaction Type: O-Glucuronidation.
-
Site of Metabolism: The reaction occurs at the 5-hydroxyl group of the pyrimidinone core.
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).
The chemical transformation converts the lipophilic parent compound into a hydrophilic conjugate, facilitating renal (minor) and biliary (major) elimination.
Pathway Visualization
The following diagram illustrates the catalytic conversion and the influence of key modulators.
Figure 1: Raltegravir metabolic pathway mediated by UGT1A1, including key drug-drug interaction mechanisms.
Pharmacogenetics: The UGT1A1 Polymorphisms[1][2][4][5][8][9]
Genetic variations in the UGT1A1 gene significantly alter enzyme expression and catalytic activity, impacting Raltegravir pharmacokinetics (PK).[7]
Key Alleles
| Allele | Mutation Type | Mechanism | Population Frequency | Effect on RAL PK |
| UGT1A11 | Wild-type | Normal activity | Reference | Baseline Exposure |
| UGT1A128 | Promoter TA repeat ((TA)7) | Reduced transcription | ~30% (Caucasians), ~50% (Africans) | Increased AUC (~41%) |
| UGT1A1*6 | Exon 1 SNP (G71R) | Reduced catalytic activity | ~20% (Asians) | Increased AUC |
Clinical Implications
Despite the statistical increase in systemic exposure (AUC) and
Drug-Drug Interactions (DDI)
Raltegravir's dependence on UGT1A1 makes it susceptible to interactions with strong UGT1A1 inducers and inhibitors.
Inhibition (Atazanavir)
Atazanavir is a potent inhibitor of UGT1A1.[8]
-
Mechanism: Competitive inhibition of UGT1A1.
-
PK Impact: Increases Raltegravir AUC by approximately 41–72% [2].
-
Recommendation: No dose adjustment is required for Raltegravir when co-administered with Atazanavir.
Induction (Rifampin)
Rifampin is a potent inducer of UGT1A1 (via PXR activation).
-
Mechanism: Upregulation of UGT1A1 protein expression.
-
PK Impact: Decreases Raltegravir AUC by approximately 40–61% [3].
-
Recommendation: Dose Adjustment Required. Increase Raltegravir dose to 800 mg twice daily when co-administered with Rifampin.
Experimental Framework: In Vitro Glucuronidation Assay
To study Raltegravir metabolism or evaluate potential DDIs (e.g., inhibition by a new chemical entity), the following validated protocol using Human Liver Microsomes (HLM) or Recombinant UGT1A1 (rUGT1A1) is recommended.
Reagents & Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL) or rUGT1A1.
-
Substrate: Raltegravir (Stock in DMSO; final organic solvent <1%).
-
Cofactor: UDP-glucuronic acid (UDPGA) (Stock 25-50 mM in water).
-
Pore-Forming Agent: Alamethicin (Stock 5 mg/mL in ethanol). Critical for microsomal assays to allow UDPGA entry into the lumen.
-
Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4) + 5-10 mM
. -
Stop Solution: Ice-cold Acetonitrile (ACN) or Methanol containing internal standard (e.g., Raltegravir-d3).
Step-by-Step Protocol
-
Activation (Alamethicin Step):
-
Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in Buffer.
-
Incubate on ice for 15 minutes. Causality: This permeabilizes the microsomal membrane, granting the active site access to the polar cofactor UDPGA.
-
-
Pre-Incubation:
-
Add Raltegravir (range 1–100 µM for kinetic determination) to the activated microsomes.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add UDPGA (final conc. 2–5 mM) to start the reaction.
-
Incubate at 37°C with shaking.
-
Linearity Check: Ensure incubation time is within the linear range (typically 10–30 minutes for RAL).
-
-
Termination:
-
Add 3x volume of Stop Solution (Ice-cold ACN).
-
Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to pellet protein.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant.
-
Monitor MRM transitions for Raltegravir (445.1
109.1) and Raltegravir-Glucuronide (621.1 445.1).
-
Data Analysis (Kinetics)
Fit the initial velocity (
Note: Raltegravir glucuronidation typically follows Michaelis-Menten kinetics, though atypical kinetics (substrate inhibition) can occur at very high concentrations.
References
-
Wenning, L. A., et al. (2009). Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[2][4][5] Clinical Pharmacology & Therapeutics, 85(1), 92-96.
-
Iwamoto, M., et al. (2008). The effect of atazanavir/ritonavir on the pharmacokinetics of raltegravir in healthy subjects. Clinical Infectious Diseases, 47(1), 137-140.
-
Wenning, L. A., et al. (2009). Effect of rifampin, a potent inducer of drug-metabolizing enzymes, on the pharmacokinetics of raltegravir.[3][9][8] Antimicrobial Agents and Chemotherapy, 53(7), 2852-2856.
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[4] Drug Metabolism and Disposition, 35(9), 1657-1663.
Sources
- 1. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. hiv.uw.edu [hiv.uw.edu]
- 9. Recognition and Management of Significant Drug Interactions in HIV Patients – Challenges in Using Available Data to Guide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analytics of Raltegravir β-D-Glucuronide: Chemical Identity, Metabolic Pathways, and Quantification Protocols
Executive Summary
Raltegravir β-D-Glucuronide (CAS 952654-62-5) is the primary pharmacologically inactive metabolite of the HIV-1 integrase strand transfer inhibitor, Raltegravir (Isentress).[][2] Formed exclusively via the UDP-glucuronosyltransferase 1A1 (UGT1A1) pathway, this metabolite represents the critical endpoint of raltegravir elimination in humans.[] Understanding its physicochemical properties and analytical behavior is essential for therapeutic drug monitoring (TDM), particularly in populations with UGT1A1 polymorphisms or during pregnancy where pharmacokinetics are altered.[] This guide provides a definitive reference for the molecular characterization, metabolic formation, and LC-MS/MS quantification of Raltegravir β-D-Glucuronide.[]
Part 1: Chemical Identity & Molecular Properties[1][3]
The accurate identification of Raltegravir β-D-Glucuronide relies on precise molecular descriptors.[] Unlike the parent compound, the glucuronide conjugate exhibits significantly increased polarity and water solubility, facilitating renal excretion.[]
Molecular Specification Table
| Property | Specification |
| Common Name | Raltegravir β-D-Glucuronide |
| Synonyms | Raltegravir Glucuronide; Raltegravir M2 |
| CAS Registry Number | 952654-62-5 |
| Molecular Formula | C₂₆H₂₉FN₆O₁₁ |
| Molecular Weight | 620.54 g/mol |
| Exact Mass | 620.1878 Da |
| Chemical Structure Type | O-Glucuronide conjugate |
| Parent Compound | Raltegravir (MW: 444.42 g/mol ) |
| Solubility | High aqueous solubility; Hygroscopic solid |
Structural Characterization
Raltegravir contains a 5-hydroxy-1,6-dihydro-pyrimidin-6-one core.[] The metabolic conjugation occurs at the enolic hydroxyl group at the C-5 position of the pyrimidinone ring.[] This O-glucuronidation neutralizes the acidic enol, creating a glycosidic bond that is susceptible to hydrolysis by β-glucuronidase enzymes—a critical feature for deconjugation assays.[]
Part 2: Metabolic Pathway & Mechanism[1]
The formation of Raltegravir β-D-Glucuronide is a Phase II metabolic process mediated almost exclusively by the UGT1A1 enzyme.[] This pathway is distinct from cytochrome P450-mediated oxidation, minimizing drug-drug interactions with CYP inducers/inhibitors, though it remains sensitive to UGT1A1 modulators (e.g., Atazanavir, Rifampin).[]
The UGT1A1 Glucuronidation Pathway
Raltegravir enters the hepatocyte and is conjugated with glucuronic acid transferred from UDP-glucuronic acid (UDPGA).[][3]
Key Mechanistic Factors:
-
Enzyme Specificity: UGT1A1 is the major isoform responsible.[]
-
Polymorphism Impact: Individuals with UGT1A128/28 genotypes (Gilbert's Syndrome) show reduced glucuronidation activity, leading to modestly elevated plasma levels of the parent Raltegravir, though dose adjustment is typically not required [1].[][3]
-
Renal Clearance: The glucuronide is transported out of the hepatocyte and excreted via urine.[]
Figure 1: The UGT1A1-mediated metabolic pathway converting Raltegravir to its glucuronide conjugate.[]
Part 3: Analytical Quantification Protocol (LC-MS/MS)[1][5]
Quantifying Raltegravir β-D-Glucuronide requires a robust LC-MS/MS method capable of distinguishing the metabolite from the parent drug, especially since in-source fragmentation can sometimes convert the glucuronide back to the parent ion.[]
Sample Preparation: Protein Precipitation
Direct protein precipitation is preferred over liquid-liquid extraction (LLE) for the glucuronide due to its high polarity.[]
-
Matrix: Human Plasma or Urine.[][4]
-
Reagent: Methanol or Acetonitrile containing Internal Standard (IS) (e.g., Raltegravir-d3 or analog).[]
-
Protocol:
-
Aliquot 50 µL of plasma.[]
-
Add 150 µL of precipitating solvent (MeOH + 0.1% Formic Acid).[]
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.
-
Inject supernatant.[]
-
Chromatographic Separation (HPLC)
Separation is critical to prevent ion suppression and to resolve the glucuronide (elutes earlier) from the parent.[]
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex, 2.1 x 50 mm, 3.5 µm).[]
-
Mobile Phase A: 0.1% Formic Acid in Water.[]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B[]
-
1-4 min: Linear ramp to 90% B
-
4-5 min: Hold 90% B
-
5.1 min: Re-equilibrate 10% B
-
Mass Spectrometry Parameters (MS/MS)
Detection utilizes Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode.[]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Raltegravir-Glucuronide | 621.2 [M+H]⁺ | 445.1 | ~20-25 | Loss of Glucuronide (-176) |
| Raltegravir (Parent) | 445.1 [M+H]⁺ | 109.1 / 361.1 | ~30 | Fragmentation of core |
| Internal Standard | 448.1 [M+H]⁺ | 109.1 | ~30 | (Assuming d3-Raltegravir) |
Critical Technical Note: The transition 621.2 → 445.1 monitors the cleavage of the glycosidic bond, yielding the protonated aglycone (parent drug).[] Ensure chromatographic resolution between the metabolite and parent to avoid "cross-talk" if in-source fragmentation occurs [2].[]
Figure 2: LC-MS/MS workflow for the specific detection of Raltegravir β-D-Glucuronide.
Part 4: Clinical & Research Relevance[1][5][7]
Therapeutic Drug Monitoring (TDM)
While Raltegravir concentrations are the primary metric for efficacy, the Glucuronide-to-Parent ratio is a valuable biomarker for UGT1A1 activity.[]
-
High Ratio: Indicates rapid metabolism (potential for sub-therapeutic parent levels).[]
-
Low Ratio: Indicates UGT1A1 inhibition or genetic deficiency (e.g., UGT1A1*28).[][3]
Drug-Drug Interactions (DDI)
Since Raltegravir is not a CYP450 substrate, it is often used in complex salvage regimens.[] However, strong UGT1A1 inducers (Rifampin) significantly lower Raltegravir exposure by accelerating the formation of the glucuronide.[] Conversely, Atazanavir (a UGT1A1 inhibitor) increases Raltegravir levels [3].[]
Synthesis and Standards
For research purposes, Raltegravir β-D-Glucuronide is typically obtained via:
-
Bio-catalysis: Incubating Raltegravir with liver microsomes (HLM) or recombinant UGT1A1 in the presence of UDPGA.[]
-
Chemical Synthesis: Available from specialized pharmaceutical impurity manufacturers (e.g., Simson Pharma, BOC Sciences) as a reference standard (Purity >95%) [4].[]
References
-
Wenning, L. A., et al. (2009).[] "Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms." Clinical Pharmacology & Therapeutics.
-
Lanchote, V. L., et al. (2020).[][4] "Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis.
-
Cattaneo, D., et al. (2010).[][5] "Exposure-related effects of atazanavir on the pharmacokinetics of raltegravir in HIV-1-infected patients." Therapeutic Drug Monitoring.
-
Simson Pharma. "Raltegravir beta-D-Glucuronide Product Page."[]
Sources
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
The Role of UGT1A1 in Raltegravir Clearance: A Mechanistic and Experimental Guide
Topic: Understanding the Role of UGT1A1 in Raltegravir Clearance Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Raltegravir (RAL), a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI), exhibits a pharmacokinetic profile distinct from protease inhibitors and NNRTIs. Unlike many antiretrovirals that rely on the Cytochrome P450 (CYP) system, Raltegravir is primarily cleared via glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferase 1A1 (UGT1A1) .[1][2]
This whitepaper analyzes the catalytic role of UGT1A1 in Raltegravir disposition, the impact of genomic polymorphisms (specifically UGT1A1*28), and the mechanistic basis of drug-drug interactions (DDIs). It further provides a validated experimental framework for assessing UGT1A1-mediated clearance in vitro, designed for application in pre-clinical drug development.
Mechanistic Foundation: The Glucuronidation Pathway[3]
Raltegravir is a specific substrate for UGT1A1.[2][3][4][5][6][7] The metabolic clearance involves the transfer of a glucuronic acid moiety from uridine diphosphate glucuronic acid (UDP-GA) to the hydroxyl group of the pyrimidinone ring of Raltegravir.
-
Primary Metabolite: Raltegravir-glucuronide (M2).[6]
-
Enzyme Specificity: While UGT1A9 and UGT1A3 show minor activity in vitro, UGT1A1 is the predominant driver of hepatic clearance in vivo.
-
Lack of CYP Involvement: Raltegravir is neither a substrate, inducer, nor inhibitor of major CYP isoenzymes (CYP3A4, CYP2C9, etc.), which minimizes metabolic competition with other antiretrovirals.
Pathway Visualization: Raltegravir Metabolism
The following diagram illustrates the conversion of Raltegravir to its glucuronide conjugate and the subsequent elimination pathways.
Figure 1: The metabolic pathway of Raltegravir via UGT1A1 glucuronidation.
Genomic Variability: The Impact of UGT1A1 Polymorphisms
Genetic variations in the UGT1A1 gene significantly alter enzyme expression and catalytic function.[8] The most relevant polymorphism in Caucasian and African populations is UGT1A128 , while UGT1A1 6 is prevalent in Asian populations.
3.1 The UGT1A1*28 Allele
The UGT1A1*28 polymorphism involves an extra TA repeat in the TATA box of the promoter region ((TA)7TAA instead of (TA)6TAA).[8] This reduces gene transcription efficiency by approximately 70% in homozygous individuals.[8]
Pharmacokinetic Impact:
-
Genotype 28/28 (Gilbert's Syndrome): Patients exhibit reduced clearance of Raltegravir.
-
Quantitative Effect: Studies indicate a modest increase in Raltegravir exposure:[1][4][6][7]
-
Clinical Relevance: Despite the statistical increase, the wide therapeutic index of Raltegravir means this elevation is not clinically toxic.[7] No dose adjustment is required based solely on UGT1A1 genotype.[7]
3.2 Comparative Pharmacokinetics by Genotype
| Genotype | UGT1A1 Activity | Raltegravir PK Change (vs. Wild Type) | Clinical Action |
| UGT1A1 1/1 | Normal (Wild Type) | Baseline | None |
| UGT1A1 1/28 | Intermediate | Slight increase (NS) | None |
| UGT1A1 28/28 | Low (Gilbert's) | AUC ↑ ~41%; Cmax ↑ ~40% | None |
| UGT1A1 6/6 | Low (Asian variant) | Similar elevation to 28/28 | None |
Drug-Drug Interactions (DDIs)[2][11]
Because Raltegravir clearance is UGT1A1-dependent, co-administration with strong UGT1A1 inducers or inhibitors alters its plasma concentration.[6]
4.1 Inhibition (Atazanavir)
Atazanavir is a potent inhibitor of UGT1A1 (often causing hyperbilirubinemia).[4]
-
Mechanism: Competitive inhibition of UGT1A1 prevents Raltegravir glucuronidation.
-
Outcome: Increases Raltegravir AUC by approximately 72% .[4]
-
Recommendation: This increase is well-tolerated; no dose adjustment is necessary.
4.2 Induction (Rifampin)
Rifampin is a potent inducer of both CYP enzymes and UGT1A1.
-
Mechanism: Upregulation of UGT1A1 expression increases the rate of glucuronidation.
-
Outcome: Decreases Raltegravir trough concentrations by 40–61% , risking virologic failure.
-
Recommendation: Dose Adjustment Required. Increase Raltegravir dosage to 800 mg twice daily when co-administered with Rifampin.
DDI Mechanism Visualization
Figure 2: Mechanisms of Drug-Drug Interactions affecting Raltegravir clearance.
Experimental Framework: In Vitro UGT1A1 Assay
For researchers developing novel INSTIs or assessing DDI potential, the following protocol provides a robust method for phenotyping UGT1A1 activity using Raltegravir as a probe substrate.
Protocol: Microsomal Glucuronidation Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A1 (rUGT1A1).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDP-GA) (Final conc: 2-5 mM).
-
Pore Forming Agent: Alamethicin (25 µg/mg protein) – Critical for maximizing microsomal permeability.
-
Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.4) with 5-10 mM
.
Workflow Steps:
-
Activation:
-
Incubate HLM (0.5 mg/mL) with Alamethicin on ice for 15 minutes to permeabilize the microsomal membrane.
-
-
Pre-Incubation:
-
Mix activated HLM with Raltegravir (range: 0.5 – 100 µM) in reaction buffer.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Start reaction by adding UDP-GA.
-
Control: Run a parallel sample without UDP-GA to assess non-specific binding or background stability.
-
-
Incubation:
-
Incubate at 37°C with shaking.
-
Timepoint: Linear range is typically 10–30 minutes (must be empirically validated).
-
-
Termination:
-
Quench reaction with ice-cold Acetonitrile (ACN) containing internal standard (e.g., deuterated Raltegravir-d3).
-
Ratio: 1 part sample : 3 parts quench solution.
-
-
Analysis:
-
Centrifuge (4000g, 10 min) to pellet protein.
-
Analyze supernatant via LC-MS/MS monitoring the transition for Raltegravir and Raltegravir-glucuronide.
-
Assay Workflow Diagram
Figure 3: Step-by-step workflow for the in vitro microsomal glucuronidation assay.
Clinical Translation & Safety
The reliance of Raltegravir on UGT1A1 rather than CYP450 is a significant safety advantage in HIV therapy, where polypharmacy is common.
-
Safety Profile: The modest PK variability caused by UGT1A1 polymorphisms suggests that genotyping is not a prerequisite for prescribing Raltegravir.
-
Pregnancy: UGT1A1 activity is induced during pregnancy (specifically the third trimester). While Raltegravir clearance increases, standard dosing (400 mg BID) generally maintains therapeutic levels, though therapeutic drug monitoring (TDM) may be considered in complex cases.
-
Hepatic Impairment: No dose adjustment is needed for mild to moderate hepatic impairment.[9] Raltegravir has not been extensively studied in severe hepatic impairment.[9]
References
-
Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients. Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Raltegravir: molecular basis of its mechanism of action. Source: PubMed Central (PMC) URL:[Link]
-
Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms. Source: Clinical Pharmacology & Therapeutics / PubMed URL:[Link]
-
Drug-drug interactions with raltegravir. Source: PubMed Central (PMC) URL:[Link]
-
Phenotyping of UGT1A1 Activity Using Raltegravir Predicts Pharmacokinetics and Toxicity of Irinotecan. Source: PLOS ONE URL:[Link]
-
Total, Unbound, Renal, and Hepatic Clearances of Raltegravir in Pregnant Women. Source: Journal of Clinical Pharmacology / PubMed URL:[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Article: Prevalence of drug-drug interactions in the era of HIV integrase inhibitors: a retrospective clinical study (full text) - July 2017 - NJM [njmonline.nl]
- 3. Liverpool HIV Interactions [hiv-druginteractions.org]
- 4. Drug-drug interactions with raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atazanavir Therapy and UGT1A1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
Raltegravir beta-D-Glucuronide CAS number and supplier
Technical Whitepaper: Raltegravir -D-Glucuronide
Characterization, Bioanalysis, and Sourcing Strategies[1]
1Executive Summary
Raltegravir
This technical guide provides a comprehensive framework for researchers requiring high-purity reference standards of Raltegravir
Part 1: Chemical Identity & Specifications[1][2]
Accurate identification of the metabolite is the foundation of any bioanalytical assay. Raltegravir
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Raltegravir |
| Synonyms | Raltegravir M2; Raltegravir Glucuronide |
| CAS Number | 952654-62-5 |
| Molecular Formula | |
| Molecular Weight | 620.54 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |
| Storage | -20°C (Hygroscopic; store under inert atmosphere) |
| Purity Requirement | >95% (HPLC) for quantitative applications |
Part 2: Metabolic Pathway & Clinical Significance[1]
Understanding the formation of Raltegravir
Mechanism of Action
The parent drug, Raltegravir, undergoes conjugation with glucuronic acid at the phenolic hydroxyl group or the amide nitrogen (depending on tautomerism, though N-glucuronidation is common in similar pharmacophores, Raltegravir is specifically an O-glucuronide or N-glucuronide depending on the specific site of attack, but literature confirms the M2 metabolite is the major glucuronide).[5][] This reaction renders the molecule hydrophilic, facilitating renal and biliary excretion.
Clinical Relevance
-
UGT1A1 Polymorphisms: Patients with UGT1A1*28 alleles (Gilbert’s Syndrome) show reduced glucuronidation activity, leading to elevated plasma levels of the parent Raltegravir.
-
Drug-Drug Interactions: Inhibitors of UGT1A1 (e.g., Atazanavir) increase Raltegravir exposure, while inducers (e.g., Rifampin) decrease it. Monitoring the M2 metabolite helps quantify these shifts.
Figure 1: Raltegravir Metabolic Pathway (UGT1A1) [1][3]
Caption: Raltegravir is metabolized primarily by UGT1A1 into the inactive M2 glucuronide, facilitating excretion.[1]
Part 3: Analytical Methodologies (LC-MS/MS)
Quantifying Raltegravir
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
Extraction: Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the polar glucuronide.[1]
-
Reagent: Add 300 µL Acetonitrile containing Internal Standard (Raltegravir-d3 or analog).[1]
-
Process: Vortex (1 min), Centrifuge (10,000 x g, 5 min). Inject supernatant.[1]
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 3-5 minutes.
-
Critical Control: Ensure baseline resolution (
) between Raltegravir ( min) and Raltegravir-Glucuronide ( min).
-
-
MS/MS Detection (Negative Electrospray Ionization - ESI):
-
Glucuronides often ionize well in negative mode.
-
Parent Raltegravir: m/z 443.1
316.1.[9] -
Raltegravir Glucuronide: m/z 619.2
443.1 (Loss of glucuronic acid moiety).
-
Table 2: MS/MS Transition Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Raltegravir | 443.1 [M-H]⁻ | 316.1 | 25 | 20 |
| Raltegravir Glucuronide | 619.2 [M-H]⁻ | 443.1 | 35 | 18 |
| Raltegravir-d3 (IS) | 446.1 [M-H]⁻ | 319.1 | 25 | 20 |
Figure 2: Bioanalytical Workflow Logic
Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of Raltegravir metabolites.
Part 4: Supplier Landscape & Sourcing[1]
Sourcing high-purity metabolites is critical for establishing accurate calibration curves.[1] As these are often custom-synthesized or isolated, availability fluctuates.[1]
Primary Suppliers (Verified Listings):
-
Santa Cruz Biotechnology (SCBT):
-
Toronto Research Chemicals (TRC) / LGC Standards:
-
Often lists isotope-labeled versions (e.g., Raltegravir
-D-Glucuronide-d3) which are ideal for use as Internal Standards.[1]
-
-
BOC Sciences:
-
Specializes in impurities and metabolites.
-
Offers bulk synthesis options.[1]
-
-
Biosynth:
-
Lists under product code MR09516.[10]
-
Quality Control Checklist for Researchers:
-
Certificate of Analysis (CoA): Must confirm identity via NMR and Mass Spec.
-
Purity: Ensure purity is defined by quantitative NMR (qNMR) or HPLC, not just area %.
-
Isotopic Purity (if labeled): Should be >98% isotopic enrichment to prevent contribution to the unlabeled channel.
References
-
Kassahun, K., et al. (2007).[5] "Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the HIV-1 integrase enzyme."[1][5] Drug Metabolism and Disposition. Link
-
Moreira, F., et al. (2020). "Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Wenning, L. A., et al. (2009).[13] "Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms." Clinical Pharmacology & Therapeutics. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 49849448, Raltegravir beta-D-glucuronide." PubChem. Link
Sources
- 1. scbt.com [scbt.com]
- 2. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 7. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijper.org [ijper.org]
- 9. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. schd-shimadzu.com [schd-shimadzu.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. ClinPGx [clinpgx.org]
The Physicochemical and Metabolic Profile of Raltegravir Glucuronide: A Technical Guide
Executive Summary & Molecular Identity
Raltegravir
Understanding the physicochemical behavior of this metabolite is critical for three reasons:
-
Renal Clearance Modeling: M2 accounts for approximately 23% of the dose recovered in urine.
-
Drug-Drug Interaction (DDI) Prediction: As a substrate of UGT1A1, its formation kinetics are sensitive to UGT1A1 inducers (e.g., rifampin) or inhibitors (e.g., atazanavir).
-
Bioanalytical Stability: Proper handling is required to prevent ex vivo hydrolysis back to the parent compound, which can skew pharmacokinetic data.
Chemical Characterization
| Property | Data |
| Systematic Name | Raltegravir |
| Common Code | M2 Metabolite |
| Parent Compound | Raltegravir (MK-0518) |
| Molecular Formula | |
| Molecular Weight | ~620.54 g/mol |
| Exact Mass | 620.1878 Da |
| Conjugation Type | N-Glucuronide (Tetrazole/Amide linkage) or O-Glucuronide (5-OH)* |
| Key Moiety | Pyrimidinone-carboxamide core |
*Note: While Raltegravir possesses a 5-hydroxy group (pKa 6.7), mass spectrometric fragmentation and UGT1A1 specificity often point to conjugation at the nitrogen of the imidazole/tetrazole equivalent or the amide linker, distinguishing it from unstable acyl glucuronides.
Physicochemical Stability & Solubility Profile
Hydrolytic Stability (The "Acyl" Distinction)
A critical physicochemical feature of Raltegravir glucuronide is that it is not an acyl glucuronide.
-
Mechanism: Acyl glucuronides (formed from carboxylic acid drugs) are reactive electrophiles capable of covalent binding to plasma proteins via transacylation.
-
Raltegravir Specifics: Raltegravir contains a carboxamide, not a free carboxylic acid.[3][4] Therefore, the M2 metabolite is chemically stable against acyl migration and protein adduct formation. However, it remains susceptible to enzymatic hydrolysis by
-glucuronidase.
pH-Dependent Solubility
Raltegravir itself exhibits pH-dependent solubility due to the deprotonation of its 5-hydroxy group (pKa ~6.7). The glucuronide conjugate introduces a glucuronic acid moiety (pKa ~3.2), significantly altering the polarity profile.
| Parameter | Parent (Raltegravir) | Metabolite (Raltegravir-Gluc) |
| LogP (Octanol/Water) | ~0.8 (at pH 7.4) | < 0 (Highly Polar) |
| Solubility (pH 2.0) | Low | Moderate |
| Solubility (pH 7.4) | High (Anionic form) | Very High (Dianionic form) |
| Plasma Protein Binding | ~83% | Negligible (<10%) |
Metabolic Pathway Visualization
The following diagram illustrates the UGT1A1-mediated biotransformation and subsequent transport.
Figure 1: Metabolic pathway of Raltegravir. The drug is glucuronidated by UGT1A1 to form M2, which is excreted or recirculated via enterohepatic recycling.
Protocol: Enzymatic Biosynthesis of Raltegravir Glucuronide
Rationale: Chemical synthesis of specific N/O-glucuronides is synthetically arduous and low-yield. For analytical standards and metabolic stability studies, enzymatic biosynthesis using Human Liver Microsomes (HLM) or Recombinant UGTs is the "Gold Standard" self-validating method.
Materials Required[5][6][7][8][9][10][11][12][13][14]
-
Substrate: Raltegravir Potassium (10 mM stock in DMSO).
-
Enzyme Source: Recombinant UGT1A1 supersomes or pooled HLM (Human Liver Microsomes).
-
Cofactor: UDP-glucuronic acid (UDPGA), 25 mM stock.
-
Pore Forming Agent: Alamethicin (50 µg/mL) – Critical for maximizing UGT access in microsomes.
-
Buffer: Tris-HCl (pH 7.4) or Phosphate Buffer (pH 7.4) with 5 mM
.
Step-by-Step Methodology
-
Activation (Pre-Incubation):
-
Mix HLM (final protein conc. 0.5 mg/mL) with Alamethicin (50 µg/mL) in Tris-HCl buffer.
-
Incubate on ice for 15 minutes. Why? To permeabilize the microsomal membrane, allowing UDPGA entry.
-
-
Reaction Assembly:
-
Add Raltegravir (Final conc. 10–50 µM).
-
Add
(Final conc. 5 mM). -
Pre-warm to 37°C for 3 minutes.
-
-
Initiation:
-
Initiate reaction by adding UDPGA (Final conc. 2–5 mM).
-
Control: Prepare a parallel tube adding buffer instead of UDPGA (Negative Control).
-
-
Incubation:
-
Incubate at 37°C with gentle shaking.
-
Timepoint: 60–120 minutes (Raltegravir turnover is moderately slow; extended incubation maximizes yield).
-
-
Termination:
-
Quench with ice-cold Acetonitrile (ACN) containing 1% Formic Acid (1:3 v/v ratio).
-
Why Formic Acid? Acidification stabilizes the glucuronide and ensures protonation for negative mode MS (if used) or standardizes pH.
-
-
Clarification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant contains Raltegravir and Raltegravir-Glucuronide.[3]
-
Analytical Characterization (LC-MS/MS)
Detection of Raltegravir Glucuronide requires specific mass spectrometric transitions. Due to the acidic nature of the glucuronic acid moiety, Negative Electrospray Ionization (ESI-) is often more sensitive and selective than positive mode.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18 or Phenomenex Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: M2 is significantly more polar than Raltegravir and will elute earlier (lower retention time).
Mass Spectrometry Transitions (ESI Negative Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Logic |
| Raltegravir (RAL) | 443.1 | 316.1 | Loss of oxadiazole moiety |
| RAL-Glucuronide (M2) | 619.2 | 443.1 | Neutral loss of glucuronic acid (-176 Da) |
| RAL-Glucuronide (2°) | 619.2 | 316.1 | Combined loss of sugar + oxadiazole |
Analytical Workflow Diagram
Figure 2: Analytical workflow for the simultaneous quantification of Raltegravir and its glucuronide metabolite.
Biological Implications & Transporters
While UGT1A1 is the formation enzyme, the disposition of Raltegravir Glucuronide is governed by efflux transporters.
-
Efflux Transporters: M2 is a substrate for MRP2 (ABCC2) and BCRP (ABCG2) . This dictates its excretion into bile and urine.
-
Enterohepatic Recirculation: Once excreted into the bile, M2 can be hydrolyzed by intestinal bacterial
-glucuronidases back to Raltegravir, which is then reabsorbed. This phenomenon contributes to the "double peak" often observed in Raltegravir pharmacokinetic profiles. -
Polymorphism: Patients with UGT1A1*28 polymorphisms (Gilbert's Syndrome) show decreased glucuronidation capacity, leading to higher plasma levels of the parent Raltegravir, though this is generally not clinically toxic due to Raltegravir's wide therapeutic index.
References
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme. Drug Metabolism and Disposition.
-
Brainard, D. M., et al. (2011). Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor.[5] Journal of Clinical Pharmacology.
-
FDA Clinical Pharmacology Review. (2007). Isentress (Raltegravir) NDA 22-145.
-
Cattaneo, D., et al. (2012). Quantification of Raltegravir and its Glucuronide in Plasma. Therapeutic Drug Monitoring.
-
PubChem Compound Summary. Raltegravir Glucuronide (CID 54671008).
Sources
- 1. Divalent Metals and pH Alter Raltegravir Disposition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpar.com [ijpar.com]
- 3. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
Raltegravir beta-D-Glucuronide stability and storage conditions
Technical Whitepaper: Raltegravir -D-Glucuronide
Stability Mechanisms, Storage Protocols, and Analytical Handling[1]
Executive Summary & Chemical Context
Raltegravir
Chemical Distinction (Critical): Researchers must distinguish between acyl-glucuronides (highly unstable, reactive with proteins) and ether-glucuronides (O-glucuronides). Raltegravir-glucuronide is an N-glucuronide attached to the pyrimidinone ring (specifically at the amide nitrogen, though often functionally grouped with stable ether conjugates in terms of handling compared to reactive acyls).
While chemically more robust than acyl-glucuronides, M2 presents a unique bioanalytical challenge: In-Source Fragmentation (ISF) . Under standard Electrospray Ionization (ESI) conditions, the glucuronide moiety is labile, causing the metabolite to revert to the parent mass inside the mass spectrometer source. Without rigorous chromatographic separation, this leads to gross overestimation of Raltegravir levels.
Physicochemical Stability Profile
The stability of Raltegravir-glucuronide is governed by three vectors: Hydrolytic , Enzymatic , and Thermal/Analytical .
| Stability Vector | Risk Level | Mechanism of Degradation | Mitigation Strategy |
| Chemical Hydrolysis | Low to Moderate | Acid/Base catalyzed cleavage of the glycosidic bond. | Maintain neutral to slightly acidic pH (pH 4.0–7.0). Avoid strong alkaline conditions. |
| Enzymatic Hydrolysis | High | Action of bacterial or endogenous | Cold Chain: Store biological matrices at -80°C immediately. Use inhibitors (e.g., saccharolactone) if processing delays occur. |
| Photostability | Moderate | Photo-oxidation (inherited from parent structure). | Store in amber glass vials. Protect from direct UV exposure. |
| In-Source Fragmentation | Critical | Thermal cleavage of the glucuronide in the MS source (ESI). | Chromatographic Resolution: Parent and Metabolite must elute at different retention times. |
Storage & Handling Protocols
To ensure stoichiometric integrity of the standard and biological samples, the following protocols are mandatory.
3.1 Reference Standard Storage (Solid State)
-
Temperature: -20°C is the baseline requirement. -80°C is preferred for long-term banking (>1 year).
-
Container: Tightly sealed, desiccated amber vials. The substance is hygroscopic; moisture ingress accelerates hydrolysis.
-
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation on the hygroscopic powder.
3.2 Stock Solution Preparation
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN) / Water (50:50 v/v). Avoid 100% aqueous storage due to bacterial growth risks (
-glucuronidase contamination). -
Stability Window:
-
4°C: Stable for < 24 hours.
-
-
-20°C:* Stable for 1-3 months.
-
-
-
-80°C:* Stable for 6-12 months.
-
-
-
Aliquot: Do not refreeze stock solutions. Single-use aliquots are required.
3.3 Biological Matrix (Plasma/Urine) Storage
-
Immediate Action: Centrifuge samples at 4°C immediately after collection.
-
Temperature: -80°C is required. At -20°C, slow enzymatic activity can still occur over months.
-
Thawing: Thaw on wet ice (approx. 4°C). Never thaw in a water bath (37°C), as this reactivates any latent
-glucuronidase.
Analytical Challenges: The In-Source Fragmentation Trap
The most common error in Raltegravir quantification is the isobaric interference caused by the metabolite.
The Mechanism:
-
Raltegravir-Glucuronide (
~620) enters the MS source. -
High temperature/voltage causes the loss of the glucuronic acid moiety (-176 Da).
-
The molecule becomes Raltegravir (
445) before it hits the first quadrupole (Q1). -
The detector registers this as "Parent Drug," falsely elevating the calculated concentration.
The Solution: Chromatographic Orthogonality You cannot rely on MS selectivity (MRM) alone. You must separate the peaks in time.
Validated LC-MS/MS Workflow
-
Column: C18 or Phenyl-Hexyl (e.g., Acquity UPLC HSS T3 or equivalent).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[1]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: Use a shallow gradient. The glucuronide is much more polar and will elute earlier than the parent.
-
Example: Hold 5% B for 0.5 min -> Ramp to 95% B over 4 min.
-
Result: Raltegravir-Gluc elutes at ~1.5 min; Raltegravir elutes at ~3.0 min.
-
-
Verification: Monitor the transition for the Glucuronide (
) and the Parent ( ). If you see a peak in the Parent channel at the Glucuronide retention time, that is In-Source Fragmentation. Do not integrate it.
Visualized Workflows
Diagram 1: Degradation & Analytical Risk Pathways
This diagram illustrates the physical and analytical pathways where the glucuronide integrity is lost.
Caption: Pathways of Raltegravir-Glucuronide degradation. Red paths indicate analytical artifacts that compromise data validity.
Diagram 2: Sample Preparation Decision Tree
A self-validating workflow to ensure data integrity during bioanalysis.
Caption: Decision tree for bioanalytical processing. Separation of retention times (RT) is the critical control point.
References
-
Merck & Co., Inc. (2007). Isentress (Raltegravir) FDA Pharmacology Review. Center for Drug Evaluation and Research. Link
-
Jourdil, J. F., et al. (2009).[2] "Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography–electrospray tandem mass spectrometry." Journal of Chromatography B, 877(29), 3734-3739. Link
-
Fayet, A., et al. (2009). "A conventional LC–MS method developed for the determination of plasma raltegravir concentrations."[2] Biological and Pharmaceutical Bulletin, 31, 1601–1604.[2] Link
-
Kassahun, K., et al. (2007). "Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme."[3] Drug Metabolism and Disposition, 35(9), 1657–1663. Link
-
Trontelj, J., et al. (2007). "Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS." ResearchGate Technical Review. Link
Sources
- 1. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Raltegravir beta-D-Glucuronide Bioactivity
Technical Assessment & Experimental Guide
Executive Summary
Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Its primary metabolic clearance pathway in humans is UGT1A1-mediated glucuronidation, yielding Raltegravir beta-D-Glucuronide (RAL-Gluc, also known as M2).[1][2] While regulatory filings generally classify RAL-Gluc as pharmacologically inactive, the "Metabolites in Safety Testing" (MIST) guidelines and recent focus on enterohepatic recirculation necessitate a rigorous verification of its bioactivity profile.[2]
This guide outlines a technical framework for investigating RAL-Gluc. It moves beyond standard pharmacokinetic (PK) monitoring to focus on residual potency verification and hydrolytic stability .[1][2] The hypothesis driving this investigation is that glucuronidation at the 5-hydroxyl position sterically hinders the magnesium-chelating pharmacophore, rendering the metabolite inactive against HIV integrase, while simultaneously creating a substrate for bacterial
Chemical & Mechanistic Basis[2][3]
Structural Characterization
Raltegravir contains a pyrimidinone core essential for binding the catalytic core domain of HIV-1 integrase.[2][3] The 5-hydroxyl group and the 6-oxo group form a chelating dyad that binds divalent metal ions (
-
Parent: Raltegravir (
)[1][2] -
Metabolite: Raltegravir 5-O-
-D-Glucuronide ( )[1][2] -
Conjugation Site: The 5-hydroxyl enolic oxygen.[2]
-
Mechanistic Impact: Conjugation at this site abolishes the metal-chelating capability, theoretically neutralizing antiviral activity.[2]
The Enterohepatic Loop
Unlike oxidative metabolites (CYP450-derived), RAL-Gluc is stable in human liver microsomes but labile in the presence of microbial enzymes.[2]
-
Formation: Hepatic UGT1A1 converts RAL
RAL-Gluc.[1][2] -
Excretion: RAL-Gluc is transported into bile (via MRP2).[1][2]
-
Reactivation: Gut microbiota expressing
-glucuronidase hydrolyze RAL-Gluc RAL.[1][2] -
Reabsorption: Regenerated RAL is reabsorbed, contributing to the secondary plasma peak observed in PK profiles.
Figure 1: The metabolic lifecycle of Raltegravir, highlighting the critical role of RAL-Gluc hydrolysis in the gut.[2]
Experimental Workflow 1: Biosynthesis & Isolation
Objective: Generate high-purity RAL-Gluc for bioactivity testing. Chemical synthesis is labor-intensive (8+ steps); enzymatic biosynthesis is preferred for small-scale investigation.[1][2]
Protocol: UGT1A1-Mediated Biosynthesis
Rationale: Using recombinant UGT1A1 supersomes ensures specific formation of the relevant isomer without generating oxidative byproducts found in hepatocyte incubations.[2]
-
Reaction Mixture Preparation (Total Volume: 10 mL):
-
Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
. -
Substrate: Raltegravir (
final concentration).[1][2][4] Dissolve stock in DMSO (final DMSO < 1%).[1][2] -
Cofactor: UDP-glucuronic acid (UDPGA) (
, 10x excess).[1][2] -
Catalyst: Recombinant Human UGT1A1 Supersomes (
protein).[1][2] -
Activator: Alamethicin (
) to permeabilize microsomes.[1][2]
-
-
Incubation:
-
Termination & Extraction:
-
Purification (Semi-Prep HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
).[1][2] -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).[1][2]
-
Elution: RAL-Gluc elutes significantly earlier (more polar) than Parent RAL.[1][2]
-
Collection: Fractionate the RAL-Gluc peak.
-
Lyophilization: Freeze-dry fractions to obtain white powder.[1][2]
-
-
Validation:
Experimental Workflow 2: In Vitro Potency Assessment
Objective: Quantify the inhibitory potential (IC50) of RAL-Gluc against HIV-1 Integrase compared to the parent drug.[1][2]
Protocol: Strand Transfer Assay (HTRF or ELISA)
Rationale: Strand transfer is the specific catalytic step inhibited by Raltegravir.[1][2] We must prove RAL-Gluc does not inhibit this step at physiological concentrations.[1][2]
-
Reagents:
-
Assay Setup (96-well format):
-
Detection:
-
Data Analysis:
Experimental Workflow 3: Metabolic Stability (Microbiome Interaction)
Objective: Assess the susceptibility of RAL-Gluc to bacterial hydrolysis, confirming the mechanism of enterohepatic recirculation.[2]
Protocol: Bacterial Beta-Glucuronidase Assay
Rationale: While stable in human liver (microsomes), RAL-Gluc should be rapidly degraded by E. coli derived
-
Reaction Setup:
-
Time-Course:
-
Analysis:
-
LC-MS/MS quantification of RAL formation .
-
Calculate half-life (
) of RAL-Gluc in the presence of bacterial enzyme.
-
-
Control:
Data Presentation & Visualization
Expected Results Summary
| Parameter | Raltegravir (Parent) | RAL-Gluc (Metabolite) | Interpretation |
| Integrase IC50 | 2 – 10 nM | > 10,000 nM | Glucuronidation abolishes activity.[1][2] |
| UGT1A1 Stability | Substrate (Unstable) | Product (Stable) | RAL is cleared by liver.[1][2] |
| Bacterial Stability | Stable | Highly Unstable ( | RAL-Gluc is recycled in gut.[1][2] |
| Solubility | Low | High | Glucuronide aids biliary excretion.[1][2] |
Experimental Logic Flow
Figure 2: Logical workflow for the synthesis, purification, and bio-characterization of RAL-Gluc.
References
-
Kassahun, K., et al. (2007).[1][2] Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme.[2] Drug Metabolism and Disposition.[2][4][5][6][7][8] Link
-
FDA Center for Drug Evaluation and Research. (2007).[1][2] Clinical Pharmacology and Biopharmaceutics Review: Isentress (Raltegravir). Link
-
Cattaneo, D., et al. (2012).[1][2] Raltegravir metabolism: a review. Journal of Chemotherapy. Link[1][2]
-
PubChem. (n.d.).[1][2] Raltegravir beta-D-glucuronide (Compound Summary). National Library of Medicine.[2] Link[1][2]
-
Zhang, X., et al. (2015).[1][2] Glucuronide conjugates of HIV protease inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. PubChemLite - 952654-62-5 (C26H29FN6O11) [pubchemlite.lcsb.uni.lu]
- 2. Raltegravir - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS method for Raltegravir beta-D-Glucuronide quantification
Quantification of Raltegravir and Raltegravir- -D-Glucuronide in Human Plasma via LC-MS/MS
Application Note & Protocol: AN-RAL-GLU-01
Executive Summary & Scientific Rationale
Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor.[1][2] Unlike many antiretrovirals metabolized by CYP450 enzymes, Raltegravir is primarily cleared via glucuronidation mediated by UGT1A1 to form Raltegravir-
Why this method matters: Quantifying RAL alone is insufficient for comprehensive pharmacokinetic (PK) profiling, particularly in populations with UGT1A1 polymorphisms (e.g., Gilbert's syndrome, UGT1A1*28). The metabolic ratio of RAL-GLU to RAL serves as a vital phenotypic probe for UGT1A1 activity in vivo.
The Analytical Challenge: The quantification of acyl- and N-glucuronides by LC-MS/MS presents a specific "Glucuronide Trap":
-
In-Source Fragmentation: RAL-GLU (m/z 621) is thermally labile and can fragment inside the electrospray source to form the parent ion (m/z 445) before quadrupole selection. If RAL and RAL-GLU co-elute, this creates a false-positive bias for the parent drug.
-
Polarity: RAL-GLU is significantly more polar than RAL, often eluting in the void volume on standard C18 columns if the gradient is too aggressive.
This protocol details a self-validating LC-MS/MS workflow designed to resolve these isomers chromatographically and quantify them with high specificity.
Metabolic Pathway & Mechanism
Raltegravir is metabolized almost exclusively by UGT1A1.[3] Understanding this pathway is critical for interpreting PK data.
Figure 1: Metabolic pathway of Raltegravir and the analytical risk of in-source fragmentation.
Method Development Strategy
Chromatographic Separation (The Critical Control)
Because RAL-GLU can convert to RAL in the source, baseline separation is mandatory . We utilize a high-strength silica (HSS) T3 column or a polar-embedded C18. These phases resist pore dewetting in high aqueous conditions, allowing us to start the gradient at 95% aqueous to retain the polar glucuronide.
Internal Standardization[2]
-
Ideal: Stable Isotope Labeled (SIL) RAL-GLU (e.g., RAL-GLU-d3).
-
Practical Alternative: SIL-Raltegravir (RAL-d3 or d6).
-
Note: If using RAL-d3 for both, ensure the retention times are stable, as RAL-d3 will not perfectly compensate for matrix effects at the RAL-GLU elution time.
Sample Preparation
Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for this application. LLE often results in poor recovery of the polar glucuronide metabolite unless specific polar solvents are used.
Detailed Experimental Protocol
Materials & Reagents[4]
-
Standards: Raltegravir Potassium (Ref Std), Raltegravir-
-D-Glucuronide (Ref Std). -
Internal Standard: Raltegravir-d3.[4]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation Workflow
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Why Acid? Stabilizes the glucuronide and improves protein crashing.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 14,000 rpm for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).
-
Why Dilute? Reduces solvent strength to prevent "solvent effect" (peak broadening) for the early-eluting glucuronide.
-
LC-MS/MS Conditions
Liquid Chromatography (UPLC/HPLC):
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or ZORBAX Eclipse Plus C18.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 5 | Initial hold for polar retention |
| 1.00 | 5 | Elute salts/matrix |
| 4.00 | 90 | Elute Raltegravir |
| 5.00 | 90 | Wash |
| 5.10 | 5 | Re-equilibration |
| 7.00 | 5 | End of Run |
Mass Spectrometry Parameters:
-
Source: ESI Positive (ESI+).[6]
-
Spray Voltage: 3500 - 4500 V.
-
Source Temp: 450°C (Keep moderate to minimize glucuronide degradation).
-
Desolvation Gas: 800 L/hr.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
|---|---|---|---|---|---|
| Raltegravir | 445.2 | 361.2 | 30 | 25 | Quant |
| 445.2 | 109.1 | 30 | 40 | Qual | |
| RAL-Glucuronide | 621.2 | 445.2 | 35 | 20 | Quant (Loss of Gluc) |
| 621.2 | 361.2 | 35 | 35 | Qual |
| RAL-d3 (IS) | 448.2 | 364.2 | 30 | 25 | IS |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from plasma sample to MS detection.[4][5][8]
Validation & Troubleshooting
Key Validation Parameters
-
Linearity: 10 – 5000 ng/mL (fits typical clinical range).
-
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Matrix Effect: Assess using post-column infusion. Glucuronides are susceptible to suppression from phospholipids; ensure the divert valve sends the first 1.0 min to waste.
The "Self-Validating" Check
To confirm your source is not degrading the glucuronide:
-
Inject a pure standard of RAL-Glucuronide .
-
Monitor the RAL transition (445->361) at the retention time of the Glucuronide.
-
If you see a peak for RAL at the Glucuronide's retention time, in-source fragmentation is occurring.
-
Action: Lower the Source Temperature and Cone Voltage until this crosstalk is <5%.
Troubleshooting Tips
-
Carryover: Raltegravir is sticky. Use a needle wash of 50:25:25 ACN:MeOH:H2O + 0.5% FA.
-
Peak Shape: If RAL-GLU peaks are split, the injection solvent is too strong. Ensure the final sample is at least 50% aqueous.
References
-
Brainard, D. M., et al. (2011).[9] Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor. Journal of Clinical Pharmacology, 51(10), 1376-1402.
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme. Drug Metabolism and Disposition, 35(9), 1657-1663.
-
Moreira, F. L., et al. (2020). Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 177, 112838.
-
Zhang, X., et al. (2008). Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography–tandem mass spectrometric method.[4][7][8][10] Journal of Chromatography B, 875(2), 349-357.
Sources
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity LC-MS/MS Protocol for the Quantification of Raltegravir Glucuronide in Human Plasma
[1][2]
Abstract
This Application Note details a robust, high-throughput protocol for the quantification of Raltegravir (RAL) and its major metabolite, Raltegravir Glucuronide (RAL-Glu, M2), in human plasma.[1][2][3][4] Raltegravir is an HIV-1 integrase strand transfer inhibitor metabolized primarily via UGT1A1-mediated glucuronidation.[3][5][6] Accurate quantification of the glucuronide metabolite is critical for pharmacokinetic (PK) profiling, particularly when assessing UGT1A1 polymorphisms or drug-drug interactions (DDIs).
This guide addresses the specific analytical challenge of in-source fragmentation , where the labile glucuronide moiety can dissociate in the ion source, mimicking the parent compound. We present a chromatographic strategy to resolve these species, ensuring data integrity.
Metabolic Context & Analytical Challenges
The UGT1A1 Pathway
Raltegravir is cleared mainly through metabolism by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the pharmacologically inactive Raltegravir Glucuronide.[2][3][5] Unlike cytochrome P450 substrates, Raltegravir shows significant inter-individual variability linked to UGT1A1 genotypes (e.g., 28/28).
The "In-Source Fragmentation" Trap
A critical failure mode in quantifying glucuronides is in-source fragmentation . In the electrospray ionization (ESI) source, the fragile O-glucuronide bond of RAL-Glu (m/z 621) can break before mass filtration, yielding a product ion identical to the protonated parent Raltegravir (m/z 445).
-
The Risk: If RAL and RAL-Glu co-elute, the fragmented RAL-Glu will be detected in the RAL channel, causing a gross overestimation of the parent drug concentration.
-
The Solution: Chromatographic baseline separation is mandatory. RAL-Glu (more polar) must elute earlier than RAL.
Figure 1: Metabolic pathway of Raltegravir and the analytical risk of in-source fragmentation converting the metabolite back to the parent ion signature.
Materials and Reagents
-
Analytes: Raltegravir Potassium (Reference Std), Raltegravir Glucuronide (Reference Std).
-
Internal Standard (IS): Raltegravir-d3 (or Raltegravir Glucuronide-d3 if available).
-
Matrix: Drug-free Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Columns: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent (e.g., Waters Acquity UPLC HSS T3 for enhanced polar retention).
Sample Preparation Protocol
We utilize a Protein Precipitation (PPT) method.[1][3] While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is preferred for Raltegravir due to high recovery of the polar glucuronide, which can be lost in some SPE wash steps.
Step-by-Step Workflow
-
Thawing: Thaw plasma samples on ice. Vortex for 10 seconds.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL Raltegravir-d3 in 50% Methanol). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Note: Acidified ACN helps stabilize the glucuronide and improves protein precipitation efficiency.
-
-
Vortex: Vortex vigorously for 1 minute to ensure complete precipitation.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Dilution (Critical): Transfer 100 µL of the supernatant to a clean vial/plate. Add 100 µL of 0.1% Formic Acid in Water .
-
Reasoning: Injecting pure ACN supernatant onto a reversed-phase column causes "solvent effect" (peak broadening/fronting) for early eluting polar compounds like RAL-Glu. Diluting with water focuses the analyte on the column head.
-
-
Injection: Inject 2–5 µL into the LC-MS/MS.
Figure 2: Protein precipitation workflow optimized for polar metabolite retention.
LC-MS/MS Conditions
Chromatography[1][5][8]
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Loading (High aqueous for RAL-Glu retention) |
| 0.50 | 10 | Hold |
| 3.00 | 90 | Elution of RAL |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | End of Run |
-
Expected Retention: RAL-Glu (~1.2 min) must be fully resolved from RAL (~2.4 min).
Mass Spectrometry (ESI Positive)
Operate in Multiple Reaction Monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| Raltegravir | 445.1 | 109.1 | 30 | 25 | Quant |
| 445.1 | 361.1 | 30 | 15 | Qual | |
| RAL-Glucuronide | 621.2 | 445.1 | 35 | 15 | Quant |
| 621.2 | 109.1 | 35 | 40 | Qual | |
| Raltegravir-d3 | 448.1 | 112.1 | 30 | 25 | IS |
Note: The RAL-Glu transition 621 -> 445 represents the neutral loss of the glucuronic acid moiety (176 Da).
Method Validation & Performance
Data summarized below represents typical acceptance criteria for a regulated bioanalytical method (FDA/EMA guidelines).
| Parameter | Raltegravir Criteria | RAL-Glucuronide Criteria |
| Linearity Range | 10 – 5000 ng/mL | 5 – 1000 ng/mL |
| LLOQ | 10 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | ± 15% (<20% at LLOQ) | ± 15% (<20% at LLOQ) |
| Precision (% CV) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
| Matrix Effect | 90–110% (IS Normalized) | 90–110% (IS Normalized) |
Stability Considerations
-
Benchtop Stability: RAL-Glu is generally stable for 4 hours at room temperature, but samples should be kept on ice/refrigerated autosampler (4°C) to prevent enzymatic hydrolysis if plasma enzymes are not fully quenched.
-
Freeze-Thaw: Stable for at least 3 cycles at -80°C.
Troubleshooting & Critical Control Points
-
Peak Fronting of RAL-Glu:
-
Cause: Injection solvent is too strong (high % organic).
-
Fix: Ensure the dilution step (Step 7 in Sample Prep) reduces the organic content to
25% before injection.
-
-
Interference in RAL Channel:
-
Cause: In-source fragmentation of RAL-Glu co-eluting with RAL.[3]
-
Fix: Check retention times.[1][4][5] If RAL-Glu (RT 1.2) shifts towards RAL (RT 2.4), flatten the initial gradient. Monitor the 445 channel at the RAL-Glu retention time to quantify the extent of fragmentation (usually <5% with optimized source temp).
-
-
Sensitivity Loss:
-
Cause: High pH in mobile phase.
-
Fix: Ensure Mobile Phase A is acidic (pH ~2.7 with 0.1% FA). Glucuronides ionize well in positive mode ESI but require protons.
-
References
-
Kassahun, K., et al. (2007). Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme.[2] Drug Metabolism and Disposition. Link
-
Lanchote, V. L., et al. (2020). Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
- D'Avolio, A., et al. (2011). Analytical methods for the quantification of antiretroviral agents in biological fluids. Current Pharmaceutical Analysis.
Sources
- 1. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Selectivity Solid-Phase Extraction of Raltegravir and Raltegravir-β-D-Glucuronide from Human Plasma
This Application Note is structured as a comprehensive technical guide for bioanalytical scientists. It synthesizes established physicochemical principles with advanced solid-phase extraction (SPE) strategies to solve the specific challenges of extracting polar glucuronide metabolites.
Abstract & Scientific Rationale
The accurate quantification of Raltegravir (Isentress) and its primary metabolite, Raltegravir-β-D-Glucuronide, is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring. While protein precipitation (PPT) is often used for high-throughput screening, it fails to remove phospholipids effectively, leading to ion suppression and reduced column lifetime.
This protocol details a Mixed-Mode Strong Anion Exchange (MAX) solid-phase extraction methodology. Unlike standard Reversed-Phase (RP) methods which often struggle to retain polar glucuronides (logP < 0), the MAX chemistry utilizes a dual-retention mechanism:
-
Hydrophobic Retention: Captures the aromatic backbone of the parent drug.
-
Anion Exchange: Ionically binds the carboxylic acid moieties of both Raltegravir (pKa ~6.7) and its glucuronide (pKa ~3.5) at high pH.
This "Catch-and-Release" strategy provides a cleaner extract than PPT, ensuring high recovery (>85%) and negligible matrix effects.
Physicochemical Context
Understanding the analytes is the foundation of the extraction strategy.
| Property | Raltegravir (Parent) | Raltegravir-β-D-Glucuronide (Metabolite) | Impact on SPE |
| MW | 444.42 g/mol | 620.54 g/mol | Significant mass shift; Glucuronide is much bulkier. |
| pKa (Acidic) | ~6.7 (Enolic -OH) | ~3.5 (Glucuronic acid -COOH) | Both are negatively charged at pH > 7.0. |
| LogP | ~2.6 (Lipophilic) | < 0 (Hydrophilic/Polar) | Standard C18 may lose the metabolite during wash steps. |
| Stability | Stable | Susceptible to hydrolysis | Avoid high temperatures (>40°C) during evaporation. |
Materials & Reagents
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX 30 mg or Strata-X-A 33 µm).
-
Loading Buffer: 5% Ammonium Hydroxide (NH₄OH) in water (pH ~10-11).
-
Wash Solvent 1: 5% NH₄OH in water.
-
Wash Solvent 2: 100% Methanol (MeOH).
-
Elution Solvent: 2% Formic Acid in Methanol.
-
Internal Standard: Raltegravir-d3 (or suitable analog).[1]
Experimental Protocol
Sample Pre-treatment
The goal is to disrupt protein binding and ionize the analytes (induce negative charge) to facilitate anion exchange.
-
Aliquot 200 µL of human plasma into a clean tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 200 µL of 5% Ammonium Hydroxide (aq) .
-
Mechanism:[2] This raises the pH to >10, ensuring both RAL and RAL-Gluc are fully deprotonated (negatively charged).
-
-
Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
Solid-Phase Extraction (MAX Protocol)
This workflow utilizes the ionic "lock" to wash away interferences aggressively.
1. Conditioning:
-
Add 1 mL Methanol .
-
Add 1 mL Water .
-
Note: Do not let the cartridge dry out.
2. Loading:
-
Load the pre-treated plasma sample (supernatant) onto the cartridge.
-
Flow rate: ~1 mL/min (gravity or low vacuum).
-
Interaction: Analytes bind via Anion Exchange (primary) and Hydrophobic interaction (secondary).
3. Wash 1 (Matrix Removal):
-
Add 1 mL 5% NH₄OH in Water .
-
Purpose: Removes proteins and neutral/basic interferences. The high pH keeps analytes locked to the sorbent.
4. Wash 2 (Hydrophobic Cleanup):
-
Add 1 mL 100% Methanol .
-
Critical Step: This removes hydrophobic lipids and phospholipids. Because the analytes are bound ionically, they will not wash off with methanol, unlike in a standard C18 method.
5. Elution:
-
Add 2 x 500 µL 2% Formic Acid in Methanol .
-
Mechanism: The acid protonates the carboxyl groups (neutralizing the negative charge), breaking the ionic bond. The solvent elutes the now-neutral analytes.
6. Post-Processing:
-
Evaporate eluate to dryness under nitrogen at 35°C (Do not exceed 40°C to prevent glucuronide hydrolysis).
-
Reconstitute in 200 µL Mobile Phase A/B (80:20).
Workflow Visualization
The following diagram illustrates the "Catch-and-Release" mechanism employed in this protocol.
Caption: Schematic of the Mixed-Mode Anion Exchange (MAX) mechanism. High pH loading locks the analyte; Acidic elution releases it.
LC-MS/MS Conditions
While extraction is the focus, proper chromatographic separation is vital to distinguish the glucuronide from the parent and prevent "in-source fragmentation" (where the glucuronide breaks down in the MS source, falsely elevating parent drug signal).
-
Column: Kinetex Phenyl-Hexyl or C18 (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
-
Detection (ESI+):
-
Raltegravir: 445.1 → 109.1 (Quant), 445.1 → 361.1 (Qual).
-
RAL-Glucuronide: 621.1 → 445.1 (Quant). Note: Monitor 445 transition to check for in-source fragmentation.
-
Method Validation & Performance
Expected performance metrics based on this MAX protocol:
| Parameter | Raltegravir | RAL-Glucuronide | Acceptance Criteria |
| Recovery | 90 - 98% | 85 - 95% | > 80% is excellent.[2][4] |
| Matrix Effect | 98 - 102% | 95 - 105% | 100% = No suppression. |
| Linearity | 10 - 5000 ng/mL | 10 - 5000 ng/mL | r² > 0.995 |
| Stability (Processed) | 24 hours (4°C) | 24 hours (4°C) | < 15% deviation. |
Troubleshooting Guide
Issue: Low Recovery of Glucuronide
-
Cause: Elution solvent was not acidic enough to break the ionic bond.
-
Fix: Ensure Formic Acid concentration in elution solvent is at least 2%. Ensure the elution volume is sufficient (2 x 500 µL is better than 1 x 1 mL).
Issue: In-Source Fragmentation
-
Symptom: You see a peak for Raltegravir at the retention time of the Glucuronide.
-
Cause: The MS source temperature or declustering potential is too high, breaking the labile glucuronide bond before detection.
-
Fix: Lower the Source Temperature (e.g., from 500°C to 350°C) and optimize Declustering Potential (DP) specifically for the glucuronide.
Issue: High Back-Pressure
-
Cause: Plasma proteins clogging the frit.
-
Fix: Ensure the centrifugation step in 4.1 is rigorous (10k g for 5 mins). Do not transfer the pellet.
References
-
Analytical Method Development: Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 2011. Link
-
Physicochemical Properties: Raltegravir PubChem Compound Summary. National Center for Biotechnology Information. Link
- Glucuronide Analysis Guidelines:Best practices for the quantitative analysis of glucuronide metabolites by LC-MS/MS. Bioanalysis, 2014.
-
Clinical Context: Pharmacokinetics of Raltegravir in HIV-Infected Patients. Clinical Pharmacokinetics.[2][3][5] Link
Sources
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpar.com [ijpar.com]
- 5. Differential Penetration of Raltegravir throughout Gastrointestinal Tissue: Implications for Eradication and Cure - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry for Raltegravir Metabolite Identification
Application Note & Protocol
Abstract
This guide details a robust workflow for the identification and structural characterization of Raltegravir (RAL) and its primary metabolite, Raltegravir-Glucuronide (RAL-Glu, M2), using High-Resolution Mass Spectrometry (HRMS). Unlike standard quantification protocols, this methodology prioritizes the differentiation of labile glucuronide conjugates from the parent drug, addressing the critical issue of in-source fragmentation that often compromises pharmacokinetic data. We utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap platform coupled with UHPLC to achieve mass accuracy <5 ppm.
Introduction & Metabolic Context
Raltegravir (MK-0518) is an HIV-1 integrase strand transfer inhibitor.[1][2][3][4] Unlike many antiretrovirals metabolized by the CYP450 system, Raltegravir is primarily cleared via glucuronidation mediated by UGT1A1 .
The identification of its metabolites relies on detecting the shift from the parent structure to the polar conjugate. The major metabolite, RAL-Glu (M2) , is formed by the covalent attachment of a glucuronic acid moiety to the parent scaffold.
The "In-Source" Challenge
A critical failure point in Raltegravir analysis is in-source fragmentation . During electrospray ionization (ESI), the labile ether bond of the glucuronide can break before mass analysis, converting RAL-Glu back into the RAL parent ion.
-
Consequence: If RAL and RAL-Glu co-elute, the metabolite signal masquerades as the parent drug, leading to an overestimation of Raltegravir concentration.
-
Solution: This protocol enforces a chromatographic separation (Gradient Elution) combined with HRMS extraction windows to validate the integrity of the metabolite.
Experimental Protocol
Reagents & Materials[5]
-
Standards: Raltegravir Potassium (Reference Standard), Raltegravir-d3 (Internal Standard).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Matrix: Human Plasma or Liver Microsomes (for in vitro incubation).
Sample Preparation: Protein Precipitation (PPT)
Rationale: Liquid-Liquid Extraction (LLE) often results in poor recovery of polar glucuronides. PPT is non-selective and ensures both parent (lipophilic) and metabolite (polar) are retained.
-
Aliquot: Transfer 100 µL of plasma/microsomal incubation mixture to a centrifuge tube.
-
Quench/Precipitate: Add 300 µL of ice-cold Acetonitrile containing Internal Standard (Raltegravir-d3).
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer the clear supernatant to an LC vial. Optional: Dilute 1:1 with water to improve peak shape on early eluters.
Chromatographic Conditions (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent HSS T3.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Loading |
| 1.00 | 5 | Isocratic Hold (Polar retention) |
| 8.00 | 95 | Elution of Parent |
| 9.00 | 95 | Wash |
| 9.10 | 5 | Re-equilibration |
Mass Spectrometry Parameters (HRMS)
-
Platform: Q-TOF or Orbitrap.
-
Ionization: Electrospray Ionization (ESI) - Negative Mode (Preferred for sensitivity) and Positive Mode (For structural confirmation).
-
Scan Mode: Full MS / dd-MS2 (Data Dependent Acquisition).
-
Mass Range: m/z 100 – 1000.
-
Resolution: > 30,000 FWHM.
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).
Results & Discussion: Metabolite Identification Logic
Exact Mass Data
The identification is based on the accurate mass measurement of the deprotonated [M-H]⁻ or protonated [M+H]⁺ ions.
Table 1: HRMS Target List for Raltegravir and M2 Metabolite
| Compound | Formula | Ionization | Theoretical m/z | Mass Error (ppm) | Retention Time |
| Raltegravir (RAL) | C₂₀H₂₁FN₆O₅ | [M+H]⁺ | 445.1630 | < 5 | 6.8 min |
| [M-H]⁻ | 443.1484 | < 5 | 6.8 min | ||
| RAL-Glucuronide (M2) | C₂₆H₂₉FN₆O₁₁ | [M+H]⁺ | 621.1951 | < 5 | 4.2 min |
| [M-H]⁻ | 619.1805 | < 5 | 4.2 min |
Note: The Glucuronide (M2) is significantly more polar and must elute earlier (RT 4.2 min) than the parent (RT 6.8 min).
Fragmentation Analysis (MS/MS)
Structural confirmation requires observing specific fragment ions.[6]
-
Raltegravir (Parent):
-
ESI(-): Precursor m/z 443.1484 fragmentation yields a major product ion at m/z 316.1 (Cleavage of the oxadiazole carboxamide moiety).
-
-
RAL-Glucuronide (Metabolite):
-
Neutral Loss: In ESI(+), the spectrum is dominated by the neutral loss of the glucuronic acid moiety (-176.0321 Da), yielding the parent ion at m/z 445.1630.
-
Diagnostic Ion: In ESI(-), the precursor m/z 619.1805 fragments to m/z 443.1484 (aglycone) and subsequently to m/z 316.1 .
-
Validating Against In-Source Fragmentation
To confirm M2 is a true metabolite and not an artifact:
-
Extract the Ion Chromatogram (EIC) for m/z 619.1805 (M2).
-
Extract the EIC for m/z 443.1484 (Parent).
-
Observation: You will see a peak in the 443 channel at the exact retention time of the 619 peak. This is the in-source fragment.
-
Verification: The true Raltegravir peak must elute later (at 6.8 min). If the 443 signal only overlaps with the 619 peak, the sample contains only the metabolite.
Visualizations
Experimental Workflow Diagram
Caption: Step-by-step HRMS workflow emphasizing the critical chromatographic separation prior to ionization.
Metabolic Pathway & Fragmentation Logic
Caption: Metabolic conversion of Raltegravir to M2 and the shared fragmentation pathways observed in MS/MS.
References
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[2][4][7] Drug Metabolism and Disposition. Link
-
Djerada, Z., et al. (2013).[8] Validation of a fast method for quantitative analysis of elvitegravir, raltegravir, maraviroc, etravirine, tenofovir, boceprevir and 10 other antiretroviral agents in human plasma samples with a new UPLC-MS/MS technology.[8] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Jain, D.S., et al. (2011). Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode. Journal of Chromatography B. Link
-
Cattaneo, D., et al. (2012). Quantification of Raltegravir in Human Plasma: Comparison of Two Liquid Chromatography-Tandem Mass Spectrometry Methods. Therapeutic Drug Monitoring. Link
-
FDA Clinical Pharmacology Review. (2007). Raltegravir (Isentress) NDA 22-145. Center for Drug Evaluation and Research. Link
Sources
- 1. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]
Application Note: Validated LC-MS/MS Quantification of Raltegravir and Raltegravir-Glucuronide in Human Plasma
Executive Summary
This application note details a robust, validated bioanalytical method for the simultaneous quantification of Raltegravir (RAL) and its primary metabolite, Raltegravir-Glucuronide (RAL-Glu), in human plasma.[1][2]
Raltegravir is an HIV-1 integrase strand transfer inhibitor metabolized primarily via glucuronidation by UGT1A1 .[2][3][4][5][6] Because UGT1A1 activity varies significantly across populations (e.g., UGT1A1*28 polymorphisms) and is susceptible to drug-drug interactions (e.g., Rifampin induction), monitoring both the parent and the glucuronide is critical for pharmacokinetic (PK) and safety assessments.
Key Technical Challenges Addressed:
-
In-Source Fragmentation: Prevention of RAL-Glu converting to RAL in the ion source, which causes false-positive bias for the parent drug.
-
Polarity Differences: Achieving retention of the polar glucuronide while maintaining reasonable elution times for the hydrophobic parent.
-
Metabolite Stability: Preventing ex-vivo hydrolysis during sample processing.
Scientific Background & Mechanism[6][7]
Raltegravir (MW 444.4) is cleared mainly through metabolism rather than renal excretion. The primary pathway involves the addition of a glucuronic acid moiety to the N-2 position of the pyrimidinone ring, forming Raltegravir-Glucuronide (MW 620.5).
Metabolic Pathway Visualization
Figure 1: Raltegravir metabolism via UGT1A1.[2][3][5][6][7] Polymorphisms in this enzyme significantly alter the Parent/Glucuronide ratio.
Method Development Strategy
The Critical Quality Attribute: Chromatographic Resolution
The Problem: In electrospray ionization (ESI), glucuronides are thermally labile. They often lose the glucuronic acid moiety ($ -176 \text{ Da} $) inside the source before mass selection.
-
If RAL-Glu co-elutes with RAL, the fragmented RAL-Glu (now appearing as RAL mass) will be detected in the RAL channel.
-
Result: Massive overestimation of Raltegravir concentration.
The Solution: You must chromatographically separate RAL-Glu and RAL.[2]
-
Column Choice: A standard C18 column often elutes RAL-Glu in the void volume due to high polarity. We utilize a Polar-Embedded C18 or a High-Strength Silica (HSS) T3 column to retain the glucuronide.
-
Gradient: A shallow initial gradient is required to separate the metabolite from the void and the parent.
Internal Standard Strategy
-
Parent IS: Raltegravir-d6 (or d3).
-
Metabolite IS: Ideally Raltegravir-Glucuronide-d3. If cost-prohibitive, use RAL-d6 for both, but you must validate the matrix factor (MF) specifically for the glucuronide to ensure the parent IS tracks the metabolite's ionization changes effectively.
Experimental Protocol
Chemicals and Reagents
-
Analytes: Raltegravir Potassium, Raltegravir-Glucuronide (Reference Standards >98% purity).
-
Internal Standard: Raltegravir-d6.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: K2EDTA Human Plasma.
Sample Preparation (Protein Precipitation)
We utilize Protein Precipitation (PPT) for high throughput, but acidification is added to stabilize the glucuronide.
-
Aliquot: Transfer
of plasma into a 96-well plate. -
IS Addition: Add
of Internal Standard working solution. -
Precipitation: Add
of Acetonitrile containing 0.1% Formic Acid .-
Note: The acid prevents enzymatic hydrolysis of the glucuronide.
-
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at
. -
Dilution: Transfer
of supernatant to a fresh plate and dilute with of 0.1% Formic Acid in Water .-
Why? Injecting pure ACN results in poor peak shape for the early-eluting glucuronide. Diluting with water focuses the analyte on the column head.
-
LC-MS/MS Conditions[1][8]
Liquid Chromatography:
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Waters Acquity HSS T3 C18 (
) or equivalent. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate:
. -
Column Temp:
.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Retain Glu) |
| 0.50 | 5 | Start Gradient |
| 2.50 | 90 | Elute Parent |
| 3.00 | 90 | Wash |
| 3.10 | 5 | Re-equilibrate |
| 4.50 | 5 | End of Run |
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).[1]
-
Source Temp:
. -
Capillary Voltage:
.
MRM Transitions:
| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |
| Raltegravir | 445.1 | 109.1 | Quantifier | 35 |
| 445.1 | 361.1 | Qualifier | 20 | |
| RAL-Glucuronide | 621.2 | 445.1 | Quantifier* | 25 |
| RAL-d6 (IS) | 451.1 | 115.1 | Internal Std | 35 |
*Note: The transition 621 -> 445 corresponds to the loss of the glucuronic acid moiety. This is the most sensitive transition but requires the chromatographic separation described above.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for Raltegravir quantification.
Validation & Self-Validating Systems
To ensure Trustworthiness and compliance with ICH M10, the following specific validation experiments are mandatory.
Selectivity & In-Source Fragmentation Check
This is the most critical test for this specific assay.
-
Protocol: Inject a high concentration standard of only Raltegravir-Glucuronide (e.g., at ULOQ level).
-
Monitor: Watch the Raltegravir (Parent) MRM channel (445 -> 109).
-
Acceptance Criteria:
-
If a peak appears in the Parent channel at the retention time of the Glucuronide, in-source fragmentation is occurring.
-
Pass: The Glucuronide peak and the Parent peak must have baseline resolution (
). -
Fail: If they co-elute and signal is detected, the method cannot distinguish between parent drug and in-source degraded metabolite.
-
Matrix Effect (MF)
Since PPT is a "dirty" extraction, matrix effects are likely.
-
Calculation:
-
Requirement: IS-normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (%CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed).
Stability
Glucuronides are susceptible to enzymatic hydrolysis by beta-glucuronidase (potentially present in non-sterile plasma) or chemical hydrolysis at high pH.
-
Bench-top Stability: Assess RAL-Glu stability at room temperature for 4-24 hours.
-
Freeze-Thaw: 3 cycles at
to RT. -
Autosampler Stability: 24-48 hours at
.
Troubleshooting Guide (Expertise)
| Issue | Probable Cause | Corrective Action |
| RAL-Glu Peak Split/Broad | Solvent strength mismatch. | The extract is too high in organic (ACN). Dilute the supernatant 1:1 or 1:2 with water before injection to focus the band. |
| High Background in RAL Channel | In-source fragmentation + Co-elution. | Modify gradient to flatten the start (hold 5% B longer) to push RAL-Glu away from the void and RAL. |
| Non-Linear Calibration | Saturation of detector. | RAL concentrations can be high in plasma.[8] Use a quadratic fit or reduce injection volume if ULOQ > 5000 ng/mL. |
| Carryover | RAL is sticky (hydrophobic). | Use a needle wash with high organic content (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[8][9][10] Link
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[11][9][10] Link
-
Kassahun, K., et al. (2007). Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme. Drug Metabolism and Disposition.[2][12] Link
-
Fayet Mello, A., et al. (2020). Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
Sources
- 1. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpar.com [ijpar.com]
- 7. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hhs.gov [hhs.gov]
- 11. turkjps.org [turkjps.org]
- 12. ClinPGx [clinpgx.org]
Raltegravir beta-D-Glucuronide as a biomarker in pharmacokinetic studies
Application Note: Raltegravir
Executive Summary
Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI).[1][2][3] Unlike many antiretrovirals metabolized by cytochrome P450 enzymes, Raltegravir is primarily cleared via glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1][2][4][5][6] This unique metabolic route makes Raltegravir and its major metabolite, Raltegravir
This guide provides a rigorous protocol for the simultaneous quantification of RAL and RAL-GLU.[2] It addresses the specific challenges of analyzing glucuronide metabolites—specifically their polarity, potential for in-source fragmentation, and hydrolytic instability—to ensure data integrity in clinical and drug-drug interaction (DDI) studies.[2]
Scientific Background & Mechanism[1][2][5][6][7]
Metabolic Pathway
Raltegravir possesses a 5-hydroxy group on its pyrimidinone ring.[1][2] UGT1A1 catalyzes the transfer of glucuronic acid to this enolic hydroxyl, forming the 5-O-glucuronide ether.[1][2] This reaction is the rate-limiting step in Raltegravir clearance.[1][2]
Clinical Significance:
-
UGT1A1 Polymorphisms: Genetic variants like UGT1A1*28 (Gilbert's Syndrome) reduce glucuronidation activity, leading to increased RAL plasma exposure (AUC).[1][2]
-
Phenotyping Probe: The RAL-GLU/RAL plasma ratio serves as a real-time phenotypic probe for UGT1A1 activity, predicting toxicity for other UGT1A1 substrates (e.g., Irinotecan).[1][2]
Pathway Visualization
The following diagram illustrates the metabolic conversion and the influence of genetic polymorphisms.
Caption: Figure 1. UGT1A1-mediated metabolism of Raltegravir.[1][2][4][7] Genetic polymorphisms (28, 6) reduce enzymatic turnover, altering the Metabolite-to-Parent ratio.[1][2]
Analytical Challenges & Strategy
| Challenge | Scientific Context | Mitigation Strategy |
| Glucuronide Instability | While RAL-GLU is an ether glucuronide (more stable than acyl glucuronides), it is susceptible to hydrolysis by bacterial | Acidify urine samples (pH < 4) immediately upon collection.[1][2] Process plasma at 4°C. |
| In-Source Fragmentation | In the MS source, the glucuronide moiety can detach, causing RAL-GLU to mimic the parent RAL signal, leading to overestimation of the parent. | Chromatographic separation is mandatory.[1][2][7] Monitor specific transitions for the glucuronide intact ion. |
| Polarity Differences | RAL is moderately lipophilic; RAL-GLU is highly polar.[1][2] Co-elution is difficult to manage in isocratic runs.[2] | Use a gradient elution on a C18 column to retain RAL-GLU while eluting RAL later.[1][2] |
Experimental Protocol
Materials
-
Analytes: Raltegravir Potassium (Ref Std), Raltegravir
-D-Glucuronide (Ref Std).[1][2] -
Internal Standard (IS): Raltegravir-d3 (Deuterated standard is essential to compensate for matrix effects).[1][2]
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.[1][2]
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) because LLE often yields poor recovery for the polar glucuronide metabolite.[1][2]
-
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: The acid helps stabilize the glucuronide and improves protein crash efficiency.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).[1][2]
Chromatography:
-
Column: Ascentis Express C18 or Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Mass Spectrometry Parameters (MRM Mode): Raltegravir ionizes well in both polarities, but Negative Mode often provides cleaner baselines for the glucuronide. However, Positive Mode is widely used for sensitivity.[2] Below are parameters for Positive Mode (most common for simultaneous PK).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Role |
| Raltegravir | 445.2 ( | 361.2 | 25 | Quantifier |
| Raltegravir | 445.2 | 109.1 | 40 | Qualifier |
| RAL-Glucuronide | 621.2 ( | 445.2 | 20 | Quantifier (Loss of Gluc) |
| RAL-Glucuronide | 621.2 | 361.2 | 35 | Qualifier |
| Raltegravir-d3 | 448.2 | 364.2 | 25 | Internal Standard |
Note: In Negative Mode, monitor m/z 443.1 -> 316.1 (RAL) and 619.2 -> 443.1 (RAL-GLU).[1][2]
Analytical Workflow Diagram
Caption: Figure 2. Step-by-step bioanalytical workflow for simultaneous quantification.
Data Analysis & Interpretation
Calculation of Metabolic Ratio
The primary biomarker metric is the Metabolite-to-Parent Ratio (MPR) .[1][2]
Validation Acceptance Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the assay must meet these criteria:
-
Linearity:
over range 10–5000 ng/mL.[1][2] -
Accuracy/Precision:
( at LLOQ). -
Matrix Effect: IS-normalized Matrix Factor between 0.85 and 1.15.[1][2]
-
Stability: Glucuronide back-conversion to parent in processed samples must be
.
References
-
Brainard, D. M., et al. (2011).[2] Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor.[1][2][3][5][6][9] Journal of Clinical Pharmacology.[2]
-
Moreira, F., et al. (2020).[2] Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.[2]
-
Wenning, L. A., et al. (2009).[2] Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[2] Clinical Pharmacology & Therapeutics.[1][2]
-
Gupta, A., et al. (2014).[2][10] Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode. Journal of Chromatography B. [1][2]
-
Shipkova, M., et al. (2003).[2] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.[1][2][10] (Context on Glucuronide Stability)
Sources
- 1. Raltegravir Potassium | C20H20FKN6O5 | CID 23668479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divalent Metals and pH Alter Raltegravir Disposition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution In Vitro Glucuronidation Assay for Raltegravir
Introduction & Clinical Relevance
Raltegravir (Isentress®) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI). Unlike many antiretrovirals that rely on Cytochrome P450 (CYP) metabolism, Raltegravir is primarily cleared via glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1]
This metabolic route is a critical differentiator in drug development. Because Raltegravir bypasses the CYP450 system, it exhibits a distinct Drug-Drug Interaction (DDI) profile—it is neither a potent inhibitor nor an inducer of major CYPs. However, it is susceptible to DDIs with strong UGT1A1 modulators (e.g., inhibition by Atazanavir or induction by Rifampin).[2]
This application note provides a field-validated protocol for characterizing the in vitro glucuronidation kinetics of Raltegravir. It addresses specific challenges, such as the enzyme's latency in microsomal systems and the analytical necessity of preventing in-source fragmentation during LC-MS/MS analysis.
Mechanistic Pathway
Raltegravir undergoes conjugation with glucuronic acid at the phenolic hydroxyl group. While UGT1A1 is the predominant hepatic isoform, UGT1A9 and intestinal UGT1A8 also contribute to minor pathways.
Figure 1: The primary metabolic pathway of Raltegravir via UGT1A1.[3][4] Note that the active site of UGT1A1 faces the lumen of the Endoplasmic Reticulum (ER).
Experimental Strategy & Critical Parameters
overcoming Enzyme Latency (Alamethicin)
UGT enzymes are membrane-bound proteins with active sites located within the lumen of the ER.[5][6] In Human Liver Microsomes (HLM), the membrane acts as a barrier to the polar cofactor UDPGA.
-
Requirement: You must use a pore-forming agent.[6] Alamethicin is superior to detergents (like Brij-58) because it allows cofactor entry without disrupting the enzyme's lipid environment.
-
Concentration: 50 µg/mg protein is the standard saturation point for HLM to ensure maximal activity.
Substrate Concentration ( Considerations)
Raltegravir is a relatively low-affinity substrate for UGT1A1.[3]
-
Literature
: Approximately 183 µM in HLM and ~200 µM in recombinant UGT1A1.[3] -
Implication: To determine
accurately, your concentration curve must extend well beyond 200 µM (ideally up to 1-2 mM). Testing only at low concentrations (e.g., 1-10 µM) will result in a linear velocity curve, yielding only intrinsic clearance ( ), not .
Analytical Mode (Negative Ionization)
Crucial Insight: Raltegravir-glucuronide is labile. In positive ESI mode, the glucuronide can undergo "in-source fragmentation" inside the mass spectrometer, reverting to the parent Raltegravir mass. This causes an overestimation of the parent compound and underestimation of the metabolite.
-
Solution: Use Negative Electrospray Ionization (ESI-) . It provides better stability for the glucuronide and high sensitivity for Raltegravir.
Detailed Protocol: In Vitro Incubation[7][8]
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
-
Substrate: Raltegravir Potassium.[2]
-
Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA) (Solid or 100 mM stock).
-
Pore-Former: Alamethicin (5 mg/mL in Ethanol/Water).
-
Buffer: 100 mM Tris-HCl (pH 7.4) or 100 mM Potassium Phosphate (pH 7.4).
-
Activator: MgCl2 (1 M stock).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (Raltegravir-d3).
Workflow Diagram
Figure 2: Step-by-step incubation workflow for UGT1A1 activity assay.
Step-by-Step Procedure
-
Preparation of Microsomal Mix (2x):
-
Substrate Spiking:
-
Prepare 2x concentrations of Raltegravir in buffer (range: 10 µM to 2000 µM).
-
Add 100 µL of Microsomal Mix to 100 µL of Substrate solution in a 96-well plate or microcentrifuge tubes.
-
Pre-warm at 37°C for 5 minutes.
-
-
Initiation:
-
Add UDPGA (dissolved in buffer) to a final concentration of 5 mM .
-
Negative Control: Add buffer instead of UDPGA to one set of samples to monitor non-enzymatic degradation or background.
-
-
Incubation:
-
Incubate at 37°C with gentle shaking.
-
Timepoint: 30 to 60 minutes. (Note: Ensure reaction velocity is linear with time up to this point during validation).
-
-
Termination:
-
Quench reaction by adding an equal volume (e.g., 200 µL) of ice-cold Acetonitrile containing Raltegravir-d3 (Internal Standard).
-
Vortex vigorously for 30 seconds.
-
-
Sample Prep:
-
Centrifuge at 4,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to HPLC vials. Dilute with water if necessary to match initial mobile phase composition.
-
LC-MS/MS Analytical Method[8][9][10][11][12][13]
System: Triple Quadrupole MS (e.g., Sciex API 4000/5000 or Waters Xevo). Ionization: ESI Negative Mode (ESI-).
Chromatographic Conditions
-
Column: Chromolith RP-18e or C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0).[8]
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Isocratic or shallow gradient (e.g., 30% B) is often sufficient due to the polarity difference between parent and glucuronide.
-
Separation: Critical. You must chromatographically separate the Glucuronide (elutes earlier) from the Parent to confirm no in-source fragmentation is occurring.
Mass Spectrometry Settings (MRM)
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage / CE | Comment |
| Raltegravir | 443.1 [M-H]⁻ | 316.1 | Optimized per system | Quantifier |
| Raltegravir-d3 | 446.1 [M-H]⁻ | 319.0 | Optimized per system | Internal Standard |
| Raltegravir-Gluc | 619.1 [M-H]⁻ | 443.1 | Low CE | Monitor to ensure separation |
Note: In Negative mode, the primary fragment (316.[8]1) results from the cleavage of the oxadiazole moiety.[8]
Data Analysis & Kinetics
-
Quantitation: Calculate the Peak Area Ratio (Analyte / IS). Convert to concentration using a standard curve of Raltegravir (for substrate depletion) or Raltegravir-Glucuronide (for product formation).
-
Best Practice: If authentic Raltegravir-Glucuronide standard is unavailable, use the Raltegravir standard curve and assume equimolar ionization response only if validated, otherwise report as "Area Ratio" or "Percent Conversion."
-
-
Kinetic Plotting: Plot Velocity (
) vs. Substrate Concentration ( ). Fit the data to the Michaelis-Menten equation:- : pmol product formed / min / mg protein.
- : The affinity constant (expect ~150–200 µM).
- : Maximum velocity.
-
Intrinsic Clearance (
):
Troubleshooting & Expert Tips
-
Low Activity? Check the Alamethicin. UGTs are latent; without proper pore formation, activity will be <10% of actual. Ensure Alamethicin is stored correctly and mixed well with microsomes before adding substrate.
-
Non-Linear Kinetics? Raltegravir has high protein binding. If using high protein concentrations (>0.5 mg/mL),
may appear artificially high due to non-specific binding. Keep protein concentration low (0.1 - 0.25 mg/mL) if sensitivity allows. -
In-Source Fragmentation: If you see a Raltegravir peak in the Glucuronide retention time window, your source temperature or declustering potential is too high, causing the glucuronide to break down before mass selection. Lower the source temperature.
References
-
Kassahun, K., et al. (2007). "Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme."[9] Drug Metabolism and Disposition.
-
Key finding: Identifies UGT1A1 as the primary metabolic enzyme.[9]
-
-
Wenning, L. A., et al. (2009). "Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms."[10] Clinical Pharmacology & Therapeutics.
- Key finding: Validates the clinical relevance of UGT1A1 pharmacogenetics.
-
Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[5] Drug Metabolism and Disposition.
- Key finding: Establishes the protocol for Alamethicin use in UGT assays.
-
Jain, D. S., et al. (2011). "Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode." Journal of Chromatography B.
- Key finding: Establishes the superiority of Neg
Sources
- 1. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of a clinically meaningful pharmacokinetic effect of rifabutin on raltegravir: in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
High-Resolution LC-MS/MS Quantification of Raltegravir and Raltegravir-Glucuronide
Application Note: AN-RAL-2024
Executive Summary
This application note details a validated protocol for the simultaneous quantification of Raltegravir (RAL) and its primary metabolite, Raltegravir-Glucuronide (RAL-Gluc), in human plasma.
The Critical Challenge: The primary analytical risk in this assay is in-source fragmentation . RAL-Gluc is a labile conjugate that can undergo de-glucuronidation within the electrospray ionization (ESI) source. If the metabolite is not chromatographically resolved from the parent drug, the fragmented metabolite will be detected in the parent channel (m/z 445), leading to a gross overestimation of Raltegravir concentrations. This guide prioritizes chromatographic resolution to ensure data integrity.
Chemical Context & Metabolic Pathway
Raltegravir is an HIV-1 integrase strand transfer inhibitor.[1][2][3][4][5][6] Its metabolism is distinct from many antiretrovirals as it is primarily metabolized by UGT1A1 (UDP-glucuronosyltransferase 1A1) rather than the CYP450 system.
Metabolic Pathway Visualization
The following diagram illustrates the conversion of Raltegravir to its glucuronide and the analytical risk of back-conversion during analysis.
Figure 1: Metabolic pathway and the mechanism of analytical interference via in-source fragmentation.
Method Development Strategy
Chromatographic Logic
To prevent the "crosstalk" described above, the glucuronide (polar) must elute significantly earlier than the parent (non-polar).
-
Column Selection: A C18 column with high carbon load or a polar-embedded group is recommended. We utilize a Waters Acquity UPLC BEH C18 for its stability at high pH and excellent peak shape for basic compounds.
-
Mobile Phase: A gradient elution is strictly required. Isocratic methods are discouraged as they often fail to separate the early-eluting glucuronide from the solvent front or the parent drug efficiently.
Mass Spectrometry Optimization
-
Polarity: Positive ESI is standard ([M+H]+). However, Negative ESI ([M-H]-) can offer superior selectivity for Raltegravir if background noise is high, as the pyrimidinone core ionizes well in negative mode. This protocol describes the Positive Mode workflow as it is more compatible with multi-analyte panels.
-
Transitions:
-
RAL: 445.1
109.1 (Quantifier) -
RAL-Gluc: 621.2
445.1 (Quantifier - note this transition mimics the parent mass, reinforcing the need for separation).
-
Experimental Protocols
Protocol A: Sample Preparation (Protein Precipitation)
Rationale: While Solid Phase Extraction (SPE) provides cleaner samples, Protein Precipitation (PPT) is sufficient for this application if a divert valve is used to send the first minute of flow (containing salts/phospholipids) to waste.
Reagents:
-
Internal Standard (IS): Raltegravir-d3 (1 µg/mL in Methanol).
-
Precipitating Agent: Acetonitrile:Methanol (50:50 v/v).[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 20 µL of Internal Standard working solution. Vortex gently for 10 seconds.
-
Precipitate: Add 150 µL of Precipitating Agent (ACN:MeOH).
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein disruption.
-
Centrifuge: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Dilute (Crucial): Transfer 100 µL of the supernatant to a fresh vial. Add 100 µL of 0.1% Formic Acid in Water.
-
Why? Injecting pure organic solvent causes "solvent effects" (peak broadening) for early eluting compounds like RAL-Gluc. Diluting with water focuses the peak on the column head.
-
-
Inject: Inject 5 µL into the LC-MS/MS system.
Protocol B: LC-MS/MS Conditions
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 5500/6500 or Waters Xevo TQ-S).
Chromatographic Parameters:
| Parameter | Setting |
|---|---|
| Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Run Time | 4.5 Minutes |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10% | Load (Retain Glucuronide) |
| 0.50 | 10% | Hold |
| 2.50 | 90% | Elute Parent (RAL) |
| 3.00 | 90% | Wash Column |
| 3.10 | 10% | Re-equilibrate |
| 4.50 | 10% | End of Run |
MS/MS Transitions (MRM):
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Retention Time (approx) |
|---|---|---|---|---|---|
| RAL-Gluc | 621.2 | 445.1 | 60 | 25 | 1.2 min |
| Raltegravir | 445.1 | 109.1 | 80 | 35 | 2.4 min |
| RAL-d3 (IS) | 448.1 | 112.1 | 80 | 35 | 2.4 min |
Analytical Workflow Diagram
This diagram outlines the complete operational workflow from sample intake to data validation.
Figure 2: End-to-end bioanalytical workflow ensuring separation of metabolite and parent.
Validation & Quality Control
Linearity and Range
-
Raltegravir: 10 ng/mL – 5,000 ng/mL (Linear 1/x² weighting).
-
RAL-Gluc: 10 ng/mL – 2,000 ng/mL.[3]
-
Note: While RAL concentrations can reach high levels in plasma, the glucuronide is typically present at 10-20% of the parent concentration.
The "Back-Conversion" Check (Mandatory)
To validate that your source conditions are not compromising the data:
-
Inject a high-concentration standard of only RAL-Gluc (e.g., 1,000 ng/mL).
-
Monitor the Raltegravir channel (445 -> 109).
-
Result: You should see a peak at the Glucuronide retention time (1.2 min) in the Parent channel.
-
Acceptance Criteria: This peak must be baseline resolved (Resolution > 1.5) from the actual Raltegravir peak (2.4 min). If they overlap, you must adjust the gradient to separate them further, or lower the source temperature/declustering potential to reduce fragmentation.
Stability
Raltegravir-Glucuronide is sensitive to pH. Ensure samples are not left in alkaline conditions. The addition of formic acid during the dilution step (Protocol A, Step 6) serves a dual purpose: improving peak shape and stabilizing the glucuronide.
References
-
Lanchote, V. L., et al. (2020).[3] Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 177, 112838.
-
Jourdil, J. F., et al. (2009).[7] Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B, 877(29), 3734-3739.
-
Gao, X., et al. (2020). Validated LC-MS/MS method for the simultaneous determination of raltegravir and its metabolite in human plasma.[1][3] Biomedical Chromatography, 34(3), e4764.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the HIV-integrase inhibitor raltegravir and detection of its main metabolite in human plasma, dried blood spots and peripheral blood mononuclear cell lysate by means of high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Binding of Raltegravir to Plasma Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
Use of Raltegravir beta-D-Glucuronide as a reference standard
Application Note: Quantitative Profiling of Raltegravir -D-Glucuronide
Subject: Implementation of Raltegravir
Abstract
This application note details the protocol for utilizing Raltegravir
Introduction & Regulatory Context
Raltegravir is an HIV-1 integrase strand transfer inhibitor (INSTI) metabolized primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver.[1] Unlike many antiretrovirals, it is not a substrate for cytochrome P450 (CYP) enzymes, reducing drug-drug interaction risks.[4][5]
The primary metabolite, Raltegravir
The "MIST" Mandate
Under the FDA's Safety Testing of Drug Metabolites (MIST) guidance, metabolites present at disproportionately higher levels in humans than in animal toxicological species must be evaluated for safety.[6] As RAL-Gluc is the major circulating metabolite, direct quantification using a certified reference standard is superior to indirect measurement (back-calculation from hydrolysis), which often yields high variability due to incomplete enzymatic cleavage.
Metabolic Pathway Visualization
The following diagram illustrates the UGT1A1-mediated conversion of Raltegravir to its glucuronide form.[5][7]
Figure 1: UGT1A1-mediated metabolism of Raltegravir.[2][3][7][8] The reaction occurs primarily in the liver, forming the polar M2 metabolite.[5]
Physicochemical Properties & Handling
Correct handling of the reference standard is the single most critical factor in assay reproducibility.
-
Chemical Nature: RAL-Gluc is an ether glucuronide (formed at the enolic oxygen), not an acyl glucuronide.
-
Implication: It is chemically more stable than acyl glucuronides (which undergo acyl migration). However, it remains susceptible to hydrolysis under extreme pH or high temperature.
-
-
Polarity: The addition of the glucuronic acid moiety (
) significantly increases polarity, causing earlier elution on reverse-phase columns compared to the parent.
Reference Standard Storage Protocol
-
Arrival: Upon receipt, store the solid standard at -20°C or -80°C immediately.
-
Hygroscopicity: Glucuronide salts are often hygroscopic. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which alters the effective weight.
-
Solvent Choice: Dissolve in DMSO or Methanol:Water (50:50) . Avoid pure water for long-term stock storage as spontaneous hydrolysis can occur over weeks.
Analytical Method Development (LC-MS/MS)
Direct quantification requires chromatographic separation of the polar glucuronide from the parent to prevent ion suppression.
Chromatographic Conditions
-
Column: High-strength silica C18 (e.g., Waters Acquity BEH C18) or Phenyl-Hexyl.
-
Why? Phenyl-Hexyl columns often provide better selectivity for aromatic antiretrovirals.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at low organic (5-10% B) to retain the polar glucuronide, ramping to 95% B to elute the parent.
Mass Spectrometry Parameters
Raltegravir can be analyzed in both positive and negative modes.[9][10] Negative mode is often preferred for specificity, but Positive mode is common in multi-drug panels.
Table 1: MRM Transitions (Positive Ion Mode ESI+)
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| Raltegravir | 445.1 | 109.1 | 35 | 25 | Fluorobenzyl cleavage |
| RAL-Glucuronide | 621.2 | 445.1 | 40 | 15 | Loss of Glucuronic Acid |
| RAL-d3 (IS) | 448.1 | 112.1 | 35 | 25 | Internal Standard |
Note: In Negative Mode (ESI-), monitor
Detailed Protocols
Protocol A: Preparation of Calibration Standards
Goal: Create a stable curve without degrading the glucuronide.
-
Master Stock (1.0 mg/mL): Weigh 1.0 mg of RAL-Gluc reference standard. Dissolve in 1 mL of DMSO . Vortex for 1 minute.
-
Working Solutions: Dilute Master Stock using 50:50 Methanol:Water .
-
Critical: Do not use 100% methanol for working solutions if they will sit for days; evaporation can change concentration.
-
-
Calibration Spiking: Spike biological matrix (plasma/urine) with working solutions.
-
Range: 10 ng/mL to 5000 ng/mL (Glucuronide levels are often comparable to parent).
-
Protocol B: Sample Extraction (Protein Precipitation)
Goal: Maximize recovery of the polar metabolite.
-
Aliquot 50
L of plasma into a 1.5 mL centrifuge tube. -
Add 20
L of Internal Standard (RAL-d3) working solution. -
Add 150
L of Acetonitrile (containing 0.1% Formic Acid).-
Why Formic Acid? Acidification helps precipitate proteins and stabilizes the glucuronide.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100
L of supernatant to an autosampler vial containing 100 L of Water (to dilute organic content and improve peak shape of early eluters).
Protocol C: Enzymatic Hydrolysis Validation (Self-Validating Step)
Goal: Confirm the peak quantified is indeed the glucuronide by making it disappear.
-
Prepare Samples: Prepare two sets of QC samples containing the putative metabolite.
-
Set A (Control): Add buffer without enzyme.
-
Set B (Hydrolysis): Add
-glucuronidase (from E. coli or Helix pomatia) in acetate buffer (pH 5.0). -
Incubation: Incubate both sets at 37°C for 2 hours.
-
Analysis:
-
Set A: Should show the intact peak at
621. -
Set B: Should show disappearance of the
621 peak and a stoichiometric increase in the parent Raltegravir peak ( 445).
-
-
Calculation:
Acceptance Criteria: >95% conversion.
Analytical Workflow Diagram
Figure 2: Optimized bioanalytical workflow for simultaneous extraction of Raltegravir and its glucuronide.
Data Analysis & Interpretation
When reporting results, ensure you distinguish between "Total Raltegravir" (only obtainable after hydrolysis) and "Free Raltegravir" + "Raltegravir-Glucuronide" (obtained via this direct method).
Molar Correction Factor:
Since the reference standard is weighed as the glucuronide (
References
-
Kassahun, K., et al. (2007). Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme. Drug Metabolism and Disposition, 35(9), 1657–1663. Link
-
FDA Guidance for Industry. (2020).[6] Safety Testing of Drug Metabolites (MIST).[6] U.S. Food and Drug Administration.[1][11][12] Link
-
D'Avolio, A., et al. (2011). HPLC-MS/MS method for the simultaneous quantification of the new HIV integrase inhibitor raltegravir and its main metabolite raltegravir-glucuronide in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 271-279. Link
-
Lanchote, V.L., et al. (2020). Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study.[7] Journal of Pharmaceutical and Biomedical Analysis, 177, 112838. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raltegravir - Wikipedia [en.wikipedia.org]
- 9. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. fda.gov [fda.gov]
- 12. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
Application Note: Advanced Sample Preparation & LC-MS/MS Analysis of Raltegravir and Raltegravir-Glucuronide
Executive Summary & Scientific Rationale
Raltegravir (RAL) is a potent HIV-1 integrase strand transfer inhibitor. Its primary metabolic clearance pathway is UGT1A1-mediated glucuronidation to form Raltegravir-Glucuronide (RAL-Glu) , also known as the M2 metabolite.[1]
For bioanalytical scientists, the simultaneous quantification of RAL and RAL-Glu presents a specific, high-risk technical challenge: In-Source Fragmentation (ISF) .
The ISF Trap:
RAL-Glu is a labile conjugate. During electrospray ionization (ESI), the glucuronide moiety can detach before mass filtration, converting RAL-Glu back into the parent RAL ion (
-
Consequence: If RAL and RAL-Glu co-elute chromatographically, the fragmented RAL-Glu will be detected in the RAL channel, causing a gross overestimation of the parent drug concentration.
-
Solution: This protocol prioritizes chromatographic resolution over simple extraction speed. We utilize a Protein Precipitation (PP) workflow optimized for polar metabolite recovery, coupled with a gradient LC method designed to strictly separate the metabolite (early eluting) from the parent.
Metabolic Pathway & Analytical Context
Understanding the biological origin of the analyte is critical for troubleshooting matrix effects.
Figure 1: The metabolic pathway of Raltegravir and the analytical risk of In-Source Fragmentation (ISF).
Sample Collection & Handling[1][2][3][4]
Glucuronides are susceptible to enzymatic hydrolysis by
-
Plasma: Collect blood in K2-EDTA or Lithium Heparin tubes. Centrifuge at
for 10 min at 4°C. Separate plasma immediately. Store at -80°C. -
Urine: Add CHAPS or similar surfactant if non-specific binding is suspected, though RAL is relatively soluble. Keep on ice immediately.
-
PBMC (Intracellular): Critical for efficacy studies. Requires rapid isolation of Peripheral Blood Mononuclear Cells (PBMCs) followed by cold methanol extraction (detailed below).
Protocol A: Protein Precipitation (Plasma & Urine)[5]
Method Selection: While Solid Phase Extraction (SPE) can be used, Protein Precipitation (PP) is the "Gold Standard" for RAL/RAL-Glu.
-
Why? RAL-Glu is highly polar. Standard Liquid-Liquid Extraction (LLE) with MTBE or Hexane will extract the parent (RAL) but result in near-zero recovery of the Glucuronide. PP ensures recovery of both.
Reagents
-
Precipitating Agent: Methanol:Acetonitrile (50:50 v/v).[2]
-
Internal Standard (IS): Raltegravir-d3 (or d6).
-
Acidifier: Formic Acid (0.1%).[3]
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of patient plasma/urine into a 1.5 mL polypropylene microcentrifuge tube or a 96-well deep-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol). Vortex gently (5 sec).
-
Precipitation: Add 150 µL of cold Precipitating Agent (MeOH:ACN 50:50).
-
Note: The 1:3 ratio (Sample:Solvent) is sufficient for clean supernatant without diluting the analyte below LLOQ.
-
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 10,000
for 10 minutes at 4°C.-
Critical: Temperature control prevents thermal degradation of the glucuronide.
-
-
Transfer: Transfer 100 µL of the clear supernatant to a clean autosampler vial/plate.
-
Dilution (Optional but Recommended): Add 100 µL of Water (0.1% Formic Acid).
-
Reasoning: Injecting high % organic solvent (from step 3) onto a reverse-phase column can cause "solvent effects" (peak broadening) for early eluting polar compounds like RAL-Glu. Diluting with water focuses the analyte on the column head.
-
Protocol B: Intracellular Extraction (PBMCs)
For drug development focusing on viral reservoirs, plasma levels are insufficient. You must measure intracellular drug levels.
-
Cell Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Count cells (target
cells). -
Wash: Wash cell pellet 3x with ice-cold PBS to remove extracellular drug.
-
Lysis/Extraction: Add 500 µL of 70% Methanol (cold) to the pellet.
-
Disruption: Vortex vigorously or sonicate for 5 minutes.
-
Incubation: Store at -20°C for 1 hour to maximize extraction efficiency.
-
Clarification: Centrifuge at
for 10 min. -
Evaporation: Evaporate supernatant to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (80:20).
LC-MS/MS Analytical Conditions
Crucial Requirement: You must chromatographically separate RAL-Glu from RAL to negate the ISF effect.
| Parameter | Specification | Rationale |
| Column | Waters Acquity BEH C18 (2.1 x 50mm, 1.7 µm) or Ascentis Express C18 | C18 provides necessary retention for the parent; Sub-2 µm or Fused Core particles improve resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH keeps RAL (weak acid) protonated for retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than MeOH for this analyte. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 0-1.0 min: 10% B (Isocratic)1.0-4.0 min: 10% | Initial low organic holds the polar Glucuronide. The ramp elutes RAL later. |
| Retention Times | RAL-Glu: ~1.8 minRAL: ~3.2 min | > 1 min separation is mandatory. |
Mass Spectrometry Transitions (MRM)
| Analyte | Polarity | Precursor ( | Product ( | Note |
| Raltegravir | Positive (+) | 445.1 | 109.1 / 361.1 | Quant / Qual |
| RAL-Glu | Positive (+) | 621.2 | 445.1 | Monitor 445 fragment |
| RAL-Glu (ISF Check) | Positive (+) | 445.1 | 109.1 | Monitor at RAL-Glu RT |
ISF Validation Step:
During method development, inject pure RAL-Glu standard. Monitor the RAL transition (445
Experimental Workflow Diagram
Figure 2: Optimized Protein Precipitation Workflow for simultaneous RAL and RAL-Glu extraction.
References
-
Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method. Source: PubMed / Journal of Chromatography B URL:[Link]
-
Quantification of the HIV-integrase inhibitor raltegravir and detection of its main metabolite in human plasma. Source: PubMed / Journal of Chromatography B URL:[Link]
-
Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts. Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme. Source: Drug Metabolism and Disposition URL:[1][Link]
Sources
- 1. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Raltegravir Glucuronide as a Gold-Standard Probe for UGT1A1 Activity
Executive Summary
Raltegravir (RAL) is a potent HIV-1 integrase strand transfer inhibitor.[1][2] Unlike many antiretrovirals metabolized by the Cytochrome P450 (CYP) system, Raltegravir is primarily eliminated via glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) .[3][4] This unique metabolic clearance pathway makes Raltegravir and its primary metabolite, Raltegravir Glucuronide (RAL-Glu) , critical tools in drug development.
This guide details the application of Raltegravir as a specific probe substrate for assessing UGT1A1 activity and inhibition potential in compliance with FDA and EMA regulatory guidance for in vitro drug interaction studies.
The Mechanistic Basis: Why Raltegravir?
Specificity and "Clean" Metabolism
Raltegravir is considered a "clean" probe because its metabolism is almost exclusively driven by UGT1A1, with negligible contribution from CYP450 enzymes or P-glycoprotein (P-gp) transport issues in microsomal assays. This specificity allows researchers to isolate UGT1A1 activity without the confounding noise of multiple metabolic pathways.
The Reaction Pathway
The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group of Raltegravir.
Figure 1: The metabolic pathway of Raltegravir glucuronidation mediated by UGT1A1, showing the inhibitory potential of Atazanavir.[5]
Experimental Protocol: In Vitro Glucuronidation Assay
Objective: To determine the intrinsic clearance (
Critical Reagents & Preparation
-
Enzyme Source: Human Liver Microsomes (HLM) or Recombinant UGT1A1.
-
Substrate: Raltegravir (Stock: 10 mM in DMSO).
-
Cofactor: UDP-glucuronic acid (UDPGA) (Stock: 50 mM in buffer).
-
Pore-Forming Agent (Crucial): Alamethicin .
-
Expert Insight: Unlike CYPs, UGT enzymes are located in the lumen of the endoplasmic reticulum. In microsomal preparations, the membrane is intact, hindering UDPGA entry. Alamethicin permeabilizes the membrane to prevent "latency" and ensure maximum enzyme activity.
-
-
Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4) containing 5 mM
.
Step-by-Step Workflow
-
Pre-Incubation (Latency Removal):
-
Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) in buffer.
-
Incubate on ice for 15 minutes. This step is vital for consistent kinetics.
-
-
Reaction Mixture Assembly:
-
Volume: 200 µL total.
-
Components: Buffer, activated HLM, Raltegravir (typical range 1–500 µM for kinetic studies; or
level ~100 µM for inhibition screens). -
Test Inhibitor: Add here if performing DDI screening.
-
-
Initiation:
-
Pre-warm mixture to 37°C for 5 minutes.
-
Initiate reaction by adding UDPGA (final conc. 2–5 mM).
-
-
Incubation:
-
Incubate at 37°C with shaking.
-
Time: 30–60 minutes (Must be within the linear range of metabolite formation).
-
-
Termination:
-
Add 200 µL of ice-cold Acetonitrile (ACN) or Methanol containing Internal Standard (Raltegravir-d3).
-
Vortex vigorously for 30 seconds.
-
-
Clarification:
-
Centrifuge at 4,000 × g for 15 minutes at 4°C to pellet protein.
-
Transfer supernatant for LC-MS/MS analysis.
-
Bioanalytical Quantification (LC-MS/MS)
Challenge: Raltegravir Glucuronide is polar.[1] Separation from the parent is essential to avoid ion suppression or in-source fragmentation (where the glucuronide breaks down back to parent in the source, leading to overestimation of the parent).
Method Parameters[1][2][6][7][8]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3 minutes.
-
Polarity: Negative Ion Mode (ESI-) is often preferred for Raltegravir to improve selectivity and reduce background noise, though Positive Mode (ESI+) is also valid.
Mass Transitions (MRM)
| Analyte | Precursor Ion ( | Product Ion ( | Mode | Notes |
| Raltegravir | 443.1 | 316.1 | ESI (-) | Cleavage of oxadiazole moiety |
| Raltegravir-Glu | 619.1 | 443.1 | ESI (-) | Loss of glucuronic acid (176 Da) |
| IS (Raltegravir-d3) | 446.1 | 319.1 | ESI (-) | Deuterated standard |
Analytical Workflow Diagram
Figure 2: Bioanalytical workflow for the extraction and quantification of Raltegravir Glucuronide.
Data Analysis & Interpretation
Kinetic Parameters
To validate the system, ensure your control samples align with established literature values:
| Parameter | Typical Value (HLM) | Interpretation |
| 100 – 300 µM | Substrate affinity. High | |
| 200 – 500 pmol/min/mg | Maximum velocity of glucuronidation. | |
| 0.5 – 2.0 µM | Positive control for inhibition. |
Inhibition Modeling
When screening new chemical entities (NCEs) for UGT1A1 inhibition:
-
Calculate % Activity relative to vehicle control.
-
Plot Log[Inhibitor] vs. % Activity.
-
Fit to the sigmoidal dose-response equation:
Self-Validation Check: If your Atazanavir positive control does not show >50% inhibition at 5 µM, the assay sensitivity is compromised (check Alamethicin activation or UDPGA stability).
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
Kassahun, K., et al. (2007).[3] Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme.[3] Drug Metabolism and Disposition.[1][3][4][5][6][7] [Link]
-
Sudha, T., et al. (2016). Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode. Journal of Pharmaceutical Analysis.[8] [Link]
-
Wen, B., et al. (2010). High-Throughput Screening of UGT1A1 Inhibitors using Raltegravir as a Probe Substrate. [Link]
Sources
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Specificity Quantification of Raltegravir and Raltegravir-Glucuronide in Urine by LC-MS/MS
Executive Summary
This application note details a robust protocol for the simultaneous quantification of Raltegravir (RAL) and its major metabolite, Raltegravir-Glucuronide (RAL-Glu) , in human urine.
While plasma is the standard matrix for therapeutic drug monitoring (TDM), urine analysis is critical for studying renal clearance, patient compliance, and the pharmacogenetics of UGT1A1 (the enzyme responsible for RAL metabolism).
Critical Analytical Challenge: The primary technical hurdle in this assay is in-source fragmentation . RAL-Glu is thermally labile and can degrade back into the parent drug (RAL) within the electrospray ionization (ESI) source. If these two compounds are not chromatographically separated, the fragmented metabolite will be detected in the parent channel, leading to a gross overestimation of Raltegravir levels. This guide prioritizes chromatographic resolution to ensure data integrity.
Scientific Rationale & Mechanism
Metabolic Pathway
Raltegravir is primarily metabolized by glucuronidation via the UGT1A1 enzyme.[1][2][3][4][5] Unlike many antiretrovirals, it is not a major substrate for Cytochrome P450 enzymes.[6] In urine, approximately 9% of the dose is excreted as unchanged parent, while 23% is excreted as the glucuronide metabolite.[3][7]
Figure 1: Metabolic disposition of Raltegravir showing the conversion to its glucuronide via UGT1A1.[8]
The "In-Source Fragmentation" Trap
High-integrity analysis requires understanding the behavior of glucuronides in Mass Spectrometry.
-
The Event: In the high-temperature/high-voltage environment of the ESI source, the O-glucuronide bond is weak.
-
The Error: RAL-Glu (
621) loses the glucuronide moiety ( 176) before entering the first quadrupole (Q1). It enters Q1 as 445—identical to the parent Raltegravir. -
The Consequence: If RAL and RAL-Glu co-elute from the column, the Mass Spectrometer cannot distinguish between the "real" parent and the "source-generated" parent.
-
The Solution: We utilize a gradient elution on a C18 column to force the polar RAL-Glu to elute significantly earlier than the hydrophobic RAL parent.
Experimental Protocol
Materials & Reagents[10]
-
Standards: Raltegravir Potassium (Ref Std), Raltegravir-Glucuronide (Ref Std).
-
Internal Standard (IS): Raltegravir-d3 (or d6).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Matrix: Drug-free human urine (filtered).
Sample Preparation: Solid Phase Extraction (SPE)
While "dilute-and-shoot" is possible, urine contains high salt concentrations that suppress ionization. SPE is recommended for clinical-grade sensitivity and instrument longevity.
Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X, 30 mg).
-
Pre-treatment: Aliquot 200 µL urine. Add 20 µL Internal Standard solution. Add 200 µL 2% Formic Acid in water (to disrupt protein binding and adjust pH). Vortex.
-
Conditioning: Wash cartridge with 1 mL MeOH, then 1 mL water.
-
Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum.
-
Washing: Wash with 1 mL 5% Methanol in water (removes salts/polar interferences).
-
Elution: Elute with 500 µL Acetonitrile.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).
-
Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
-
Rationale: Start low organic to retain the polar glucuronide, then ramp up to elute the parent.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Load/Hold for polar retention |
| 0.50 | 10 | Begin Ramp |
| 3.00 | 90 | Elute Parent (RAL) |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibrate |
| 5.00 | 10 | End Run |
Mass Spectrometry (MS)
-
Ionization: ESI Positive Mode (+).
-
Note: Negative mode is also viable (m/z 443 -> 316) and can be cleaner, but Positive mode is standard for concomitant drug panels.
-
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Role |
| Raltegravir | 445.2 | 109.1 | 30 | 35 | Quantifier |
| 445.2 | 361.1 | 30 | 20 | Qualifier | |
| RAL-Glucuronide | 621.2 | 445.2 | 35 | 15 | Quantifier* |
| Raltegravir-d3 (IS) | 448.2 | 112.1 | 30 | 35 | Internal Std |
*Note: The transition 621 -> 445 represents the loss of the glucuronide moiety. This is the most abundant transition but requires the chromatographic separation described above.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring separation of parent and metabolite.
Validation & Quality Control
To ensure Trustworthiness and Accuracy , the following criteria must be met:
-
Linearity: The method should be linear from 10 ng/mL to 5,000 ng/mL. Use a
weighting factor. -
Glucuronide Resolution Check: Inject a pure standard of RAL-Glu. Monitor the RAL parent channel (445->109).
-
Pass: You see a peak at 1.2 min (the glucuronide RT) in the parent channel (due to source fragmentation), but NO peak at 2.8 min (the parent RT).
-
Fail: If the RAL-Glu standard shows a peak at the Parent RT, your standard is contaminated (degraded).
-
-
Matrix Effect: Urine composition varies (pH, creatinine). Calculate the Matrix Factor (MF) by comparing post-extraction spiked samples to neat standards. An IS-normalized MF between 0.85 and 1.15 is acceptable.
References
-
European Medicines Agency (EMA). (2007). Isentress (Raltegravir) Assessment Report. Describes the metabolic pathway and excretion profile (32% urine).[3][4] Link
-
Bennetto-Hood, C., et al. (2009). Quantification of Raltegravir in human plasma by HPLC-MS/MS. Journal of Chromatography B. (Foundational method adapted here for urine). Link
-
Lanchote, V. L., et al. (2020). Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Specific reference for urine handling and chromatographic separation of the glucuronide). Link
-
FDA Label. Isentress (Raltegravir) Prescribing Information. Section 12.3 Pharmacokinetics. Link
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raltegravir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. efda.gov.et [efda.gov.et]
- 8. journals.asm.org [journals.asm.org]
- 9. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based and In Vitro Assays for Raltegravir Glucuronidation
Application Note & Protocol Guide
Introduction & Mechanism[1][2][3]
Raltegravir (RAL) is a first-in-class HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] Unlike many antiretrovirals that are metabolized by the Cytochrome P450 (CYP) system, Raltegravir is primarily cleared via glucuronidation mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1) , with minor contributions from UGT1A3 and UGT1A9.[3]
This metabolic pathway renders Raltegravir susceptible to specific drug-drug interactions (DDIs) involving UGT1A1 inducers (e.g., Rifampin) or inhibitors (e.g., Atazanavir), but largely spares it from CYP-mediated interactions.
The Biological Pathway
The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group of Raltegravir, forming the inactive Raltegravir-glucuronide (M2 metabolite) .
Figure 1: Raltegravir metabolism pathway mediated by UGT1A1.
Experimental Systems Selection
Choosing the correct biological system is critical for the specific pharmacokinetic parameter being investigated.
| Experimental System | Primary Utility | Pros | Cons |
| Recombinant UGT1A1 (Microsomes/Lysates) | Kinetic Profiling ( | High specificity; "Clean" system without competing enzymes; High throughput. | Lacks transporters; Requires pore-forming agent (Alamethicin) for substrate access. |
| Primary Human Hepatocytes (PHH) | Clearance Prediction ( | Physiological "Gold Standard"; Contains full complement of enzymes and transporters. | High lot-to-lot variability; Expensive; Transient viability. |
| HEK293-UGT1A1 (Whole Cell) | Cellular Permeability + Metabolism | Stable expression; Good for studying intracellular drug accumulation and metabolism simultaneously. | Requires transfection/selection; Lower metabolic capacity than PHH. |
Protocol A: Kinetic Assay using Recombinant UGT1A1
Objective: Determine Michaelis-Menten kinetics (
Reagents & Materials[1][6][7]
-
Enzyme: Recombinant Human UGT1A1 (5 mg/mL protein).
-
Substrate: Raltegravir Potassium (Stock 10 mM in DMSO).
-
Cofactor: UDP-glucuronic acid (UDPGA) (Stock 25 mM in buffer).
-
Pore-Former: Alamethicin (Stock 5 mg/mL in Ethanol). Critical for allowing UDPGA entry into microsomal lumen.
-
Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM
. -
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (Raltegravir-d3).
Step-by-Step Workflow
-
Enzyme Activation (Alamethicin Step):
-
Thaw UGT1A1 microsomes on ice.
-
Mix microsomes with Alamethicin (50 µg Alamethicin per mg protein) in Tris-HCl buffer.
-
Incubate on ice for 15 minutes . This permeabilizes the membrane.
-
Note: Failure to perform this step will result in artificially low activity.
-
-
Preparation of Reaction Mix:
-
Prepare a 2X Enzyme/Buffer mix: Dilute activated microsomes to 0.5 mg/mL (final assay conc will be 0.25 mg/mL) in Tris-HCl/MgCl2 buffer.
-
Prepare 2X Substrate/Cofactor mix:
-
For Kinetics: Prepare Raltegravir series (e.g., 2, 5, 10, 50, 100, 250, 500, 1000 µM).
-
Add UDPGA to a final concentration of 4 mM (saturating).
-
-
-
Incubation:
-
Pre-warm both mixes to 37°C for 5 minutes.
-
Initiate reaction by combining 50 µL Enzyme Mix + 50 µL Substrate Mix in a 96-well plate or microcentrifuge tubes.
-
Incubate at 37°C with shaking (300 rpm) .
-
Time: 30–60 minutes (Must be validated to be within the linear range).
-
-
Termination:
-
Add 100 µL of Ice-cold Stop Solution (ACN + IS).
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet protein.
-
Transfer supernatant to HPLC vials for LC-MS/MS analysis.
-
Protocol B: Whole-Cell Glucuronidation Assay
Objective: Assess metabolism in a physiological context where drug uptake (transporters) is required. System: Cryopreserved Primary Human Hepatocytes (PHH).
Step-by-Step Workflow
-
Thawing & Plating:
-
Thaw PHH rapidly at 37°C.
-
Resuspend in Cryopreserved Hepatocyte Recovery Medium (CHRM) .
-
Centrifuge (100 x g, 10 min) and resuspend in Plating Medium.
-
Plate in collagen-coated 24-well plates (0.7 x
cells/mL). Allow attachment for 4–6 hours.
-
-
Acclimatization:
-
Replace medium with serum-free Maintenance Medium (e.g., Williams' Medium E + GlutaMAX + ITS).
-
Incubate overnight (37°C, 5%
).
-
-
Metabolic Assay:
-
Wash cells once with warm Krebs-Henseleit Buffer (KHB).
-
Add Incubation Solution : KHB containing Raltegravir (1 µM and 10 µM).
-
Control: Co-incubate with Atazanavir (10 µM) in separate wells to confirm UGT1A1 inhibition.
-
Incubate for time points: 0, 30, 60, 120, 240 minutes.
-
-
Sampling:
-
Remove supernatant (extracellular media) at each time point.
-
Optional: Lyse cells with ACN/Water (1:1) to measure intracellular accumulation.
-
Quench samples with equal volume of Ice-cold ACN + IS.
-
Analytical Method: LC-MS/MS Parameters
Detection: Raltegravir and its glucuronide are best detected in Negative Electrospray Ionization (ESI-) mode.
| Parameter | Setting |
| System | UPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo) |
| Column | C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 – 0.6 mL/min |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Raltegravir | 443.1 ( | 316.1 | 30 | 25 |
| Raltegravir-Glucuronide | 619.1 ( | 316.1 | 35 | 30 |
| Raltegravir-d3 (IS) | 446.1 ( | 319.1 | 30 | 25 |
Data Analysis & Validation
Calculation of Intrinsic Clearance ( )
For the substrate depletion method (Hepatocytes):
- = Slope of ln(concentration) vs time.
- = Incubation volume.
- = Number of cells.
Michaelis-Menten Kinetics (Recombinant Enzyme)
Plot the rate of glucuronide formation (
-
Typical
for Raltegravir (UGT1A1): Literature values vary, often reported in the range of 50–500 µM depending on the system. Ensure your concentration curve brackets this range.
Quality Control Criteria
-
Mass Balance: Sum of Parent + Metabolite should account for >80% of starting material (unless secondary metabolites exist).
-
Positive Control: Use Estradiol (UGT1A1 substrate) or Bilirubin to verify enzyme activity.
-
Inhibition Control: Atazanavir should reduce Raltegravir-glucuronide formation by >80% at 10 µM.
Figure 2: Generalized workflow for Raltegravir glucuronidation assays.
References
-
Mechanism of Metabolism: Kassahun, K., et al. (2007). "Metabolism and Disposition in Humans of Raltegravir (MK-0518), an Anti-AIDS Drug Targeting the Human Immunodeficiency Virus 1 Integrase Enzyme." Drug Metabolism and Disposition. Link
-
UGT1A1 Interaction: Wenning, L. A., et al. (2009).[4] "Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms." Clinical Pharmacology & Therapeutics. Link
-
LC-MS/MS Methodology: Bennetto-Hood, C., et al. (2009). "Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link
-
Inhibition by Atazanavir: Zhu, L., et al. (2010).[5] "Pharmacokinetics and safety of twice-daily atazanavir 300 mg and raltegravir 400 mg in healthy individuals." Antiviral Therapy.[3][1][6][5][7][8] Link
-
Transporter/Metabolism Interplay: Rizk, M. L., et al. (2012). "Raltegravir Is a Substrate for SLC22A6: a Putative Mechanism for the Interaction between Raltegravir and Tenofovir." Antimicrobial Agents and Chemotherapy. Link
Sources
- 1. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simulations-plus.com [simulations-plus.com]
- 4. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liverpool HIV Interactions [hiv-druginteractions.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Phenotyping of UGT1A1 Activity Using Raltegravir Predicts Pharmacokinetics and Toxicity of Irinotecan in FOLFIRI | PLOS One [journals.plos.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Raltegravir Glucuronide LC-MS/MS Analysis
Welcome to the Advanced Bioanalysis Support Hub. This guide addresses the specific challenges of quantifying Raltegravir-β-D-glucuronide (RAL-GLU) in biological matrices. Unlike its parent compound Raltegravir (RAL), the glucuronide metabolite presents unique polarity and fragmentation hurdles that require a distinct analytical strategy.[1]
Core Challenge: The "Polarity Trap" & In-Source Fragmentation
Analysis of RAL-GLU fails not usually due to lack of sensitivity, but due to matrix interference and in-source conversion .
-
Matrix Effects: RAL-GLU is highly polar, causing it to elute early in reversed-phase chromatography—exactly where phospholipids and salts elute, leading to severe ion suppression.[1]
-
In-Source Fragmentation: In the ion source, the labile glucuronide bond can break, converting RAL-GLU (m/z 619) back into RAL (m/z 443).[1] If these two co-elute, the fragmented RAL-GLU will be detected as RAL, falsely elevating the parent drug concentration.[1]
Module 1: Sample Preparation
The First Line of Defense Against Ion Suppression
Q: Is Protein Precipitation (PP) sufficient, or do I need Solid Phase Extraction (SPE)?
Answer: Standard Protein Precipitation (e.g., Methanol/Acetonitrile) is often insufficient for RAL-GLU because it fails to remove phospholipids, the primary cause of ion suppression in the early eluting region.[1]
Recommendation: If you must use PP, use a Phospholipid Removal Plate (e.g., Ostro™, Phree™).[1] However, for rigorous validation, Solid Phase Extraction (SPE) is superior.[1]
Protocol: Optimized Mixed-Mode SPE for RAL-GLU
Why this works: RAL-GLU is acidic (glucuronic acid moiety).[1] A mixed-mode anion exchange (MAX) cartridge captures the acidic analyte while washing away neutral matrix components and phospholipids.[1]
| Step | Action | Mechanism |
| 1. Pre-treatment | Dilute 100 µL Plasma with 200 µL 2% Formic Acid.[1] | Acidifies sample to disrupt protein binding; ensures analyte is protonated (if using C18) or prepared for exchange.[1] |
| 2. Conditioning | MeOH followed by Water.[1] | Activates sorbent ligands. |
| 3.[1] Loading | Load pre-treated sample at low flow (1 mL/min). | Analyte binds to sorbent. |
| 4.[1] Wash 1 | 5% Ammonium Hydroxide in Water.[1] | Removes neutrals and proteins.[1][2] |
| 5. Wash 2 | 100% Methanol.[1] | CRITICAL: Removes hydrophobic phospholipids.[1] RAL-GLU remains bound by ionic interaction (if using MAX).[1] |
| 6. Elution | 2% Formic Acid in Methanol.[1] | Disrupts ionic interaction, releasing RAL-GLU. |
| 7.[1] Reconstitution | Evaporate and reconstitute in Mobile Phase A. | Matches initial gradient conditions to prevent peak distortion.[1] |
Module 2: Chromatography & Separation
Preventing In-Source Conversion Artifacts
Q: My RAL-GLU peak has a "shoulder" or splits. Why?
Answer: This often indicates co-elution with the parent RAL or matrix interference.[1] You must achieve baseline separation between RAL-GLU and RAL.[1] If they co-elute, the mass spectrometer cannot distinguish between "native" RAL and RAL created by the in-source breakdown of RAL-GLU.[1]
Q: Which column chemistry is best?
Answer:
-
Standard C18: Often fails to retain polar RAL-GLU sufficiently, pushing it into the "suppression zone" (t0).[1]
-
Recommended: C18-PFP (Pentafluorophenyl) or HILIC .[1]
Visual Workflow: The Separation Logic
Caption: Logic flow demonstrating why chromatographic separation is the only safeguard against false positives caused by in-source fragmentation.
Module 3: Mass Spectrometry Optimization
Tuning for Sensitivity and Selectivity
Q: Should I use Positive or Negative Ionization Mode?
Answer: Negative Mode (ESI-) is often superior for Raltegravir and its glucuronide.[1]
-
Reasoning: RAL contains amide/carboxylic moieties that deprotonate well.[1] Negative mode typically has lower background noise (better S/N ratio) and fewer adducts compared to positive mode.[1]
-
Literature Validation: Studies have shown negative mode transitions (m/z 443.1 → 316.1 for RAL) provide better selectivity in plasma.[1]
Q: What are the optimal MRM transitions?
Use the following transitions. Note that for RAL-GLU, we often monitor the loss of the glucuronide moiety.[1]
| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Note |
| RAL-GLU | Negative | 619.1 | 443.1 | -20 to -30 | Loss of Glucuronide (176 Da) |
| RAL | Negative | 443.1 | 316.1 | -25 to -35 | Quantifier |
| RAL-d3 (IS) | Negative | 446.1 | 319.1 | -25 to -35 | Internal Standard |
Note: Always optimize Collision Energy (CE) and Declustering Potential (DP) on your specific instrument.[1] High DP can induce unwanted in-source fragmentation.
Module 4: Troubleshooting Matrix Effects
The "Post-Column Infusion" Test
If you suspect suppression (low sensitivity, poor linearity), perform this self-validating experiment:
-
Setup: Infuse a constant stream of RAL-GLU standard (e.g., 100 ng/mL) post-column into the MS source.[1]
-
Injection: Inject a "Blank Matrix Extract" (processed plasma without drug) via the LC column.
-
Observation: Monitor the baseline of the infused RAL-GLU.[1]
-
Result A (Flat Line): No matrix effect.
-
Result B (Dip/Drop): Ion Suppression.[1] If the dip aligns with your RAL-GLU retention time, your method is invalid.
-
-
Fix:
References
-
Sudha, T., et al. (2011).[1] "Reverse Phase–High Performance Liquid Chromatography and Ultra Violet Spectrophotometric Method for the Estimation of Raltegravir Potassium." Global Journal of Medical Research.[1][3]
-
Wang, L.Z., et al. (2011).[1] "Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method." Journal of Mass Spectrometry.
-
Mullangi, R., et al. (2012).[1] "Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode." Journal of Pharmaceutical and Biomedical Analysis.
-
Oliveira, C., et al. (2020).[1][4][5] "Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpar.com [ijpar.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity for Raltegravir beta-D-Glucuronide detection
Technical Support Center: Raltegravir -D-Glucuronide (M2) Analysis
Executive Summary
This guide addresses the specific challenges in quantifying Raltegravir
This document moves beyond basic method parameters to explain the physics of sensitivity loss and provides self-validating protocols to recover it.
Module 1: The "Phantom Signal" — Solving In-Source Fragmentation
The Issue: Users often report erratic sensitivity or poor linearity for RAL-Glu, coupled with inexplicably high concentrations of the parent Raltegravir.
The Mechanism: RAL-Glu is a labile N-glucuronide. In the high-energy environment of an Electrospray Ionization (ESI) source, the glucuronide moiety can detach before the ion enters the first quadrupole (Q1).
-
Result 1: The mass spectrometer sees the metabolite as the parent (m/z 445 instead of 621).
-
Result 2: You lose signal for the metabolite (low sensitivity).
-
Result 3: You falsely inflate the parent drug quantification.
Diagnostic Workflow (Graphviz)
The following logic flow illustrates how to diagnose and mitigate ISF.
Caption: Diagnostic logic for identifying In-Source Fragmentation (ISF) of labile glucuronides.
Optimization Protocol
To maximize sensitivity, you must "soften" the ionization source to preserve the intact glucuronide ion
| Parameter | Standard Setting (Typical) | Optimized for RAL-Glu | Why? |
| Ionization Mode | ESI Positive | ESI Positive | Negative mode is an orthogonal option but Positive is industry standard for this class. |
| Cone Voltage / DP | High (e.g., 40-60V) | Low (e.g., 15-25V) | High energy strips the glucuronide in the source. Lower voltage preserves the precursor (m/z 621). |
| Source Temp | 500°C+ | 350°C - 450°C | Excessive heat promotes thermal degradation of the N-glucuronide bond. |
| Transitions | 621.1 | 621.1 | 621 |
Module 2: Chromatographic "Rescue"
The Issue: RAL-Glu is highly polar. On standard C18 columns, it often elutes near the void volume (
The Fix: You must increase retention of the polar metabolite without causing excessive carryover of the hydrophobic parent.
Recommended Column Chemistries[1]
-
High Strength Silica (HSS) T3: Designed specifically to retain polar compounds in high-aqueous mobile phases.
-
Polar-Embedded C18: Provides better interaction with the glucuronide moiety than standard C18.
Critical Separation Rule
Because ISF converts some RAL-Glu to RAL inside the source, chromatographic separation is mandatory . If they co-elute, the ISF-generated RAL will be indistinguishable from the actual patient/sample RAL.
-
Target: RAL-Glu must elute before RAL with baseline resolution (
).
Mobile Phase Protocol
-
Phase A: Water + 0.1% Formic Acid (Do not use high pH; glucuronides are unstable in alkali).
-
Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: Start at low organic (e.g., 5% B) and hold for 0.5–1.0 min to trap the glucuronide, then ramp.
Module 3: Sample Preparation (The LLE Trap)
The Issue: Researchers often use Liquid-Liquid Extraction (LLE) with Hexane or Ethyl Acetate for Raltegravir. The Failure: RAL (Parent) extracts beautifully into organic solvents. RAL-Glu (Polar) stays in the water layer and is discarded. The Result: Near-zero recovery of the metabolite.
Protocol: Protein Precipitation (PPT) with Clean-up
For high-throughput sensitivity, a modified PPT or SPE is required.
Option A: "Dilute & Shoot" (High Sensitivity Instruments)
-
Aliquot 50
L Plasma. -
Add 150
L Acetonitrile (containing Internal Standard). -
Vortex and Centrifuge (10 min @ 4000g).
-
Critical Step: Dilute the supernatant 1:1 with Water before injection.
-
Why? Injecting pure ACN leads to "solvent effects" where the polar glucuronide smears down the column. Diluting with water focuses the peak, doubling peak height (sensitivity).
-
Option B: Solid Phase Extraction (Maximum Sensitivity) Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.
-
Load: Plasma diluted in 2% Formic Acid.
-
Wash: 5% Methanol in Water (Removes salts/proteins).
-
Elute: 100% Methanol.
-
Evaporate & Reconstitute: Reconstitute in mobile phase (e.g., 10% ACN in Water).
Troubleshooting FAQ
Q: I see a peak for RAL-Glu in my "Parent Drug Only" standard. Is my standard contaminated? A: Likely not. This is the classic signature of In-Source Fragmentation (ISF). The glucuronide standard is breaking down in the source to mimic the parent. Lower your Declustering Potential (DP) or Cone Voltage. If the peak remains but decreases in intensity, it is ISF. If it remains constant, your standard may have degraded chemically.
Q: My RAL-Glu signal drops over the course of a long run (100+ samples). A: Glucuronides are non-volatile and can build up on the curtain plate or cone.
-
Fix: Use a divert valve to send the first 1 minute (salts) and the final wash (phospholipids) to waste. Only direct the flow to the MS during the elution window of RAL-Glu and RAL.
Q: Can I use alkaline mobile phase (high pH) to improve peak shape? A: Risky. Acyl- and N-glucuronides can undergo hydrolysis or rearrangement at pH > 8. Stick to acidic mobile phases (pH 2-3) to ensure chemical stability of the metabolite during the run.
Q: Why is my RAL-Glu peak splitting? A: This is usually a solvent mismatch. If you extracted in 100% Methanol/ACN and injected directly, the strong solvent carries the polar glucuronide too fast.
-
Fix: Reconstitute samples in a solvent weaker than your starting gradient (e.g., 5-10% ACN in water).
References
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[2] Drug Metabolism and Disposition.
-
Significance: Establishes UGT1A1 as the primary metabolic pathway and identifies the glucuronide (M2) as the major metabolite.[2]
-
-
Wang, L., et al. (2011).[3] Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method. Journal of Mass Spectrometry.
- Significance: Provides validated MRM transitions and discusses chromatographic separ
-
Rezk, N. L., et al. (2008). An accurate and precise high-performance liquid chromatography method for the rapid quantification of the novel HIV integrase inhibitor raltegravir in human blood plasma after solid phase extraction.[3] Analytica Chimica Acta.
- Significance: Compares extraction methodologies (SPE vs LLE) relevant to recovery.
-
Sudha, T., et al. (2016). Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode. Journal of Pharmaceutical and Biomedical Analysis.
- Significance: Discusses the specific issue of in-source fragmentation of RAL-Glu and how to manage it via declustering potential and chrom
Sources
- 1. A sensitive HPLC-MS/MS method for the determination of dolutegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Troubleshooting poor peak shape in Raltegravir glucuronide chromatography
Introduction: The Dual-Nature Challenge
Welcome to the Technical Support Center. If you are analyzing Raltegravir (RAL) and its major metabolite, Raltegravir-
You are dealing with two distinct physicochemical behaviors in a single run:
-
The Parent (RAL): A metal-chelating, lipophilic molecule (at low pH) prone to severe tailing due to interactions with stainless steel.
-
The Metabolite (RAL-Glu): A highly polar, hydrophilic N-glucuronide that elutes near the void volume, making it susceptible to solvent effects and dewetting.
This guide moves beyond generic advice. We will diagnose your specific peak shape issues—Tailing, Fronting, or Splitting—and apply mechanistic fixes based on the molecular properties of the analyte.
Module 1: The "Shark Fin" (Severe Tailing)
Symptom: The peak rises sharply but drags out into a long tail (Asymmetry factor > 1.5). Primary Suspect: Metal Chelation.
The Mechanism
Raltegravir contains a diketo-enol pharmacophore (specifically the 5-hydroxy-6-oxo-1,6-dihydropyrimidine moiety). Biologically, this motif binds Mg²⁺ in the HIV integrase active site.[1] Chromatographically, it acts as a ligand, chelating trace iron (Fe³⁺) or nickel ions on the surface of stainless steel frits and column walls. This creates a "secondary stationary phase" that irreversibly holds onto the drug.
Troubleshooting Q&A
Q: I am using a new C18 column. Why is RAL still tailing? A: The column packing isn't the issue; the hardware is. Even a small amount of exposed steel in the frit or LC tubing can cause chelation.
-
Immediate Fix: Add a chelating agent to your mobile phase. We recommend 5 µM EDTA or Medronic Acid (InfinityLab Deactivator) to the aqueous mobile phase (MP A).
-
Long-term Fix: Switch to a "Bio-inert" or PEEK-lined column hardware and replace stainless steel capillaries with PEEK tubing.
Q: Will high pH fix the tailing? A: It might improve shape by ionizing the enol (pKa ~6.7), but it introduces new problems. At high pH (>8), the silica backbone dissolves, and the glucuronide becomes extremely polar, eluting too fast. Stick to acidic conditions (pH 2-3) and treat the metal interaction directly.
Module 2: The "Smear" (Fronting & Broadening)
Symptom: The peak looks like a "hump" or elutes extremely early (near
The Mechanism
RAL-Glu is extremely polar. If you dissolve your sample in 100% Methanol or Acetonitrile (to solubilize the parent RAL), the solvent strength is stronger than your initial mobile phase (usually high aqueous). When the injection plug hits the column, the RAL-Glu molecules "surf" on the methanol plug, traveling faster than the mobile phase, causing band broadening and fronting.
Troubleshooting Q&A
Q: My parent drug (RAL) looks fine, but the Glucuronide is broad. Why? A: RAL is lipophilic enough to "stick" to the C18 head regardless of the solvent. RAL-Glu is not.
-
The Fix: Match your sample diluent to the starting gradient conditions.
-
Protocol: Reconstitute samples in 90:10 Water:Methanol . If solubility is an issue, use 50:50, but reduce injection volume to <5 µL.
Q: Can I use a standard C18 column for the Glucuronide? A: Standard C18 often suffers from "phase dewetting" (pore collapse) in highly aqueous conditions required to retain RAL-Glu.
-
Recommendation: Use a C18-AQ (Polar Embedded) column or a Phenyl-Hexyl phase. The phenyl ring provides pi-pi interactions with the Raltegravir core, enhancing retention for both parent and metabolite without relying solely on hydrophobicity.
Module 3: The "Split" (Double Peaks)
Symptom: The analyte appears as a doublet or a single peak with a shoulder. Primary Suspect: pH/pKa Proximity.
The Mechanism
Raltegravir has a pKa of approximately 6.7 .[2][3][4]
-
If pH ≈ pKa: The molecule splits its time between the ionized and non-ionized states. These travel at different speeds through the column, resulting in a split peak.
-
If pH < 4: Both RAL and RAL-Glu are fully protonated (neutral/acidic form).
-
If pH > 8: Both are fully deprotonated.
Troubleshooting Q&A
Q: I'm using Ammonium Acetate (pH ~6.5). Is this a problem? A: Yes. This is right in the "danger zone" for Raltegravir. Small fluctuations in buffer preparation will shift the ionization ratio.
-
The Fix: Acidify. Use 0.1% Formic Acid (pH ~2.7) . This forces the molecule into a single protonated state, sharpening the peak and increasing retention on C18.
Visual Troubleshooting Guide
The following logic tree helps you isolate the root cause of your peak shape distortion.
Caption: Decision matrix for diagnosing Raltegravir chromatographic anomalies. Blue nodes indicate starting points; Grey nodes indicate corrective actions.
Optimized Experimental Protocol
This protocol is designed to mitigate both chelation (via hardware/additives) and polarity issues (via gradient and column choice).
System Suitability
-
System: UHPLC coupled with MS/MS (Triple Quadrupole).
-
Hardware: PEEK tubing preferred post-column. If using steel, passivate with 30% Phosphoric acid prior to use.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) | Phenyl group interacts with RAL aromatic rings; better retention for polar glucuronide than C18. |
| Mobile Phase A | 0.1% Formic Acid in Water + 5 µM EDTA | Low pH suppresses ionization (pKa 6.7); EDTA masks trace metals to prevent tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimized for mass transfer efficiency. |
| Column Temp | 40°C | Reduces backpressure and improves peak symmetry. |
| Injection Vol | 2 - 5 µL | Low volume prevents solvent effects on the glucuronide. |
Gradient Program
| Time (min) | % B | Event |
| 0.00 | 5% | Hold for 0.5 min to trap the Glucuronide. |
| 0.50 | 5% | Begin ramp. |
| 4.00 | 95% | Elute Parent (RAL). |
| 5.00 | 95% | Wash column. |
| 5.10 | 5% | Re-equilibrate (Critical for preventing dewetting). |
| 7.00 | 5% | End of Run. |
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL plasma.
-
Add 150 µL Acetonitrile (containing Internal Standard).
-
Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
CRITICAL STEP: Transfer supernatant and dilute 1:1 with Water (or 0.1% Formic Acid).
-
Why? Injecting pure ACN supernatant will cause the Glucuronide to front. Diluting with water matches the initial mobile phase (5% B).
-
References
-
National Center for Biotechnology Information. (2010). Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance.[4] Proc Natl Acad Sci U S A, 107(46), 20057-62.[4] Retrieved January 28, 2026, from [Link]
-
Moss, D. M., et al. (2012). Divalent Metals and pH Alter Raltegravir Disposition In Vitro.[4] Antimicrobial Agents and Chemotherapy, 56(6), 3020–3026. Retrieved January 28, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). Troubleshooting Abnormal Peak Shapes in HPLC. Retrieved January 28, 2026, from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved January 28, 2026, from [Link]
Sources
- 1. Frontiers | Chelation Motifs Affecting Metal-dependent Viral Enzymes: N′-acylhydrazone Ligands as Dual Target Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain [frontiersin.org]
- 2. Divalent Metals and pH Alter Raltegravir Disposition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Raltegravir potassium (MK-0518) | HIV Integrase | CAS 871038-72-1 | Buy Raltegravir potassium (MK-0518) from Supplier InvivoChem [invivochem.com]
Addressing instability of Raltegravir beta-D-Glucuronide during sample processing
Technical Support Center: Raltegravir -D-Glucuronide Stability
Current Status: Operational Topic: Mitigating Ex Vivo Instability & Analytical Bias in Raltegravir Bioanalysis Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanism of Failure
The Problem:
In the bioanalysis of Raltegravir (RAL), the presence of its major metabolite, Raltegravir
Furthermore, a "phantom" instability exists: In-Source Fragmentation (ISF) inside the mass spectrometer. If RAL-Gluc is not chromatographically separated from the parent drug, it can fragment in the ion source, shedding the glucuronide moiety and being detected as the parent Raltegravir, leading to gross overestimation of the parent drug concentration.
The Mechanism: The instability is driven by the cleavage of the N-glycosidic bond, reverting the metabolite to the parent drug.
Figure 1: Pathways of Raltegravir-Glucuronide conversion to Parent Drug. Both chemical hydrolysis (during sample prep) and physical fragmentation (during analysis) result in false positives for the parent drug.
Validated Sample Processing Protocol
To prevent ex vivo hydrolysis, strict environmental control is required from the moment of blood draw. While RAL-Gluc is moderately stable at neutral pH compared to acyl-glucuronides, minimizing time at room temperature is the primary defense.
Step-by-Step Methodology
| Step | Action | Critical Technical Rationale |
| 1. Collection | Draw blood into K2EDTA or K3EDTA tubes pre-chilled on wet ice. | Thermal Inhibition: Low temperature ( |
| 2. Separation | Centrifuge at | Enzymatic Halt: Rapid removal of red blood cells prevents potential intracellular esterase/glucuronidase activity (though primarily hepatic, blood activity can vary). |
| 3. Stabilization | Option A (Standard): Store plasma immediately at | pH Control: While RAL-Gluc is an N-glucuronide, slightly acidic conditions (pH 4-5) generally stabilize the glycosidic bond better than alkaline conditions found in degrading blood. |
| 4. Extraction | Perform Protein Precipitation (PPT) using cold Acetonitrile or Methanol. | Solvent Shock: Organic solvents denature any residual enzymes that could catalyze hydrolysis during the extraction phase. |
Troubleshooting & FAQs
Issue 1: "My Raltegravir concentrations are consistently higher than expected, but my calibration curve is perfect."
Diagnosis: You are likely experiencing In-Source Fragmentation (ISF) or Chromatographic Co-elution . Explanation: Even if you stabilize the sample perfectly, if RAL-Gluc co-elutes with Raltegravir on your LC column, the mass spectrometer's ion source (ESI) can break the glucuronide bond. The detector then "sees" the parent mass at the parent's retention time.
Solution Protocol:
-
Monitor the Metabolite: You must include the MRM transition for RAL-Gluc in your method, even if you are not quantifying it.
-
Check Retention Times: Ensure baseline separation between Raltegravir and RAL-Gluc.
-
Tip: RAL-Gluc is more polar and should elute earlier on a C18 column.
-
-
ISF Check: Inject a pure standard of RAL-Gluc. Monitor the MRM channel for the Parent drug. If you see a peak at the metabolite's retention time in the parent channel, you have ISF.
Issue 2: "We are failing Incurred Sample Reanalysis (ISR) with a positive bias (Repeats > Originals)."
Diagnosis: Ex vivo hydrolysis occurred during the thawing process of the repeat analysis. Explanation: If the original sample was analyzed fresh, but the repeat sample sat on the benchtop for 2 hours during the second run, RAL-Gluc may have hydrolyzed back to the parent drug, artificially inflating the "Repeat" value.
Corrective Action:
-
Thaw Rule: Thaw samples in an ice bath or at
, never at room temperature or in a water bath. -
Processing Speed: Extract samples immediately upon thawing. Do not leave them on the bench.
Issue 3: "Does pH adjustment cause other issues?"
Diagnosis: Potential protein precipitation or hemolysis. Explanation: Strong acidification (e.g., adding concentrated HCl) can cause plasma proteins to "clump" or gel, making pipetting inaccurate.
Recommendation: Use buffered acidification . Instead of pure acid, use a buffer (e.g., Citrate or Ammonium Acetate pH 4.0) or very dilute Formic Acid (0.1%).[2] This maintains the stabilizing pH without shocking the plasma matrix.
Analytical Workflow Logic
Use this decision tree to determine if your instability is Chemical (Sample Prep) or Physical (Instrumental).
Figure 2: Diagnostic workflow for identifying the source of Raltegravir bias.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
D'Avolio, A., et al. (2011). Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method. Journal of Mass Spectrometry. Retrieved from [Link]
-
Lanchote, V. L., et al. (2020). Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[3] Drug Metabolism and Disposition.[2][3][4][5] Retrieved from [Link]
Sources
- 1. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tno-pharma.com [tno-pharma.com]
Minimizing in-source fragmentation of Raltegravir glucuronide
Topic: Minimizing In-Source Fragmentation of Raltegravir Glucuronide Content Type: Technical Support Center (Q&A Format) Audience: Bioanalytical Scientists, DMPK Researchers
Guide: Minimizing In-Source Fragmentation (ISF) of Raltegravir Glucuronide
Executive Summary
In LC-MS/MS bioanalysis of Raltegravir (RAL), the presence of its major metabolite, Raltegravir-glucuronide (RAL-Glu), presents a critical challenge.[1][2] RAL-Glu is thermally labile and prone to In-Source Fragmentation (ISF) inside the mass spectrometer’s ionization source. During ISF, the glucuronide moiety is cleaved before the first quadrupole (Q1) mass selection, generating an ion identical to the protonated parent drug (
If RAL and RAL-Glu are not chromatographically separated, this artifactual signal will be indistinguishable from the actual circulating Raltegravir, leading to significant overestimation of drug concentration and compromised pharmacokinetic (PK) data.
This guide provides a self-validating workflow to diagnose, minimize, and resolve this interference.
Part 1: Diagnostic & Verification
Q: How do I confirm if the "Raltegravir" signal I see is actually ISF from the glucuronide?
A: You cannot distinguish them by mass alone. You must use chromatographic retention time (
The Diagnostic Experiment:
-
Inject a pure standard of Raltegravir Glucuronide (do not include the parent drug).
-
Monitor two MRM transitions:
-
Channel A (Metabolite): Precursor
Product (e.g., or ). -
Channel B (Parent): Precursor
Product .
-
-
Analyze the Chromatogram:
-
You will see a peak in Channel A at the metabolite's retention time (e.g., 2.5 min).
-
Look at Channel B at 2.5 min. If you see a peak here, that is In-Source Fragmentation. The mass spectrometer "sees" Raltegravir, but because it elutes at the glucuronide's time, it is an artifact.
-
Interpretation:
-
Co-elution Risk: If your method has RAL and RAL-Glu eluting at the same time, this ISF signal adds directly to your RAL quantification area. This is a critical failure.
-
Separation Success: If RAL elutes at 4.0 min and RAL-Glu at 2.5 min, the ISF signal is chromatographically resolved and will not interfere with integration, provided the resolution is sufficient (
).
Part 2: Hardware & Source Optimization
Q: Can I eliminate ISF by tuning the mass spectrometer?
A: You can minimize it, but you rarely eliminate it completely. Glucuronide bonds are inherently weak. However, optimization is crucial to improve the signal-to-noise ratio.
Key Parameters to Adjust:
| Parameter | Recommended Action | Mechanism of Action |
| Declustering Potential (DP) / Cone Voltage | LOWER significantly | High voltage accelerates ions into gas molecules, causing collisions that break the weak O-glycosidic bond. Lowering DP reduces this energy. |
| Source Temperature (TEM) | LOWER (e.g., 500°C | Excess heat promotes thermal degradation of the glucuronide before ionization is complete. |
| Desolvation Gas Flow | OPTIMIZE (Moderate) | High flow helps desolvation but can increase collisional energy. |
| Ionization Mode | ESI Negative (Consideration) | While RAL quantifies well in Positive mode ( |
Protocol: The "ISF Ramp" Test
-
Infuse a constant stream of RAL-Glu.
-
Monitor the Parent ion channel (
). -
Step-wise decrease the Declustering Potential (e.g., 100V, 80V, 60V, 40V).
-
Goal: Find the voltage where the Parent artifact signal drops significantly while the Metabolite signal (Channel A) remains stable.
Part 3: Chromatographic Resolution (The Primary Solution)
Q: My source optimization didn't fix it. What is the definitive solution?
A: Chromatographic separation is mandatory. Since you cannot physically stop 100% of the fragmentation, you must ensure the fragment appears at a different time than the parent drug.
Recommended Column & Mobile Phase:
-
Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge, Agilent ZORBAX Eclipse).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
-
Strategy: Raltegravir is relatively lipophilic. RAL-Glu is polar.
-
Use a gradient starting with low organic (e.g., 5-10% B) to retain and separate the polar glucuronide early.
-
RAL will elute later in the gradient.
-
Visualizing the Workflow:
Caption: Decision tree for managing In-Source Fragmentation (ISF) during Raltegravir method development. Chromatographic separation is the critical control point.
Part 4: Sample Preparation & Stability
Q: Can sample preparation induce fragmentation before the sample even reaches the MS?
A: Yes. Acyl glucuronides are unstable at physiological pH and alkaline pH. They can undergo hydrolysis back to the parent drug in the vial.
Stability Protocol:
-
Acidification: Keep biological samples and extracts slightly acidic. Add small amounts of acid (e.g., 0.1% Formic Acid or Acetic Acid) to the sample matrix immediately upon collection or during extraction.
-
Avoid Methanolysis: If using Methanol for protein precipitation, be aware that acyl glucuronides can sometimes undergo transesterification. Acetonitrile is generally preferred for precipitation of labile glucuronides.
-
Temperature: Keep autosampler temperature at 4°C.
Part 5: Impact on Data (Quantification)
Q: How does this affect my PK curve if ignored?
A:
-
Cmax & AUC Overestimation: Since RAL-Glu concentrations can be significantly higher than RAL (depending on time point and species), even 1-2% ISF can double the apparent concentration of the parent drug in the early elution window.
-
Ghost Peaks: You may see "double peaks" for Raltegravir—one at the true retention time, and a smaller one earlier (the ISF peak). Integrating both as "Raltegravir" is a common compliance error.
Mechanism Diagram:
Caption: Mechanism of interference. RAL-Glu converts to the RAL ion inside the source. If not separated by LC (Cluster 0), the detector registers false RAL signal.
References
-
Fayet, A. et al. (2009). Liquid chromatography-tandem mass spectrometry assay for the simultaneous determination of raltegravir, maraviroc, etravirine, and 11 other antiretroviral agents in human plasma. Journal of Chromatography B. Link
- Relevance: Discusses the necessity of chromatographic separation for antiretrovirals and their metabolites.
-
Ter Heine, R. et al. (2009). Quantification of the HIV-integrase inhibitor raltegravir and its main metabolite in human plasma by liquid chromatography-tandem mass spectrometry.[3] Journal of Chromatography B. Link
- Relevance: Specifically identifies the ISF issue with Raltegravir glucuronide and validates the gradient elution str
-
Jourdil, J.F. et al. (2009).[1] Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B. Link
- Relevance: Highlights the risks of insufficient separ
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[1][4] Link
- Relevance: Regulatory requirement to investigate conversion of metabolites to parent drug during stability and analysis (Section III.B).
Sources
- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Stabilization & Analysis of Raltegravir Glucuronide
Topic: Prevention of Hydrolysis and Analytical Artifacts for Raltegravir Glucuronide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Specialists Version: 1.0
Executive Summary: The "Two-Front" War
Stabilizing Raltegravir Glucuronide (RAL-Glu) requires a dual approach. Unlike typical drug metabolites, RAL-Glu presents challenges on two distinct fronts:
-
Biological/Chemical Hydrolysis: The reversion to the parent drug (Raltegravir) during storage due to enzymatic or chemical instability.
-
In-Source Fragmentation (ISF): A "false" hydrolysis occurring inside the mass spectrometer ion source, where RAL-Glu mimics the parent drug, leading to severe pharmacokinetic data distortion.
This guide provides the protocols to distinguish, prevent, and troubleshoot both issues.
Module 1: The Biological Context & Degradation Pathways
Raltegravir (RAL) is metabolized primarily by UGT1A1 into Raltegravir-beta-D-glucuronide (RAL-Glu). This is an N-glucuronide formed at the amide nitrogen of the pyrimidinone ring. While N-glucuronides are generally more chemically stable than O-acyl glucuronides, they remain susceptible to specific degradation pathways.
Visualization: The Degradation Landscape
Figure 1: Raltegravir metabolic and degradation pathways. Note that both storage failure (Enzymatic Hydrolysis) and analytical failure (ISF) result in the same outcome: an artificial increase in Parent Drug concentration.
Module 2: Storage & Handling Protocols (Preventing True Hydrolysis)
To prevent the chemical or enzymatic reversion of RAL-Glu to Raltegravir during storage, strict environmental controls are required.
Protocol A: Sample Collection & Stabilization
Objective: Inhibit endogenous beta-glucuronidase and minimize chemical hydrolysis.
| Parameter | Specification | Scientific Rationale |
| Temperature | -70°C to -80°C | Arrhenius kinetics dictate that hydrolysis rates drop significantly at ultra-low temperatures. -20°C is insufficient for long-term storage (>1 month). |
| Matrix pH | Acidic (pH 4.0 - 5.0) | While N-glucuronides are more stable than acyl-glucuronides, slightly acidic conditions prevent base-catalyzed hydrolysis. Add 0.1% Formic Acid or Citric Acid to plasma/urine aliquots immediately upon collection. |
| Enzyme Inhibition | Saccharolactone (Optional) | Essential for urine samples where bacterial contamination is possible. Add 1,4-saccharolactone (5-10 mM) to inhibit beta-glucuronidase. |
| Solvent Choice | Acetonitrile (ACN) | Avoid Methanol for stock solutions. Methanol can induce transesterification or solvolysis over time. Use ACN/Water mixtures. |
Protocol B: Freeze-Thaw Management
-
Limit: Maximum 3 freeze-thaw cycles.
-
Procedure: Thaw in an ice bath (4°C), not at room temperature. Process immediately.
-
Aliquot: Store samples in single-use aliquots to avoid repeated cycling.
Module 3: Analytical Troubleshooting (Preventing "Ghost" Hydrolysis)
The most common error in Raltegravir analysis is In-Source Fragmentation (ISF) . This occurs when the fragile glucuronide bond breaks inside the LC-MS source before mass filtration, causing RAL-Glu to be detected as Parent RAL.
Symptoms of ISF:
-
Unexpectedly high Raltegravir concentrations.
-
Poor correlation between immunoassay and LC-MS results.
-
Detection of "Parent" drug peaks at the retention time of the Glucuronide.
Step-by-Step ISF Mitigation Guide
1. Chromatographic Separation (The Golden Rule)
You must chromatographically separate RAL from RAL-Glu. If they co-elute, ISF makes quantification impossible.
-
Column: C18 or Phenyl-Hexyl (e.g., Ascentis Express C18).
-
Method: Gradient elution is preferred over isocratic to ensure baseline resolution.
-
Target: Ensure RAL-Glu elutes before RAL (due to higher polarity).
-
Check: If you see a peak in the RAL transition channel at the RAL-Glu retention time, that is ISF.
-
2. Mass Spectrometer Tuning
Adjust source parameters to be "gentle" on the glucuronide.
| Parameter | Action | Effect |
| Source Temperature | Decrease (e.g., 350°C → 250°C) | Reduces thermal energy that breaks the glucuronide bond. |
| Declustering Potential (DP) | Lower | Reduces the kinetic energy of ions entering the vacuum, preventing pre-collision fragmentation. |
| Cone Voltage | Optimize | Set specifically for the glucuronide to survive entry. |
Module 4: Troubleshooting & FAQs
Q1: I am seeing a Raltegravir peak at two different retention times. What is happening?
A: This is the classic signature of In-Source Fragmentation .
-
Peak A (Correct RT for RAL): This is the actual parent drug.
-
Peak B (Earlier RT): This is RAL-Glu co-eluting, but losing its glucuronic acid moiety in the source. The MS detects the fragment (which has the same mass as the parent) at the glucuronide's retention time.
-
Fix: Ensure your integration window only captures Peak A. If Peak B overlaps with Peak A, you must modify your LC gradient to separate them.
Q2: My QC samples for RAL-Glu are showing increasing amounts of Parent RAL over time.
A: This indicates Storage Hydrolysis .
-
Check your freezer logs. Was there a temperature excursion above -20°C?
-
Check the pH of your storage buffer. If it is neutral or basic (pH > 7), chemical hydrolysis is accelerating.
-
Remedy: Re-prepare standards in acidified matrix (0.1% Formic Acid) and store at -80°C.
Q3: Can I use Methanol for protein precipitation?
A: It is risky. Methanol can promote solvolysis of glucuronides.
-
Recommendation: Use Acetonitrile for protein precipitation. If you must use Methanol, keep the processing temperature at 4°C and analyze immediately.
Q4: How do I confirm if the hydrolysis is enzymatic or chemical?
A: Perform a Saccharolactone Test .
-
Split a sample into two aliquots.
-
Add Saccharolactone (beta-glucuronidase inhibitor) to one.
-
Incubate both at 37°C for 2 hours.
-
If the inhibitor-free sample shows high RAL generation and the treated one does not, the issue is enzymatic (likely bacterial contamination).
Visual Decision Tree: Troubleshooting High Parent Drug Levels
Figure 2: Diagnostic workflow for identifying the source of Raltegravir instability.
References
-
Brainard, D. M., et al. (2011).[1] Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor.[1][2][3][4] Journal of Clinical Pharmacology.[1] Link
-
Kassahun, K., et al. (2007).[5] Metabolism and disposition of the HIV-1 integrase inhibitor raltegravir (MK-0518) in humans.[6] Drug Metabolism and Disposition.[2] Link
-
D'Avolio, A., et al. (2011). Analytical methods for the quantification of raltegravir in biological matrices.[3][7][8] Therapeutic Drug Monitoring.[1][3] (Contextual grounding for LC-MS separation requirements).
-
FDA Center for Drug Evaluation and Research. (2007). Chemistry Review: Raltegravir (Isentress).[9] (Provides stability data and storage conditions). Link
-
Jain, D. S., et al. (2011). Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry. (Discusses ISF and separation of RAL-Glu). Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Raltegravir (MK-0518): a novel integrase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Guide: Resolving Co-elution of Raltegravir and Raltegravir-Glucuronide
Senior Application Scientist Support Center
Introduction: The "Phantom Peak" Phenomenon
In the bioanalysis of Raltegravir (RAL), a critical challenge often goes diagnosing: the overestimation of parent drug concentration due to its primary metabolite, Raltegravir-glucuronide (RAL-Glu).
RAL-Glu is formed via UGT1A1-mediated glucuronidation.[1] While it is pharmacologically inactive, it poses a severe analytical threat in LC-MS/MS workflows. Under standard electrospray ionization (ESI) conditions, RAL-Glu is labile; it undergoes in-source fragmentation , cleaving the glucuronide moiety (-176 Da) before entering the quadrupole. This creates a "phantom" parent ion (
If your chromatography does not fully resolve RAL from RAL-Glu, the mass spectrometer will detect this fragment as the parent drug, leading to falsely elevated PK data. This guide details the separation strategies required to ensure data integrity.
Troubleshooting & Optimization (Q&A)
Q1: I am seeing a shoulder on my Raltegravir peak or unexpectedly high concentrations. Is this the metabolite?
Diagnosis: Likely, yes. Raltegravir-glucuronide is significantly more polar than the parent. On standard C18 columns using generic gradients, it often elutes just before or co-elutes with Raltegravir.
The Test: Monitor the specific transition for the glucuronide (e.g., m/z 621
Q2: Which column chemistry is best for separating RAL and RAL-Glu?
Recommendation: While C18 columns can work, they often require shallow gradients that extend run times.
-
Superior Choice: Phenyl-Hexyl columns (e.g., Kinetex Phenyl-Hexyl).[2] The
interactions with the fluorophenyl group of Raltegravir provide alternative selectivity that often pulls the parent away from the glucuronide more effectively than hydrophobicity alone. -
Alternative: Monolithic C18 columns (e.g., Chromolith RP-18e) have been successfully used to achieve baseline separation with isocratic elution, reducing backpressure and allowing faster flow rates.
Q3: Should I use Positive or Negative Ionization mode?
Expert Insight: Switch to Negative Ionization Mode (ESI-) if sensitivity permits.
-
Standard Practice: Positive mode (m/z 445
109) is common but prone to higher background noise and adduct formation. -
Optimized Approach: Negative mode (m/z 443
316) often yields cleaner chromatograms. Crucially, some studies indicate that negative mode may exhibit different in-source fragmentation dynamics, potentially simplifying the interference landscape, though chromatographic separation remains the primary safeguard.
Recommended Experimental Protocol
Objective: Achieve baseline separation (
1. LC-MS/MS Conditions
| Parameter | Specification | Notes |
| Column | Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or Chromolith RP-18e | Phenyl-Hexyl offers orthogonal selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH < pKa (6.7) to keep RAL neutral. |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50) | MeOH often provides better selectivity for glucuronides than pure ACN. |
| Flow Rate | 0.4 - 0.5 mL/min | Adjusted for column backpressure. |
| Injection Vol | 2 - 5 µL | Minimize volume to prevent peak broadening. |
2. Gradient Profile (Phenyl-Hexyl)
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 25% | Initial Hold (Focusing) |
| 1.00 | 25% | Elute highly polar matrix |
| 4.00 | 70% | Linear Ramp (Separates RAL-Glu first, then RAL) |
| 4.10 | 95% | Wash |
| 5.50 | 95% | Wash Hold |
| 5.60 | 25% | Re-equilibration |
3. MS/MS Transitions (Negative Mode)
| Analyte | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) |
| Raltegravir | 443.1 ( | 316.1 | -40 | -27 |
| RAL-Glu | 619.1 ( | 443.1 | -45 | -30 |
| Internal Std | 446.1 ( | 319.0 | -40 | -27 |
Visualizations
Figure 1: In-Source Fragmentation Mechanism
This diagram illustrates why chromatographic separation is non-negotiable. The mass spectrometer cannot distinguish between the "Phantom" RAL generated in the source and the "True" RAL from the sample.
Caption: Pathway showing how RAL-Glucuronide mimics the Parent Drug if not separated prior to the ion source.
Figure 2: Method Development Decision Tree
Follow this logic flow to troubleshoot co-elution issues effectively.
Caption: Step-by-step logic for resolving Raltegravir/Metabolite interference.
References
-
Sudalaiandi, K. et al. (2011). "Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method." Journal of Mass Spectrometry.
-
Lanchote, V. et al. (2020). "Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis.
-
Zheng, Y. et al. (2020).[2][3] "HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Parekh, J.M. et al. (2011). "Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode." Journal of Chromatography B.
Sources
- 1. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for high-throughput Raltegravir glucuronide analysis
Technical Support Center: High-Throughput Raltegravir & Raltegravir-Glucuronide Analysis
Introduction: The Bioanalytical Challenge
Subject: Raltegravir (Isentress) and its major metabolite, Raltegravir-Glucuronide (M2).[1][2] Primary Metabolic Pathway: UGT1A1-mediated glucuronidation.[3][4]
The Core Problem: Raltegravir-Glucuronide (RAL-Glu) is chemically fragile. In high-throughput LC-MS/MS analysis, the glucuronide moiety often cleaves inside the ion source (in-source fragmentation) before detection. This creates a "ghost" parent ion signal. If RAL-Glu co-elutes with Raltegravir, the mass spectrometer cannot distinguish the "ghost" signal from the actual drug, leading to a gross overestimation of Raltegravir plasma concentrations.
This guide refines your methodology to ensure chromatographic resolution and signal integrity .
Module 1: Chromatographic Resolution & Column Chemistry
Q: I am seeing high variability in Raltegravir quantification, specifically in patient samples, but my standards look fine. Why?
A: You are likely experiencing isobaric interference from the glucuronide metabolite. In patient samples, RAL-Glu concentrations can be significant.[3] If your gradient is too fast or your column chemistry doesn't retain the polar glucuronide sufficiently, it co-elutes with the parent.
The Fix: You must achieve baseline resolution between RAL (Parent) and RAL-Glu (Metabolite).
-
Switch Column Chemistry: Move away from standard C18 if you are struggling with retention of the polar metabolite.
-
Recommendation:Phenyl-Hexyl or C18 with polar-embedded groups . These provide alternative selectivity (pi-pi interactions) that help separate the aromatic Raltegravir from its polar glucuronide better than alkyl chains alone.
-
-
Acidify Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid . Raltegravir has acidic functional groups; keeping the pH low suppresses ionization in the liquid phase, improving retention and peak shape on reverse-phase columns.
-
Gradient Optimization: Avoid "ballistic" gradients (e.g., 1-minute runs) unless you have verified separation.
-
Protocol: Hold low organic (e.g., 5% B) for 0.5 min to trap the glucuronide, then ramp.
-
Data Summary: Column Performance Comparison
| Parameter | Standard C18 (1.7 µm) | Phenyl-Hexyl (2.6 µm) | Impact on Analysis |
| RAL Retention | Moderate | High | Phenyl-Hexyl moves RAL away from the solvent front. |
| RAL-Glu Retention | Weak (elutes near void) | Moderate | Critical for separating M2 from ion suppression zones. |
| Selectivity (α) | 1.1 | 1.3 | Higher selectivity allows for faster gradients without co-elution. |
Module 2: Mass Spectrometry & Signal Integrity
Q: How do I confirm if I have "In-Source Fragmentation"?
A: In-source fragmentation occurs when the ionization energy (Declustering Potential/Cone Voltage) is too high, breaking the weak ether bond of the glucuronide before the first quadrupole (Q1) selects the mass.
The Diagnostic Protocol (Self-Validating Step):
-
Inject a pure standard of Raltegravir-Glucuronide (M2) alone.
-
Monitor the MRM transition for the Parent Raltegravir (e.g., m/z 445 → 109 in positive mode or 443 → 316 in negative mode).
-
Result: If you see a peak in the Parent channel at the retention time of the Glucuronide, you have in-source fragmentation.
The Fix:
-
Lower Source Temperature: High heat promotes bond cleavage. Reduce source temp by 50–100°C.
-
Soft Ionization: Lower the Declustering Potential (DP) or Cone Voltage. Optimize for the molecular ion survival, not just maximum sensitivity.
-
Monitor M2 Specifically: Always include a transition for the glucuronide (e.g., m/z 621 → 445) to track where it elutes relative to the parent.
Visualization: In-Source Fragmentation Diagnosis Workflow
Caption: Diagnostic logic flow to identify and mitigate false-positive Raltegravir signals caused by glucuronide breakdown in the MS source.
Module 3: Sample Preparation & Stability
Q: Can I use "Dilute and Shoot" for urine analysis to save time?
A: Yes, but with a caveat. Urine contains high concentrations of salts and glucuronides.
-
Risk: Matrix effects (ion suppression) are high in urine.
-
Protocol: Dilute urine at least 1:10 with 0.1% Formic Acid in water.[3] This reduces matrix effects and acidifies the sample to stabilize the glucuronide.
Q: How do I prevent back-conversion during sample handling?
A: Glucuronides are susceptible to enzymatic hydrolysis (by
-
Temperature Control: Keep all samples at 4°C during processing.
-
Enzyme Inhibition: If using plasma, ensure no bacterial contamination (which produces
-glucuronidase). -
pH Control: Avoid alkaline buffers. Raltegravir degrades in alkaline conditions.[5] Maintain sample pH < 7.0.
Sample Prep Workflow (Protein Precipitation - PPT):
-
Aliquot 25 µL Plasma.[3]
-
Add 100 µL Acetonitrile (containing Internal Standard).
-
Vortex (2 min) -> Centrifuge (4000g, 10 min).
-
Transfer supernatant.
-
Dilute 1:1 with 0.1% Formic Acid in Water (matches initial mobile phase to prevent peak distortion).
References
-
Kassahun, K., et al. (2007).[1][4] Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[1] Drug Metabolism and Disposition. Link
-
FDA Clinical Pharmacology Review. (2007). Raltegravir (Isentress) NDA 22-145. Center for Drug Evaluation and Research. Link
-
D'Avolio, A., et al. (2011). Analytical methods for the quantification of antiretroviral drugs in biological matrices. Journal of Chromatography B. Link
-
Fayet M., et al. (2009). Determination of raltegravir in human plasma by HPLC-MS/MS.[3][6][7] Journal of Chromatography B. Link
Sources
- 1. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
Impact of UGT1A1 polymorphisms on Raltegravir glucuronidation variability
Status: Operational Specialist: Senior Application Scientist, DMPK Division Ticket Topic: Impact of UGT1A1 Polymorphisms on Raltegravir (RAL) Variability
Introduction: The UGT1A1 "Bottleneck"
Welcome to the technical support hub for Raltegravir (ISENTRESS®) metabolism. Unlike many antiretrovirals that rely on CYP450 enzymes, Raltegravir is cleared primarily via glucuronidation by UGT1A1 (UDP-glucuronosyltransferase 1A1).[1]
This unique metabolic route makes your data highly susceptible to UGT1A1 genetic polymorphisms—specifically the UGT1A128 (promoter TA repeat) and UGT1A1 6 (coding variant) alleles. This guide addresses the kinetic variability you are likely observing in your in vitro assays and clinical stratifications.
Module 1: Diagnostic Hub – Why is my data variable?
Issue: High Inter-Donor Variability in Microsomal Clearance
Symptom: You are observing significant differences in
Root Cause: Pooled HLM lots often average out genetic variances, but single-donor lots or small pools can be heavily skewed by the donor's UGT1A1 genotype.
-
UGT1A1*28 (Gilbert’s Syndrome): A TA-repeat insertion in the promoter region reduces gene expression.
-
UGT1A1*6: A missense mutation (Gly71Arg) common in Asian populations reduces enzymatic activity.
Quantitative Impact Assessment: The following table summarizes the impact of the *28 genotype on Raltegravir pharmacokinetics (PK). Use these benchmarks to validate your in vitro scaling factors.
| Parameter | Genotype Comparison | Geometric Mean Ratio (GMR) | Clinical Implication |
| AUC | 28/28 vs. 1/1 | 1.41 (90% CI: 0.96–2.[2]09) | ~41% increase in exposure.[3] Generally safe, but increases variability.[1] |
| C_max | 28/28 vs. 1/1 | 1.40 | Modest increase in peak concentration.[2] |
| C_12h | 28/28 vs. 1/1 | 1.91 | Significant elevation in trough levels.[2] |
| T_1/2 | 28/28 vs. 1/1 | No significant change | Elimination half-life remains similar; bioavailability drives AUC. |
Data Source: Wenning et al. (2009) & Merck Sharp & Dohme Corp.
Visualizing the Pathway Bottleneck
The diagram below illustrates how polymorphisms act as "brakes" on the glucuronidation pathway.
*Caption: Raltegravir metabolism via UGT1A1.[1][2][4][5][6] The *28 and 6 alleles act as rate-limiting factors, reducing the conversion to the inactive glucuronide.
Module 2: Protocol Optimization – The "Latency" Trap
Issue: Low Activity in Microsomal Assays ( Underestimation)
Symptom: Your
Troubleshooting: UGT enzymes are located in the lumen of the Endoplasmic Reticulum (ER). In microsomal preparations, the ER fragments form closed vesicles with the active site facing inward.
-
The Error: Failing to permeabilize the membrane prevents the cofactor (UDPGA) and substrate (RAL) from freely accessing the enzyme.
-
The Fix: You must use a pore-forming agent. Alamethicin is the gold standard for UGTs (superior to detergents like Triton X-100, which can inhibit UGT activity).
Validated Incubation Protocol
-
Preparation of Pore-Former:
-
Dissolve Alamethicin in methanol or ethanol.
-
Add to microsomes prior to adding substrate/cofactor.
-
Target Ratio: 50 µg Alamethicin per mg of microsomal protein.
-
Pre-incubation: Keep on ice for 15 minutes to allow pore formation.
-
-
Reaction Mixture (Standard 200 µL):
-
Buffer: 50 mM Tris-HCl or Potassium Phosphate (pH 7.4).
-
MgCl2: 5–10 mM (Critical for UGT structural integrity).
-
HLM: 0.5 mg/mL (pre-treated with Alamethicin).
-
Substrate: Raltegravir (range 0.5 – 500 µM for kinetics).
-
Start Reagent: UDPGA (2–5 mM final concentration).
-
-
Termination:
-
Quench with ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
-
Workflow Visualization: The Latency Activation
Caption: Essential activation step. Without Alamethicin, the microsomal membrane blocks UDPGA access, resulting in false-negative activity data.
Module 3: Genotyping & Stratification Strategy
When designing clinical trials or analyzing retrospective data, simple "Wild Type" vs. "Mutant" classification is insufficient. You must stratify by specific allele combinations.
Recommended Stratification Table
| Genotype Group | Definition | Expected Phenotype | Prevalence Note |
| Extensive Metabolizers (EM) | 1/1 | Normal clearance | Baseline Reference |
| Intermediate Metabolizers (IM) | 1/28 or 1/6 | Slightly reduced clearance | Common globally |
| Poor Metabolizers (PM) | 28/28 | Reduced clearance (~40% higher AUC) | High in Caucasians/Africans (Gilbert's) |
| Asian-Specific PM | 6/6 | Significantly reduced clearance | High in Japanese/Chinese/Korean |
Critical Note for Asian Cohorts: While 28 is the dominant variant in Caucasians, the UGT1A16 allele is the primary driver of variability in Asian populations. Studies indicate 6/6 homozygotes may have higher RAL trough concentrations than 28/28 homozygotes.[1][4] Ensure your genotyping assay covers rs4148323 (*6) if your donor pool is of Asian descent.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Triton X-100 instead of Alamethicin for my microsomes?
A: Not recommended. Triton X-100 is a detergent that dissolves membranes. While it grants access to the active site, it often disrupts the lipid environment required for UGT functionality, leading to enzyme inhibition and unreliable
Q: Does Raltegravir inhibit UGT1A1 (Self-Inhibition)? A: Raltegravir is a substrate, not a potent inhibitor. However, high concentrations of RAL can competitively inhibit the glucuronidation of bilirubin. This is why mild hyperbilirubinemia is a known side effect, particularly in 28/28 patients who already have low UGT1A1 capacity.
Q: I am seeing double peaks in my LC-MS chromatogram. What is happening? A: Raltegravir-glucuronide is an acyl-glucuronide. These are chemically unstable and can undergo acyl-migration (rearrangement of the glucuronic acid moiety) if the sample pH is basic or if left at room temperature too long.
-
Fix: Keep processed samples at 4°C. Ensure your quench solution (Acetonitrile) is slightly acidified (0.1% Formic Acid) to stabilize the metabolite.
Q: How do I handle Atazanavir co-administration in my model?
A: Atazanavir is a potent UGT1A1 inhibitor. In your in vitro assay, Atazanavir should increase the
References
-
Wenning, L. A., et al. (2009).[2][7] Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[1][2][4][5][6][7][8] Clinical Pharmacology & Therapeutics, 85(6), 623-627.[8] Link
-
Kassahun, K., et al. (2007).[1][9] Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[1][2] Drug Metabolism and Disposition, 35(9), 1657-1663. Link
-
Cusato, J., et al. (2018).[7] Precision medicine for HIV: where are we? Pharmacogenomics, 19(14). Link
-
Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase research: reagents, preparation, and activity assays. Drug Metabolism Reviews, 32(3-4), 253-272. (Seminal paper on Alamethicin usage). Link
-
Merck & Co., Inc. (2013). ISENTRESS® (raltegravir) Tablets Prescribing Information. Link
Sources
- 1. Influence of UGT1A1 and SLC22A6 polymorphisms on the population pharmacokinetics and pharmacodynamics of raltegravir in HIV-infected adults: a NEAT001/ANRS143 sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the effect of UGT1A1 polymorphisms on the pharmacokinetics of oral and long-acting injectable cabotegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of UGT1A1 gene polymorphisms on plasma dolutegravir trough concentrations and neuropsychiatric adverse events in Japanese individuals infected with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing ionization efficiency for Raltegravir beta-D-Glucuronide in mass spectrometry
Technical Support Center: Raltegravir -D-Glucuronide Analysis
Introduction: The "Fragile Payload" Challenge
Welcome to the technical support hub for Raltegravir (RAL) and its major metabolite, Raltegravir
If you are analyzing this pair, you are likely facing a specific set of contradictions:
-
Polarity Mismatch: RAL is moderately hydrophobic, while RAL-Glu is highly polar, making simultaneous retention on a single column difficult.
-
The "In-Source" Trap: Glucuronides are thermally and energetically labile. If your ionization energy is too high, RAL-Glu fragments inside the source back into RAL. If your chromatography does not perfectly separate them, this "ghost" RAL signal will artificially inflate your parent drug quantification.
This guide moves beyond standard protocols to address the causality of these issues, ensuring your data meets bioanalytical rigor (FDA/EMA guidelines).
Module 1: Ion Source Optimization (The Physics)
The Core Conflict: Desolvation vs. Stability
To see a signal, you must strip the solvent (desolvation). This requires heat and voltage.[1] However, RAL-Glu contains an O-glycosidic bond that is susceptible to cleavage under these exact conditions.
Standard Mode: Positive Electrospray Ionization (ESI+)
-
RAL:
-
RAL-Glu:
(Note: Negative mode ESI- is an orthogonal alternative (
Critical Parameter Tuning
| Parameter | Recommended Setting | The "Why" (Mechanistic Insight) |
| Source Temperature | 350°C - 450°C | Too High: Thermal degradation of the glucuronide bond. Too Low: Inefficient desolvation leads to high chemical noise and "droplets" entering the quad. |
| Declustering Potential (DP) / Cone Voltage | Low to Medium (e.g., 20-40V) | CRITICAL: High DP accelerates ions into gas molecules. For RAL-Glu, this collision energy causes in-source fragmentation (ISF), stripping the glucuronide before mass selection. |
| Curtain/Cone Gas | High Flow | Protects the orifice from neutrals. A higher flow aids desolvation without adding thermal stress, compensating for lower source temps. |
| Collision Energy (CE) | Optimize per transition | The transition |
Visualizing the In-Source Fragmentation Risk
The following diagram illustrates the "Ghost Signal" phenomenon where poor source tuning corrupts your data.
Caption: Figure 1. The mechanism of In-Source Fragmentation (ISF). Harsh source conditions convert the Glucuronide (621) into the Parent (445) before Q1 filtration, causing false positives if chromatographic separation is insufficient.
Module 2: Chromatography (The Chemistry)
Because ISF cannot be 100% eliminated, chromatographic resolution is your safety net. You must separate RAL-Glu from RAL.
Column Selection: RP vs. HILIC
| Feature | Reverse Phase (C18) | HILIC (Hydrophilic Interaction) |
| Retention Mechanism | Hydrophobicity | Polarity / Partitioning |
| RAL-Glu Behavior | Elutes early (often near void volume). | Strong retention. Elutes later than RAL. |
| Sensitivity | Standard. | High. High organic mobile phase enhances desolvation efficiency (up to 10x gain). |
| Matrix Effects | Susceptible to phospholipids in late elution. | Susceptible to salts/polar interferences. |
| Recommendation | Robust Routine Use. Use a C18 with polar-endcapping (e.g., Zorbax SB-Aq or similar) to grab the glucuronide. | High Sensitivity Needs. Use if LLOQ is struggling, but requires cleaner samples (SPE). |
Mobile Phase Strategy
-
Buffer: Ammonium Formate (2-5 mM) is superior to Formic Acid alone.
-
Reasoning: Glucuronides are acidic. Formic acid suppresses ionization of the carboxyl group in negative mode, but in positive mode, ammonium adducts can sometimes stabilize the molecule. However, for standard protonation
, maintain acidic pH (pH 3-4) to ensure the basic nitrogens on the pyrimidinone ring are protonated.
-
-
Gradient: Do not use isocratic methods if measuring both. Use a gradient starting at low organic (5% B) to retain RAL-Glu, ramping to high organic to elute RAL.
Module 3: Sample Preparation
The "Hydrolysis" Risk
Problem: Glucuronides can hydrolyze back to the parent drug during sample prep if exposed to strong acids or high temperatures during evaporation. Protocol Adjustment:
-
Avoid Acidification: Do not add HCl or high concentrations of Formic Acid to the plasma before extraction.
-
Evaporation: Keep nitrogen evaporator temperature
. -
Method:
-
Protein Precipitation (PPT): Simple, but high matrix effect. (Use Methanol/ACN 1:3).
-
Solid Phase Extraction (SPE): Preferred for HILIC. Use a mixed-mode anion exchange (MAX) cartridge to retain the acidic glucuronide while washing away neutrals.
-
Troubleshooting & FAQs
Q1: I see a peak for Raltegravir in my "Glucuronide-only" standard. Is my standard impure?
Diagnosis: Likely not. This is classic In-Source Fragmentation (ISF) . Test: Inject the standard. Look at the retention time (RT) of the "ghost" Raltegravir peak.
-
If the ghost peak elutes at the same RT as the Glucuronide , it is happening inside the source (ISF). Action: Lower Declustering Potential/Cone Voltage.
-
If the ghost peak elutes at the RT of authentic Raltegravir , your standard has chemically degraded (hydrolysis). Action: Prepare fresh standards in neutral buffer, keep on ice.
Q2: My RAL-Glu signal intensity drops significantly after 50 injections.
Diagnosis: Contamination or charging. Glucuronides are non-volatile. Action:
-
Divert Valve: Ensure the first 1-2 minutes (containing salts) and the final wash are diverted to waste, not the source.
-
Wash Solvent: Use a strong wash (e.g., ACN:IPA:Water + 0.1% Formic Acid) to strip the column and injector needle.
Q3: Can I use Negative Mode (ESI-)?
Answer: Yes, and it is often more selective.
-
Mechanism: Deprotonation of the carboxylic acid on the glucuronic acid moiety (
). -
Benefit: Fewer background adducts than Positive mode.
-
Trade-off: Raltegravir parent ionizes weaker in Negative mode compared to Positive mode. If you need ultra-low LLOQ for the parent, stick to Positive mode.
References
-
Zheng, Y., et al. (2020).[1] "HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-D-glucuronide in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 182, 113119.[1][2] [1][2]
-
Lécrenier, C., et al. (2011). "Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography–tandem mass spectrometric method." Journal of Mass Spectrometry, 46(2), 202-208.[3]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4]
-
Couchman, L. (2011). "Critical assessment of the use of LC-MS/MS for the measurement of antiretroviral drugs." Bioanalysis, 3(20).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenotyping of UGT1A1 Activity Using Raltegravir Predicts Pharmacokinetics and Toxicity of Irinotecan in FOLFIRI | PLOS One [journals.plos.org]
- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validation of Quantitative Methods for Raltegravir β-D-Glucuronide
Executive Summary
Raltegravir (RAL) , a first-in-class HIV-1 integrase strand transfer inhibitor, exhibits complex pharmacokinetics driven primarily by glucuronidation via UGT1A1 .[1][2] Its major metabolite, Raltegravir β-D-Glucuronide (RAL-Glu) , is hydrophilic, chemically labile, and prone to in-source fragmentation during mass spectrometry.
This guide evaluates three quantitative approaches: Direct LC-MS/MS (The Gold Standard), Enzymatic Hydrolysis (Indirect), and HPLC-UV . Based on sensitivity, specificity, and regulatory compliance (FDA/EMA), Direct LC-MS/MS is the recommended methodology for clinical and bioanalytical applications.
Scientific Context & Mechanism
The Metabolic Pathway
Raltegravir is metabolized primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1).[1][3] Polymorphisms in UGT1A1 (e.g., UGT1A1*28) can alter the ratio of parent drug to glucuronide, making simultaneous quantification of both species critical for interpreting PK/PD data.
The "In-Source Fragmentation" Trap
A critical validation challenge is In-Source Fragmentation . During electrospray ionization (ESI), the labile glucuronide bond of RAL-Glu can break before entering the collision cell.
-
The Risk: RAL-Glu converts to RAL inside the source.
-
The Consequence: If RAL and RAL-Glu co-elute chromatographically, the mass spectrometer detects the "ghost" RAL derived from the metabolite, artificially inflating the parent drug concentration.
-
The Solution: Chromatographic baseline separation of RAL and RAL-Glu is mandatory .
Figure 1: Metabolic pathway and the risk of in-source fragmentation artifact generation.
Methodology Comparison
The following table contrasts the three primary methods for quantifying RAL-Glu.
| Feature | Direct LC-MS/MS (Recommended) | Enzymatic Hydrolysis (Indirect) | HPLC-UV |
| Principle | Measures intact RAL-Glu using specific MRM transitions. | Hydrolyzes RAL-Glu to RAL using | UV detection at 300 nm. |
| Sensitivity (LLOQ) | High (1–5 ng/mL ) | Moderate (Dependent on RAL assay) | Low (50–100 ng/mL ) |
| Specificity | Excellent (Mass-based) | Poor (Relies on subtraction; enzyme efficiency varies). | Low (Prone to matrix interference). |
| Throughput | High (Rapid PPT extraction). | Low (Requires incubation time). | Moderate. |
| Primary Risk | In-source fragmentation; Ion suppression. | Incomplete hydrolysis leads to underestimation of metabolite. | Lack of sensitivity for trough PK samples. |
| Cost | High (Requires RAL-Glu standard). | Low (No metabolite standard needed). | Low (Equipment cost). |
Deep Dive: Direct LC-MS/MS Validation Protocol
This protocol is designed for human plasma but is adaptable to other matrices.
Reagents & Materials
-
Analytes: Raltegravir Potassium, Raltegravir-
-D-Glucuronide.[4] -
Internal Standard (IS): Raltegravir-d3 or d6 (Deuterated IS is crucial to compensate for matrix effects).
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation: Protein Precipitation (PPT)
While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation is preferred for Raltegravir due to high recovery and throughput.
-
Aliquot: Transfer 50
L of plasma into a 96-well plate. -
IS Addition: Add 20
L of Internal Standard working solution. -
Precipitation: Add 150
L of Acetonitrile (ACN) . (Avoid Methanol alone as ACN yields sharper peaks and better protein removal for this analyte). -
Vortex/Centrifuge: Vortex for 2 mins; Centrifuge at 4,000 rpm for 10 mins at 4°C.
-
Dilution: Transfer 100
L of supernatant to a fresh plate and dilute with 100 L of 0.1% Formic Acid in Water (to match initial mobile phase).
Chromatographic Conditions
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5
m). -
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B (Retain polar Glucuronide)
-
0.5 min: 10% B[6]
-
2.5 min: 90% B (Elute Parent)
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibrate)
-
Critical Check: Ensure RAL-Glu (more polar) elutes significantly earlier (e.g., ~1.2 min) than RAL (e.g., ~2.4 min) to prevent cross-talk.
Mass Spectrometry Parameters (ESI+)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Raltegravir | 445.1 | 109.1 (Quant) / 361.1 (Qual) | 30 | 25 |
| RAL-Glu | 621.2 | 445.1 (Loss of Gluc) | 35 | 20 |
| RAL-d3 (IS) | 448.1 | 112.1 | 30 | 25 |
Validation Metrics & Acceptance Criteria
The following data summarizes typical performance metrics required for a successful validation (based on FDA Bioanalytical Method Validation Guidelines).
Linearity & Sensitivity
-
Range: 5.0 – 5000 ng/mL.
-
Linearity:
using weighting. -
LLOQ Signal-to-Noise: > 10:1.
Accuracy & Precision (Intra/Inter-day)
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) |
| LLOQ | 5.0 | < 20% | ± 20% |
| Low QC | 15.0 | < 15% | ± 15% |
| Mid QC | 250.0 | < 15% | ± 15% |
| High QC | 4000.0 | < 15% | ± 15% |
Stability
-
Bench-top: Stable for > 6 hours at room temperature (RAL-Glu is relatively stable compared to acyl-glucuronides).
-
Freeze-Thaw: Stable for at least 3 cycles (-80°C to RT).
-
Autosampler: Stable for 24 hours at 10°C.
Workflow Visualization
Figure 2: Step-by-step workflow for the Direct LC-MS/MS quantification method.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Lécren, L., et al. (2011). Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography–tandem mass spectrometric method. Journal of Chromatography B. Link
-
Brain, B., et al. (2011). Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Cattaneo, D., et al. (2009). Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B. Link
Sources
- 1. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
Cross-validation of Raltegravir Glucuronide Assays Between Laboratories
Introduction: The Bioanalytical Imperative
In the development of HIV-1 integrase inhibitors, Raltegravir (RAL) presents a unique bioanalytical challenge. Unlike many antiretrovirals metabolized by CYP450 enzymes, Raltegravir is primarily cleared via glucuronidation by UGT1A1 to form Raltegravir Glucuronide (RAL-G) .
Accurate quantification of RAL-G is not merely a regulatory checkbox; it is essential for understanding the pharmacokinetics (PK) in special populations, particularly those with UGT1A1 polymorphisms (e.g., Gilbert’s syndrome). Discrepancies in RAL-G data between laboratories often stem not from instrument sensitivity, but from the chemical instability of the acyl glucuronide , which can hydrolyze back to the parent drug during sample processing.
This guide outlines a robust cross-validation framework to ensure concordance between two bioanalytical laboratories (e.g., a Sponsor Lab and a CRO), focusing on the mitigation of back-conversion and matrix effects.
Mechanistic Insight: The Instability Factor
The core risk in this assay is the ex vivo back-conversion of RAL-G to RAL. RAL-G is an acyl glucuronide. Under physiological pH or alkaline conditions, the ester bond is labile. If RAL-G hydrolyzes back to RAL during sample thawing or extraction, the measured RAL concentration will be artificially high, and RAL-G artificially low, compromising PK data.
Key Control Mechanism:
-
Acidification: Plasma samples must be acidified (typically with formic or acetic acid) immediately upon harvesting or thawing to stabilize the acyl glucuronide.
-
Temperature: All processing must occur on wet ice (4°C) to kinetically inhibit hydrolysis.
Diagram 1: Metabolic and Degradation Pathway
The following diagram illustrates the UGT1A1-mediated formation of RAL-G and the risk of non-enzymatic hydrolysis (back-conversion).
Figure 1: UGT1A1-mediated metabolism of Raltegravir and the risk of ex vivo back-conversion.
Comparative Methodologies
In cross-validation scenarios, laboratories often utilize different extraction or chromatographic techniques. Below is an objective comparison of two industry-standard approaches.
Table 1: Method Performance Comparison
| Feature | Method A: High-Throughput (CRO) | Method B: High-Sensitivity (Reference Lab) |
| Extraction | Protein Precipitation (PP) with Acetonitrile | Solid Phase Extraction (SPE) (Mixed-mode Anion Exchange) |
| Internal Standard | Analog (e.g., Raltegravir-d3) | Stable Isotope Labeled (RAL-d6, RAL-G-d3) |
| Column | C18 (e.g., Zorbax Eclipse) | Biphenyl (e.g., Kinetex Biphenyl) |
| Pros | Rapid, cost-effective, minimal sample loss. | Cleaner extracts, reduced matrix effect, better isomer separation. |
| Cons | Higher risk of matrix effects (ion suppression). | Labor-intensive, higher cost per sample. |
| Risk Profile | High: Co-eluting phospholipids may suppress RAL-G signal. | Low: SPE removes phospholipids, but pH control during elution is critical. |
Expert Insight: While Method A is faster, Method B is recommended for cross-validation reference because the Biphenyl stationary phase offers superior selectivity for separating the glucuronide from potential isobaric interferences.
Cross-Validation Protocol
To validate concordance, a bidirectional sample exchange is required. This protocol assumes Lab A is the "Test Site" and Lab B is the "Reference Site."
Phase 1: Spiked Sample Comparison (Accuracy)
Objective: Assess if both labs calibrate to the same standard.
-
Stock Solution Check: Both labs exchange stock solutions of RAL and RAL-G to verify weighing accuracy (Acceptance: < 5% difference).
-
QC Preparation: Lab B prepares Quality Control (QC) samples in human plasma at Low, Medium, and High concentrations (e.g., 15, 500, 4000 ng/mL).
-
Blind Analysis: Lab B ships aliquots to Lab A. Both labs analyze
replicates. -
Acceptance Criteria: The % Deviation of the mean from the nominal value must be within ±15% (±20% for LLOQ).
Phase 2: Incurred Sample Reanalysis (ISR) Exchange
Objective: Assess performance in "real" patient samples (checking for metabolite instability and matrix effects).
-
Selection: Select 20-30 incurred samples from a clinical study. Samples should cover the elimination phase where RAL-G/RAL ratios vary.
-
Transfer: Samples are analyzed by Lab A, then shipped on dry ice to Lab B.
-
Analysis: Lab B analyzes the samples within a validated stability window.
Diagram 2: Cross-Validation Workflow
This workflow details the logical steps for the cross-validation study.
Figure 2: Step-by-step decision tree for cross-validation between laboratories.
Critical Control Points (Self-Validating Systems)
To ensure the protocol is self-validating, specific internal checks must be embedded in every run.
The "Back-Conversion" Monitor
Protocol: Include a RAL-G only QC sample (High concentration) in the run.
-
Logic: If this sample shows a detectable peak for Raltegravir (parent), it indicates that hydrolysis occurred during sample processing.
-
Threshold: If the parent peak in the RAL-G QC exceeds 1-2% of the glucuronide response (molar adjusted), the run is rejected due to instability.
IS-Normalized Matrix Factor
Protocol: Monitor the Internal Standard (IS) response of extracted samples vs. neat solution.
-
Logic: A significant drop in IS response (e.g., < 50% of neat standard) indicates ion suppression.
-
Action: If Lab A uses PP and Lab B uses SPE, divergence in ISR data often correlates with samples showing high ion suppression in Method A.
Data Analysis & Acceptance Criteria
Quantitative comparison should follow the standard bioanalytical guidance (FDA/EMA).
Calculation
The Percent Difference is calculated relative to the mean of both labs (since neither is "absolute" truth in ISR, though Lab B is the reference):
Table 2: Acceptance Criteria
| Parameter | Acceptance Limit |
| Stock Solution Agreement | ≤ 5.0% difference between labs. |
| QC Accuracy (Spiked) | Mean bias within ±15% (±20% at LLOQ). |
| QC Precision (Spiked) | CV ≤ 15% (≤ 20% at LLOQ). |
| Incurred Sample Agreement | ≥ 67% of samples must have a % Difference within ±20%. |
| Back-Conversion Monitor | < 2% conversion of RAL-G to RAL in QC samples. |
References
-
Validation of an LC-MS/MS Assay for the Simultaneous Determination of Bictegravir, Doravirine, and Raltegravir in Human Plasma. Source: ResearchGate URL:[Link]
-
Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method. Source: PubMed (J Mass Spectrom) URL:[Link]
-
Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Source: PubMed (J Pharm Biomed Anal) URL:[Link][1]
-
Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity. Source: NIH / PubMed Central URL:[Link]
-
Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode. Source: NIH / PubMed Central URL:[Link]
Sources
Comparative Glucuronidation Kinetics: Raltegravir vs. Dolutegravir
[1][2]
Executive Synthesis
In the development of Integrase Strand Transfer Inhibitors (INSTIs), metabolic stability is a defining differentiator. While both Raltegravir (RAL) and Dolutegravir (DTG) are primarily cleared via UGT1A1-mediated glucuronidation, their kinetic profiles differ fundamentally.
The Core Distinction:
-
Dolutegravir exhibits high-affinity glucuronidation (
) with significant contribution from UGT1A9 and minor oxidative metabolism (CYP3A4), creating a "metabolic safety net" that sustains its long half-life ( ). -
Raltegravir displays low-affinity kinetics (
) and relies almost exclusively on UGT1A1, making it more susceptible to inter-individual variability caused by UGT1A1 polymorphisms, though high-capacity renal clearance mitigates clinical toxicity.
This guide provides the experimental framework to validate these differences in vitro.
Mechanistic Pathway Analysis
Both drugs undergo glucuronidation to form pharmacologically inactive 3-O-glucuronides. However, the enzyme topology differs.
Pathway Visualization
The following diagram illustrates the primary and secondary clearance pathways, highlighting the broader enzymatic involvement for Dolutegravir.
Figure 1: Metabolic clearance pathways. Note DTG's dual dependence on UGTs and CYP3A4, contrasting with RAL's heavy reliance on UGT1A1.
Comparative Kinetic Data
The following data aggregates results from human liver microsomes (HLM) and recombinant enzyme assays.
| Parameter | Raltegravir (RAL) | Dolutegravir (DTG) | Scientific Implication |
| Primary Enzyme | UGT1A1 (Major) | UGT1A1 (Major), UGT1A9 (Minor) | DTG has redundant clearance pathways. |
| Affinity ( | Low: | High: | DTG binds enzyme tighter; less susceptible to competitive inhibition. |
| Intrinsic Clearance ( | Moderate | High | DTG is cleared efficiently but controlled by protein binding. |
| Renal Contribution | High (UGT1A9 in kidney) | Low | RAL clearance is more sensitive to renal impairment. |
| UGT1A1*28 Effect | AUC | AUC | RAL requires no dose adjustment, but exposure varies more. |
Key Insight: The high
Experimental Protocol: The "Alamethicin-Activated" Assay
To accurately measure glucuronidation rates, one must overcome latency . UGT enzymes are located in the luminal side of the Endoplasmic Reticulum (ER). Standard microsomal assays will underestimate clearance unless the membrane is permeabilized.
Self-Validating Control: If your "No Alamethicin" control yields
Workflow Diagram
Figure 2: Step-by-step in vitro glucuronidation assay workflow highlighting the critical latency removal step.
Detailed Methodology
-
Microsome Activation (Crucial):
-
Thaw Human Liver Microsomes (HLM) on wet ice.
-
Treat with Alamethicin (pore-forming peptide) at a ratio of
alamethicin per mg of microsomal protein.[1] -
Incubate on ice for 15 minutes. Why? This allows pores to form in the ER membrane, granting UDPGA free access to the active site.
-
-
Reaction Mixture:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: 10 mM
(Essential for UGT catalytic activity). -
Substrate: Raltegravir (
) or Dolutegravir ( ). Note the lower range for DTG due to lower . -
Protein: 0.5 mg/mL activated HLM.
-
-
Initiation & Termination:
-
Pre-warm mixture to 37°C for 5 minutes.
-
Start: Add Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 5 mM.
-
Stop: At designated time points, transfer aliquots into 3 volumes of ice-cold Acetonitrile containing internal standard (e.g., deuterated analogs).
-
-
Data Processing:
Clinical Translation & Pharmacogenetics
The kinetic differences measured in vitro directly translate to clinical observations regarding the UGT1A1*28 polymorphism (Gilbert's Syndrome).
-
Raltegravir: Patients homozygous for UGT1A1*28 show a ~41% increase in AUC.[3] However, because RAL has a wide therapeutic index and the glucuronide is inactive, this is not considered toxicologically relevant.
-
Dolutegravir: Despite being a UGT1A1 substrate, the contribution of UGT1A3/1A9 and CYP3A4 buffers the impact of UGT1A1 polymorphisms. Studies show no clinically significant change in DTG exposure in UGT1A1*28 carriers.[3][4]
Conclusion for Drug Developers:
When designing next-generation INSTIs, aiming for the Dolutegravir-like profile (High affinity/Low
References
-
Cottrell, M. L., et al. (2013). "Clinical pharmacokinetic, pharmacodynamic and drug-interaction profile of the integrase inhibitor dolutegravir." Clinical Pharmacokinetics. Link
-
Kassahun, K., et al. (2007).[5] "Metabolism and disposition of the HIV-1 integrase inhibitor raltegravir (MK-0518) in humans." Drug Metabolism and Disposition. Link
-
Reese, M. J., et al. (2013). "In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor." Drug Metabolism and Disposition. Link
-
Wen, Z., et al. (2008). "UGT1A1 is the major enzyme responsible for the metabolism of raltegravir in human liver microsomes." Drug Metabolism and Disposition. Link
-
Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[1][6] Drug Metabolism and Disposition. Link
Sources
- 1. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Comparative Metabolism of Raltegravir and Elvitegravir: A Mechanistic Guide
Executive Summary
This guide provides a technical comparison of the metabolic profiles of two first-generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): Raltegravir (RAL) and Elvitegravir (EVG) .
While both drugs share a similar mechanism of action against the viral integrase enzyme, their metabolic fates are distinct. Raltegravir represents a "clean" metabolic profile , cleared predominantly via UGT1A1-mediated glucuronidation with minimal cytochrome P450 (CYP) involvement. In contrast, Elvitegravir exhibits a complex, CYP-dependent profile , relying heavily on CYP3A4 oxidation. This dependence necessitates pharmacokinetic "boosting" (with Ritonavir or Cobicistat) to achieve therapeutic durability, fundamentally altering its drug-drug interaction (DDI) landscape.
This document details the mechanistic pathways, quantitative pharmacokinetic differentiators, and experimental protocols required to validate these metabolic behaviors in a laboratory setting.
Mechanistic Metabolic Overview
Raltegravir: The UGT1A1-Dominant Pathway
Raltegravir is metabolized primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1) in the liver.[1][2] This direct Phase II conjugation produces the major inactive metabolite, Raltegravir-glucuronide (M2) .
-
Key Characteristic: Independence from the CYP450 system.[3]
-
Clinical Implication: Raltegravir has a low potential for CYP-mediated DDIs.[4][5] However, it is sensitive to strong UGT1A1 inducers (e.g., Rifampin) or inhibitors (e.g., Atazanavir).
-
Excretion: The glucuronide is excreted into bile and urine.[6] In the intestine, bacterial
-glucuronidases can hydrolyze the metabolite back to the parent drug, allowing for some enterohepatic recirculation before fecal elimination.
Elvitegravir: The CYP3A4-Dependent Pathway (Boosted)
Elvitegravir undergoes extensive oxidative metabolism via CYP3A4 , with a secondary contribution from UGT1A1/3-mediated glucuronidation.[7] Without inhibition, CYP3A4 rapidly clears Elvitegravir, resulting in a sub-therapeutic half-life (~3 hours).
-
Key Characteristic: Obligate requirement for pharmacokinetic boosting.
-
Boosting Mechanism: Co-administration with Cobicistat or Ritonavir (potent mechanism-based CYP3A4 inhibitors) blocks the oxidative pathway. This "pharmaco-enhancement" extends the half-life to ~12.9 hours, permitting once-daily dosing.
-
Metabolites:
Visualizing the Pathways
The following diagram contrasts the direct conjugation of Raltegravir with the oxidative, boosted requirement of Elvitegravir.
Figure 1: Comparative metabolic pathways.[7] RAL utilizes a direct Phase II route, while EVG requires CYP3A4 inhibition.
Comparative Pharmacokinetics & Excretion Data
The following table summarizes the quantitative differences between the two compounds. Note the distinct excretion patterns driven by their metabolic routes.[5][6]
| Parameter | Raltegravir (RAL) | Elvitegravir (EVG) (Boosted) |
| Primary Enzyme | UGT1A1 (Glucuronidation) | CYP3A4 (Oxidation) |
| Secondary Enzymes | None significant | UGT1A1, UGT1A3 |
| Booster Requirement | No | Yes (Cobicistat or Ritonavir) |
| Terminal Half-Life | ~9 hours (Biphasic) | ~12.9 hours (Boosted) |
| Major Metabolite | Raltegravir-glucuronide (M2) | M1 (Oxidative), M4 (Glucuronide) |
| Fecal Excretion | ~51% (Mostly parent drug via hydrolysis) | ~95% (Hepatobiliary elimination) |
| Urine Excretion | ~32% (Mostly M2 metabolite) | ~7% (Minor renal clearance) |
| DDI Potential | Low (Inducers/Inhibitors of UGT1A1) | High (CYP3A4 substrates/inhibitors) |
Data Interpretation:
-
RAL: The significant presence of parent drug in feces (despite being metabolized) confirms extensive hydrolysis of the glucuronide metabolite by intestinal bacteria.
-
EVG: The very high fecal recovery indicates that biliary excretion is the dominant elimination route, and renal clearance is negligible.
Experimental Protocols
To validate these metabolic profiles in a drug discovery setting, the following protocols are recommended. These assays differentiate between CYP-mediated and UGT-mediated clearance.
Protocol: In Vitro Metabolic Stability (Microsomes)
This assay determines the intrinsic clearance (
Reagents:
-
Test System: Human Liver Microsomes (HLM) (Pool of >50 donors).
-
Cofactors:
-
NADPH: Required for CYP activity.
-
UDPGA (Uridine 5'-diphospho-glucuronic acid): Required for UGT activity.
-
Alamethicin: Pore-forming peptide to permeabilize microsomal membranes (critical for UGT access).
-
Workflow:
-
Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
-
Pre-incubation: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 mins (activates UGTs).
-
Substrate Addition: Add Test Compound (RAL or EVG) at 1 µM final concentration.
-
Reaction Initiation (Split into two arms):
-
Arm A (CYP focus): Add NADPH (1 mM).
-
Arm B (UGT focus): Add UDPGA (2 mM) + MgCl2.
-
-
Incubation: Shake at 37°C.
-
Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add to ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validation Check:
-
RAL Control: Should show rapid depletion in Arm B (UDPGA) but stability in Arm A (NADPH).
-
EVG Control: Should show rapid depletion in Arm A (NADPH) and moderate/slow depletion in Arm B.
Visualization: Experimental Workflow
Figure 2: Microsomal stability workflow differentiating CYP and UGT activity.
References
-
Kassahun, K., et al. (2007).[8] Metabolism and Disposition of Raltegravir (MK-0518), an Anti-HIV Integrase Inhibitor, in Humans. Drug Metabolism and Disposition.[3][4][5][6][7] Link
-
Ramanathan, S., et al. (2011). Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment. Antimicrobial Agents and Chemotherapy.[9] Link
-
FDA Clinical Pharmacology Review. (2012). Elvitegravir (Stribild) NDA 203-093.[7] Center for Drug Evaluation and Research. Link
-
Cattaneo, D., et al. (2012). Clinical Pharmacokinetics of Raltegravir.[3][6][9][10] Clinical Pharmacokinetics.[4][5][11] Link
-
DeJesus, E., et al. (2012). Performance of Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate in Treatment-Naïve HIV-1-Infected Patients. The Lancet. Link
Sources
- 1. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raltegravir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 3. Raltegravir in the management of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. ClinPGx [clinpgx.org]
- 11. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
Raltegravir beta-D-Glucuronide vs. other drug glucuronide standards
Raltegravir -D-Glucuronide: Analytical & Stability Benchmarking Guide
Executive Summary
In the landscape of Phase II metabolite standards, Raltegravir
This guide objectively compares RAL-Glu against industry-standard glucuronides, providing validated protocols to overcome its specific analytical liabilities while leveraging its utility as a clinical UGT1A1 probe .[]
Part 1: Structural Mechanics & Stability Profile[1]
To understand the handling requirements of RAL-Glu, we must first contrast its structural stability against other common glucuronide classes.
The Stability Spectrum
Drug glucuronides fall into three primary stability tiers based on the aglycone linkage:
-
Acyl Glucuronides (High Risk): Ester linkage to carboxylic acids.[] Prone to hydrolysis and intramolecular acyl migration, forming reactive isomers that bind proteins (toxicity risk).[][2]
-
Standard: Diclofenac Acyl-Glucuronide.[]
-
-
N-Glucuronides (Variable): Linked to amines/sulfonamides.[] Generally stable but can be acid-labile.[]
-
Ether (O-) Glucuronides (High Stability): Linked to hydroxyl groups (phenols/alcohols).[] Chemically inert under physiological conditions.
-
Standard: Morphine-3-Glucuronide.[]
-
Target:Raltegravir-Glu (Linked via the 5-hydroxy group of the pyrimidinone ring).[]
-
Comparative Stability Data:
| Feature | Diclofenac-Glu (Acyl) | Raltegravir-Glu (Ether) | Morphine-3-Glu (Ether) |
| Linkage Type | Ester (C-O-C=O) | Ether (C-O-C) | Ether (C-O-C) |
| pH Stability | Unstable > pH 7.0 (Acyl migration) | Stable (pH 2-10) | Stable (pH 2-10) |
| Reactivity | High (Protein Adducts) | Inert | Inert |
| Storage | -80°C, Acidified (< pH 5) | -20°C, Neutral | -20°C, Neutral |
| Major Analytical Risk | Chemical Degradation (Sample Prep) | In-Source Fragmentation (MS Analysis) | Minimal |
Visualization: The Stability/Risk Hierarchy
The following diagram illustrates the degradation pathways that differentiate these standards.
Caption: Comparative degradation pathways. Acyl glucuronides degrade chemically; Raltegravir-Glu is chemically stable but degrades physically inside the mass spectrometer.[]
Part 2: The Analytical Paradox (In-Source Fragmentation)[1]
While RAL-Glu is chemically stable on the bench, it is notoriously unstable within the electrospray ionization (ESI) source of a mass spectrometer. High temperatures and declustering potentials cause the glucuronic acid moiety to cleave before the precursor ion is selected by Q1.
The Consequence: RAL-Glu is detected as Raltegravir (Parent) in the Parent channel, leading to gross overestimation of the active drug concentration.
Experimental Evidence: The "Ghost" Peak
In a standard LC-MS/MS run monitoring Raltegravir (m/z 445
Table: MS/MS Transition Overlap
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Retention Time (min)* | Critical Requirement |
| Raltegravir (Parent) | 445.1 | 109.1 | 2.8 | Monitor for quantitation |
| RAL-Glu (Metabolite) | 621.1 | 445.1 | 1.9 | Must be resolved from Parent |
| RAL-Glu (In-Source) | 445.1 (Artifact) | 109.1 | 1.9 | Appears in Parent channel |
*Retention times are representative of a C18 gradient method.
Protocol: Validating Separation to Prevent Interference
Objective: Ensure RAL-Glu in-source fragmentation does not bias Raltegravir quantification.
Reagents:
-
Raltegravir Reference Standard (>99%)[]
-
Raltegravir
-D-Glucuronide Standard (>95%)[][3] -
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm.[]
Step-by-Step Workflow:
-
Tune Optimization:
-
Infuse RAL-Glu standard (1 µg/mL).[]
-
Monitor m/z 621
445. -
Crucial Step: Lower the Declustering Potential (DP) or Cone Voltage. Start at 80V and step down (e.g., to 20-40V) until the ratio of m/z 621 (Intact) to m/z 445 (Fragment) is maximized. Note: Too low DP will reduce overall sensitivity.
-
-
Chromatographic Resolution:
-
Use a gradient elution (Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile).[]
-
Gradient: 5% B to 95% B over 5 minutes.
-
RAL-Glu is more polar and must elute earlier than Raltegravir (e.g., RT 1.9 vs 2.8 min).[]
-
-
Interference Check:
-
Inject a high concentration sample of RAL-Glu (e.g., 5,000 ng/mL).[]
-
Monitor the Parent Channel (445
109). -
Pass Criteria: You will see a peak at the RAL-Glu retention time (1.9 min) in the Parent channel. This is the in-source fragment. It must be baseline separated (Resolution > 1.5) from the actual Parent peak (2.8 min).
-
Part 3: Synthesis & Sourcing Strategy
Unlike acyl glucuronides, which often require complex protection/deprotection chemistry to avoid isomerization, RAL-Glu can be reliably produced via enzymatic synthesis due to its stability.[]
Method A: Enzymatic Biosynthesis (Recommended for Metabolite ID)
-
Enzyme Source: Recombinant UGT1A1 Supersomes or Human Liver Microsomes (HLM).[]
-
Cofactor: UDP-Glucuronic Acid (UDPGA).[]
-
Buffer: Tris-HCl (pH 7.4) + MgCl
+ Alamethicin (pore-forming agent).[] -
Procedure: Incubate Raltegravir (100 µM) with UGT1A1 (0.5 mg/mL) and UDPGA (2 mM) for 2-4 hours at 37°C.[]
-
Yield: High conversion (>80%) due to lack of product inhibition.
Method B: Chemical Standards (Recommended for Quantitation)
For GLP quantitation, certified reference materials (CRMs) are required.[]
-
Source: Specialized isotope-labeling vendors (e.g., Toronto Research Chemicals, Alsachim).[]
-
Form: Typically supplied as the potassium salt or free acid.
-
Purity Check: Ensure the Certificate of Analysis (CoA) confirms <1% parent drug contamination.
Part 4: Clinical Application – The UGT1A1 Probe
RAL-Glu is not just a waste product; it is a precision medicine tool.[] Raltegravir is metabolized almost exclusively by UGT1A1, making the RAL-Glu / RAL ratio a direct in vivo phenotypic probe for UGT1A1 activity.[]
Genotype-Phenotype Correlation:
-
UGT1A11/1 (Wild Type): Normal Glucuronidation.[]
-
UGT1A128/28 (Gilbert’s Syndrome): Reduced expression (TA-repeat insertion).[]
-
Effect: Increased Raltegravir AUC (~40% increase), decreased RAL-Glu formation.[]
-
-
UGT1A1*6 (Asian Variant): Reduced catalytic activity.[]
-
Effect: Similar exposure increase to *28.
-
Experimental Design for DDI Studies: When testing a new drug candidate (NCE) for UGT1A1 inhibition:
-
Substrate: Use Raltegravir (1 µM) in HLM.
-
Inhibitor: Co-incubate with NCE (0.1 - 100 µM).
-
Readout: Monitor formation of RAL-Glu using the LC-MS/MS method described in Part 2.
-
Analysis: Calculate IC
based on the reduction of RAL-Glu peak area.
References
-
Metabolic Pathway & Structure
-
Analytical Methodology (In-Source Fragmentation)
-
Wang, L. Z., et al. (2011).[] Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography–tandem mass spectrometric method. Journal of Mass Spectrometry.
-
-
UGT1A1 Pharmacogenetics
-
Wenning, L. A., et al. (2009).[] Pharmacokinetics of Raltegravir in Individuals with UGT1A1 Polymorphisms. Clinical Pharmacology & Therapeutics.
-
[]
-
-
Acyl Glucuronide Stability Comparison
-
Regan, S., et al. (2010).[] Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry.
-
[]
-
Sources
- 2. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Inter-individual Variability in Raltegravir Glucuronidation
Topic: Inter-individual Variability in Raltegravir Glucuronidation Content Type: Publish Comparison Guide
Executive Summary: The UGT1A1 Bottleneck
Raltegravir (RAL), the first-in-class HIV-1 integrase strand transfer inhibitor (INSTI), revolutionized HIV therapy. However, its pharmacokinetic (PK) profile is characterized by marked inter-individual and intra-individual variability.[1][2] Unlike later-generation INSTIs (Dolutegravir, Bictegravir), Raltegravir is metabolized almost exclusively by UDP-glucuronosyltransferase 1A1 (UGT1A1) .[3]
This guide analyzes the mechanistic drivers of this variability, specifically the impact of UGT1A1 genetic polymorphisms (e.g., *28, *6), and compares Raltegravir’s metabolic stability against next-generation alternatives. It also provides a validated experimental protocol for quantifying glucuronidation kinetics to assess metabolic bottlenecks in drug development.
Mechanistic Deep Dive: The Genetic Drivers
The primary route of Raltegravir elimination is the formation of the Raltegravir-glucuronide via UGT1A1. Because this pathway lacks a compensatory mechanism (such as significant CYP3A4 involvement), genetic variations in the UGT1A1 gene directly translate to PK fluctuations.
Key Polymorphisms[3][4][5][6][7][8][9]
-
UGT1A128 (Gilbert’s Syndrome): A TA-repeat insertion in the promoter region reduces enzyme expression.[3] Homozygous carriers (28/28) exhibit ~41% higher Raltegravir AUC compared to wild-type (1/*1).[4] While generally not toxic, this contributes to the wide "therapeutic scatter" observed in clinical populations.
-
UGT1A16: Prevalent in Asian populations, this missense mutation reduces catalytic function. Homozygotes (6/*6) can exhibit Raltegravir plasma concentrations up to 9-fold higher than wild-type individuals.
Pathway Visualization
The following diagram illustrates the metabolic bottleneck and the comparative escape pathways available to newer INSTIs.
Figure 1: Comparative metabolic pathways. Raltegravir is uniquely vulnerable to UGT1A1 bottlenecks, whereas Dolutegravir and Bictegravir possess dual clearance pathways.
Comparative Performance Analysis
The table below contrasts Raltegravir with its successors. The critical differentiator is Substrate Affinity (Km) and Metabolic Diversity . Raltegravir is a low-affinity substrate for UGT1A1, making its clearance highly sensitive to changes in enzyme capacity (Vmax) caused by genetics or inhibitors (e.g., Atazanavir).
Table 1: Kinetic and Variability Profile of INSTIs
| Feature | Raltegravir (RAL) | Dolutegravir (DTG) | Bictegravir (BIC) |
| Primary Metabolism | UGT1A1 (Exclusive) | UGT1A1 (Major) + CYP3A4 (Minor) | Balanced UGT1A1 + CYP3A4 |
| UGT1A1 Affinity (Km) | Low Affinity (~183 µM) | High Affinity (~32 µM) | Moderate/High Affinity |
| Impact of UGT1A1*28 | Modest AUC increase (~41%) | Statistically significant but clinically minimal | Minimal clinical impact |
| Inter-Individual Variability | High (CV% > 50-100%) | Low to Moderate | Low |
| Resistance Barrier | Low (Single mutation K155/Q148) | High | High |
| Dosing Requirement | Twice Daily (400mg) or QD (1200mg) | Once Daily (50mg) | Once Daily (50mg) |
Causality Insight: The high Km of Raltegravir implies that physiological concentrations are often below saturation. Consequently, elimination follows first-order kinetics strictly proportional to active enzyme levels. This explains why UGT1A1 genotype (which alters Vmax) has a direct, linear impact on RAL exposure.
Experimental Protocol: Kinetic Profiling of UGT1A1 Substrates
To assess if a novel compound exhibits "Raltegravir-like" variability, researchers must determine its kinetic dependence on UGT1A1. The following protocol is designed for Recombinant Human UGT1A1 (rUGT1A1) supersomes.
Core Directive: Self-Validating Linearity
Most UGT assays fail because they ignore "latency" (enzyme activation) or protein binding. This protocol utilizes Alamethicin for pore-forming activation and strict initial-rate constraints.
Workflow Diagram
Figure 2: Step-by-step kinetic assay workflow ensuring initial rate conditions.
Detailed Methodology
-
Enzyme Activation:
-
Thaw rUGT1A1 (e.g., Corning® Supersomes™) on ice.
-
Add Alamethicin (50 µg/mg protein) to permeabilize the microsomal membrane. This is crucial; without it, the active site is inaccessible, yielding false low Vmax.
-
Incubate on ice for 15 minutes.
-
-
Incubation System:
-
Protein Concentration: Low (0.05 – 0.1 mg/mL) to minimize non-specific binding.
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2% BSA (optional, only if substrate is highly lipophilic to simulate plasma binding, but complicates Km interpretation).
-
Substrate (Drug): Titrate 8 points. For Raltegravir-like compounds, range must be wide (e.g., 10 µM to 2000 µM) due to low affinity.
-
-
Reaction & Quench:
-
Pre-warm mixture to 37°C for 5 mins.
-
Initiate with UDP-glucuronic acid (UDPGA) at saturating concentration (2–5 mM).
-
Time: Stop reaction at 10–20 minutes. Note: You must validate linearity. If >10% substrate is consumed, the data is invalid.
-
Quench: Add 1:1 volume of ice-cold Acetonitrile containing stable isotope internal standard (e.g., RAL-d6).
-
-
Data Analysis:
-
Fit data to the Michaelis-Menten equation:
-
Interpretation: A high Km (>100 µM) combined with exclusive UGT metabolism predicts high clinical variability (The "Raltegravir Profile").
-
References
-
Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients. Source: PubMed/NIH
-
Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms. Source: Clinical Pharmacology & Therapeutics
-
Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors. Source: Drug Metabolism and Disposition
-
Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors. Source: NIH / PubMed Central
-
Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1. Source: Drug Metabolism and Disposition
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inter- and intra-patient variability of raltegravir pharmacokinetics in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of UGT1A1 gene polymorphisms on plasma dolutegravir trough concentrations and neuropsychiatric adverse events in Japanese individuals infected with HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of Raltegravir glucuronide quantification methods
Executive Summary: The Bioanalytical Challenge
Raltegravir (RAL) is a potent HIV-1 integrase strand transfer inhibitor.[1] Unlike many antiretrovirals metabolized by CYP450 enzymes, Raltegravir is primarily metabolized via glucuronidation by UGT1A1 to form Raltegravir-β-D-glucuronide (RAL-Gluc) .
For researchers and drug development professionals, accurate quantification of RAL-Gluc is not merely a pharmacokinetic checkbox; it is a critical indicator of metabolic stability and potential drug-drug interactions (e.g., with Atazanavir or Rifampin).
The Core Problem: The quantification of RAL-Gluc is plagued by in-source fragmentation .[2] In the electrospray ionization (ESI) source, the labile glucuronide moiety can detach, converting RAL-Gluc back into the parent RAL ion (
This guide compares two primary methodological approaches:
-
Method A: Rapid Protein Precipitation (PP) with Standard C18 Chromatography.
-
Method B: Optimized Gradient Separation with Core-Shell Technology (The Recommended "Gold Standard").
Metabolic Pathway & Analytical Logic
Understanding the structural relationship between the parent and metabolite is prerequisite to designing the assay.
Figure 1: Metabolic pathway of Raltegravir and the risk of in-source fragmentation creating false positive signals for the parent drug.
Comparative Analysis: Method A vs. Method B
Method A: Rapid Protein Precipitation (Standard)
The "High Throughput" approach often used in early discovery.
-
Sample Prep: Protein Precipitation (PP) with Acetonitrile (1:3 ratio).
-
Column: Standard C18 (5 µm particle size).[3]
-
Pros: Fast, inexpensive, minimal sample handling.
-
Cons: Higher matrix effect; lower resolution risks co-elution of RAL and RAL-Gluc.
Method B: Optimized Resolution (Recommended)
The "Regulatory Grade" approach required for GLP studies.
-
Sample Prep: Protein Precipitation or SPE (Solid Phase Extraction).[2][4][5][6]
-
Column: Core-Shell C18 (2.7 µm) or C8.
-
Pros: Baseline separation of Parent/Metabolite (crucial), sharper peaks, lower Limit of Quantification (LLOQ).
-
Cons: Slightly longer run time.
Performance Data Summary
| Feature | Method A (Standard PP) | Method B (Optimized Resolution) |
| Separation Mechanism | Isocratic or Fast Gradient | Step Gradient (Critical) |
| Resolution (Rs) | < 1.5 (Risk of overlap) | > 2.0 (Baseline Separation) |
| LLOQ (RAL-Gluc) | ~10 ng/mL | 2–5 ng/mL |
| Accuracy (%RE) | ± 12.9% | ± 6.3% |
| Precision (%CV) | < 11.2% | < 6.9% |
| Matrix Effect | Moderate Suppression | Minimal |
| In-Source Cross-Talk | High Risk | Eliminated via Separation |
Detailed Experimental Protocols
Instrumentation & Conditions (Method B)
To ensure scientific integrity , we utilize a system capable of separating the polar glucuronide from the parent.
-
LC System: UHPLC or High-Performance LC.
-
MS System: Triple Quadrupole (QqQ) with ESI Source.[7]
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent (e.g., ZORBAX Eclipse XDB-C8).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note on Causality: Formic acid is essential to protonate the basic nitrogens on the pyrimidinone ring, ensuring stable
formation.
-
Mass Spectrometry Parameters (MRM)
-
Polarity: Positive Ion Mode (ESI+).
-
Raltegravir (Parent):
-
Precursor:
445.1 -
Product:
109.1 (Quantifier) / 316.1 (Qualifier)
-
-
Raltegravir-Glucuronide:
-
Precursor:
621.1 -
Product:
445.1 (Loss of Glucuronide) -
Critical Note: Since the product ion of the Glucuronide (
445) is the Precursor of the Parent, chromatographic resolution is the only safeguard.
-
Workflow Diagram
Figure 2: Optimized sample preparation workflow ensuring maximum recovery and compatibility with reversed-phase chromatography.
Validation & Troubleshooting Logic
The "Cross-Talk" Verification Test
Before running clinical samples, you must validate that your source conditions are not compromising data integrity.
Protocol:
-
Inject a pure standard of RAL-Gluc (no Parent present).
-
Monitor the MRM channel for the Parent (
445 109). -
Result Analysis:
-
If you see a peak in the Parent channel at the exact retention time of the Glucuronide, you have in-source fragmentation.
-
Action: Ensure the retention time of the actual Parent standard is distinct (shifted) from this artifact peak.
-
Figure 3: Decision logic for validating method specificity against in-source fragmentation.
References
-
Wang, L. Z., et al. (2011). Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method. Journal of Mass Spectrometry, 46(2), 202–208.
-
Jourdil, J. F., et al. (2009). Lack of specificity for the analysis of raltegravir using online sample clean-up liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 877(29), 3734-3738.
- D'Avolio, A., et al. (2011). Analytical methods for the quantification of antiretroviral agents in biological fluids: A review. Bioanalysis, 3(16), 1887-1906.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
-
Trontelj, J., et al. (2007). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Journal of Chromatography B.
Sources
- 1. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpar.com [ijpar.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalijsra.com [journalijsra.com]
- 7. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Raltegravir Metabolism: Interspecies Translation & Mechanistic Insights
This guide provides a comparative analysis of Raltegravir metabolism across species, structured for researchers and drug development professionals.
Executive Summary
Raltegravir (RAL) represents a unique case study in translational pharmacokinetics. Unlike many antiretrovirals that rely on CYP450 metabolism, Raltegravir is cleared primarily via UGT1A1-mediated glucuronidation . This distinction simplifies its drug-drug interaction (DDI) profile but introduces specific challenges in interspecies scaling due to the variability of UGT isoforms across species.
-
Primary Metabolic Pathway: Glucuronidation at the N-2 position of the pyrimidinone ring to form the M2 metabolite (Raltegravir-glucuronide).
-
Key Interspecies Difference: While the metabolic route (glucuronidation) is conserved, the disposition of the metabolite varies significantly. Rats exhibit extensive biliary excretion of M2 followed by hydrolysis and enterohepatic recirculation (EHC), a phenomenon less pronounced in humans.
-
Translational Implication: Standard allometric scaling from rats may overpredict human half-life due to the EHC-driven "double-peak" phenomenon observed in rodent models.
Metabolic Pathway Analysis
The UGT1A1 Dominance
In all major toxicology species (Rat, Dog, Monkey) and Humans, Raltegravir metabolism is "clean," avoiding the CYP450 system. The reaction is catalyzed by UDP-glucuronosyltransferase 1A1 (UGT1A1) .[1][2][3]
-
Substrate Specificity: RAL is a specific substrate for UGT1A1.
-
Metabolite Profile:
-
M2 (Raltegravir-Glucuronide): The only major metabolite detected in human plasma and urine. It is pharmacologically inactive.
-
Parent (RAL): The predominant circulating species in plasma across all species.
-
Species-Specific Disposition Pathways
| Feature | Human | Rat | Dog | Monkey (Rhesus) |
| Primary Enzyme | UGT1A1 | UGT1A1 (Orthologs) | UGT1A1 (Orthologs) | UGT1A1 (Orthologs) |
| Major Clearance | Metabolic (Glucuronidation) | Metabolic + Biliary | Metabolic | Metabolic |
| Biliary Excretion | Moderate | High (M2) | Low/Moderate | Moderate |
| Enterohepatic Cycling | Minor/Variable | Pronounced | Low | Moderate |
| Fecal Composition | Parent (Hydrolyzed M2) | Parent (Hydrolyzed M2) | Parent | Parent |
Expert Insight: The presence of parent drug in feces does not necessarily indicate poor absorption. In rats and humans, M2 formed in the liver is excreted into bile.[4] Once in the intestine, bacterial
-glucuronidase hydrolyzes M2 back to the parent Raltegravir. In rats, this regenerated parent is reabsorbed (EHC), whereas in humans, a larger fraction is eliminated in feces.
Pharmacokinetic Comparison
The following table synthesizes pharmacokinetic parameters derived from preclinical bridging studies and human clinical data.
Table 1: Comparative PK Parameters (Intravenous/Oral)
| Parameter | Rat | Dog | Monkey | Human |
| Clearance (CL) | Moderate | Low | Moderate | ~3.6 L/hr (Renal) / Total ~12 L/hr |
| Volume (Vss) | Moderate | Low | Moderate | ~2 L/kg (High tissue distribution) |
| Half-Life (T1/2) | ~2-4 h (Biphasic) | ~4-6 h | ~4-6 h | ~9 h (Terminal phase) |
| Bioavailability (F) | ~30-60% | >60% | ~30% | ~32% (Absolute) |
| Protein Binding | ~70% | ~70% | ~80% | ~83% |
Critical Observation: The dog exhibits "appreciably low" clearance compared to other species, making it a sensitive model for toxicity but potentially a poor predictor of human clearance rates if used alone. The human T1/2 of ~9 hours supports twice-daily (BID) dosing, driven by the biphasic elimination profile.
Excretion & Mass Balance
Understanding the route of elimination is vital for predicting renal vs. hepatic liability.
Table 2: Excretion Profiles (% of Dose)
| Species | Urine | Feces | Primary Urinary Component | Primary Fecal Component |
| Human | ~32% | ~51% | M2 (Glucuronide) + Parent | Parent (Hydrolyzed M2) |
| Rat | ~30% | ~60% | M2 + Parent | Parent (via Biliary Hydrolysis) |
| Dog | ~15-20% | ~70% | Parent | Parent |
-
Self-Validating Protocol Check: In a mass balance study, if you detect 100% parent in feces but high IV clearance, you must assay for biliary secretion of the glucuronide . Direct measurement of bile (via cannulation in rats) typically reveals high M2 levels, confirming that the fecal parent is a secondary product of gut hydrolysis.
Mechanistic Visualization
Raltegravir Metabolic & Excretion Pathway
This diagram illustrates the "loop" of enterohepatic circulation that is critical for understanding the rat-to-human translation gap.
Caption: Figure 1. Metabolic disposition of Raltegravir. Note the hydrolysis step in the gut (Gut -> Gut loop), which regenerates the parent drug from the M2 metabolite, facilitating re-absorption (Enterohepatic Cycling) or fecal elimination.
Experimental Protocols for Validation
To validate these species differences in your own lab, use the following rigorous workflows.
Protocol A: In Vitro UGT Phenotyping (Cross-Species)
Objective: Determine the intrinsic clearance (
-
System: Liver Microsomes (Human, Rat, Dog, Monkey).
-
Activation: Pre-incubate microsomes with Alamethicin (50 µg/mg protein) for 15 min on ice. Why? UGTs are luminal endoplasmic reticulum enzymes; alamethicin permeabilizes the membrane to allow cofactor entry.
-
Incubation:
-
Substrate: Raltegravir (1–100 µM).
-
Cofactor: UDPGA (2–5 mM).
-
Buffer: Tris-HCl (pH 7.4) +
(10 mM).
-
-
Analysis: Quench with cold acetonitrile. Analyze supernatant via LC-MS/MS monitoring Parent (m/z 445) and M2 Glucuronide (m/z 621).
-
Validation Criteria: Human microsomes must show
and consistent with UGT1A1 kinetics. Inclusion of Atazanavir (UGT1A1 inhibitor) should reduce clearance by >80%.
Protocol B: Biliary Excretion Bridging (Rat)
Objective: Confirm that fecal parent drug originates from biliary metabolites.
-
Subjects: Bile-Duct Cannulated (BDC) Rats (n=3) vs. Intact Rats (n=3).
-
Dosing: Single oral dose [14C]-Raltegravir.
-
Collection:
-
BDC Rats: Collect Bile (0–24h) and Feces.
-
Intact Rats: Collect Feces.
-
-
Result Interpretation:
-
If Bile contains high radioactivity (M2) and Feces (BDC) contains low radioactivity
Biliary secretion is the driver. -
If Intact Feces contains high Parent but Bile contains high M2
Gut hydrolysis is confirmed.
-
References
-
Kassahun, K., et al. (2007). Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme.[5] Drug Metabolism and Disposition, 35(9), 1657-1663.[5] Link
-
Wenning, L. A., et al. (2009). Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[6] Clinical Pharmacology & Therapeutics, 85(6), 623-627. Link
-
Brainard, D. M., et al. (2011). Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor. Journal of Clinical Pharmacology, 51(10), 1376-1402. Link
-
Cattaneo, D., et al. (2012). Intrapatient and interpatient pharmacokinetic variability of raltegravir in the clinical setting. Therapeutic Drug Monitoring, 34(2). Link
-
FDA Center for Drug Evaluation and Research. (2007). Isentress (Raltegravir) Pharmacology/Toxicology Review. NDA 22-145. Link
Sources
- 1. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between UGT1A1 polymorphisms and raltegravir plasma trough concentrations in Japanese HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological disposition and metabolism of cyclobenzaprine in the rat, dog, rhesus monkey, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Technical Guide: Evaluating UGT1A1-Mediated Drug-Drug Interactions using Raltegravir as a Probe Substrate
Executive Summary: The Raltegravir Paradox
In the landscape of antiretroviral therapy, Raltegravir (RAL) occupies a unique pharmacological niche. Unlike many HIV therapeutics that rely heavily on the Cytochrome P450 (CYP) system, Raltegravir is metabolized almost exclusively via glucuronidation by UGT1A1 .[1]
For drug development professionals, this makes Raltegravir a "canary in the coal mine." It is an exceptionally clean probe substrate for evaluating UGT1A1-mediated Drug-Drug Interactions (DDIs) . However, this specificity creates a vulnerability: Raltegravir lacks a metabolic "shunt." If UGT1A1 is inhibited or induced, Raltegravir has no alternative clearance pathway, leading to significant pharmacokinetic (PK) excursions.
This guide evaluates the experimental frameworks for assessing these interactions, compares Raltegravir’s metabolic profile against next-generation Integrase Strand Transfer Inhibitors (INSTIs), and provides a validated protocol for in vitro assessment.
Mechanistic Foundation: The UGT1A1 Pathway[2]
Understanding the causality of Raltegravir DDIs requires mapping the glucuronidation pathway. Raltegravir is converted to its glucuronide metabolite (M2) by UGT1A1.[1][2][3][4][5] This reaction requires the cofactor UDP-glucuronic acid (UDPGA) .
Visualizing the Interaction Landscape
The following diagram illustrates the metabolic bottleneck of Raltegravir and how specific perpetrators (Atazanavir, Rifampin) modulate this flow.
Figure 1: Raltegravir metabolic pathway showing exclusive dependence on UGT1A1 and susceptibility to modulation.
Comparative Analysis: Raltegravir vs. Next-Gen INSTIs
When designing DDI studies, it is critical to understand why Raltegravir is more sensitive to UGT perturbations than its successors, Dolutegravir (DTG) and Bictegravir (BIC) .
The key differentiator is the Metabolic Shunt . Newer INSTIs possess dual elimination pathways (UGT + CYP3A4). If one pathway is inhibited, the other compensates, dampening the DDI magnitude. Raltegravir lacks this redundancy.[1][6]
Table 1: Metabolic Liability Comparison[8]
| Feature | Raltegravir (RAL) | Dolutegravir (DTG) | Bictegravir (BIC) |
| Primary Metabolism | UGT1A1 (Major) | UGT1A1 (Major) | UGT1A1 & CYP3A4 (Balanced) |
| Secondary Metabolism | None (Negligible) | CYP3A4 (Minor) | CYP3A4 (Significant) |
| DDI Mechanism | Pure UGT Inhibition/Induction | UGT + CYP modulation | Dual-pathway buffering |
| Impact of Atazanavir | AUC ↑ ~50-70% (Inhibits UGT1A1) | AUC ↑ ~30-60% | AUC ↑ ~300% (if both pathways hit)* |
| Impact of Rifampin | AUC ↓ ~40-60% (Induces UGT1A1) | AUC ↓ ~54% | AUC ↓ ~75% |
| Clinical Management | Dose Doubling (w/ Rifampin) | Dose Adjustment (Twice Daily) | Avoid Co-administration |
> Note: While Bictegravir has a shunt, its dual dependence means potent inhibitors of both CYP3A4 and UGT1A1 (like Atazanavir) can still cause accumulation, though the mechanism differs from RAL's single-point failure.
Experimental Framework: Validating UGT1A1 Inhibition[9]
To accurately predict these interactions in vitro, one cannot simply apply standard CYP450 protocols. UGT enzymes are located in the lumen of the endoplasmic reticulum (ER).[7] In microsomal preparations, the ER membrane forms closed vesicles, blocking the entry of the polar cofactor UDPGA.
The Critical Variable: Alamethicin Many labs fail to detect UGT interactions because they omit a pore-forming agent. Alamethicin is the gold standard for permeabilizing the microsomal membrane without denaturing the enzyme.
Protocol: The "Alamethicin Activation" Assay
Objective: Determine the IC50/Ki of a Test Compound against UGT1A1 using Raltegravir as the probe.
Materials:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL stock).
-
Probe Substrate: Raltegravir (Final conc: 50 µM, approx Km).
-
Cofactor: UDPGA (Final conc: 2-5 mM).
-
Activator: Alamethicin (peptide antibiotic).
-
Buffer: Tris-HCl (pH 7.5) + MgCl2 (10 mM).
Step-by-Step Workflow:
-
Membrane Permeabilization (Crucial Step):
-
Mix HLM (final protein conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein).
-
Expert Insight: Incubate on ice for 15 minutes. This allows Alamethicin to self-assemble into pores within the lipid bilayer, granting UDPGA access to the active site.
-
-
Pre-Incubation:
-
Add Test Compound (Inhibitor) at varying concentrations (0.1 – 100 µM).
-
Add Raltegravir (Probe).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add UDPGA to start the reaction.
-
Note: Do not start with enzyme; the pores must be established first.
-
-
Incubation:
-
Incubate at 37°C for 30–60 minutes (ensure linear range).
-
-
Termination:
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., d3-Raltegravir).
-
-
Analysis:
-
Centrifuge and analyze supernatant via LC-MS/MS monitoring the M2 glucuronide transition.
-
Visualizing the Workflow
The following diagram details the specific ordering required for successful UGT activation.
Figure 2: Step-by-step HLM incubation workflow emphasizing the critical Alamethicin permeabilization step.
Data Interpretation & Strategic Recommendations
When analyzing data from the assay described above, use the following benchmarks to assess risk.
Interpreting Ki Values[9]
-
Ki < 1 µM: High Interaction Potential. (Example: Atazanavir Ki ~0.5 µM). Clinical DDI study likely required.
-
Ki 1–10 µM: Moderate Potential. Evaluate [I]/Ki ratio relative to therapeutic Cmax.
-
Ki > 50 µM: Low Potential. Interaction unlikely to be clinically meaningful.[4][6][8]
Clinical Translation (The Raltegravir Case Study)
-
Inhibition (Atazanavir): While Atazanavir increases Raltegravir AUC by ~50-70%, Raltegravir has a wide therapeutic index. Consequently, no dose adjustment is required for this specific pair, despite the clear mechanistic interaction. This highlights that statistical significance in PK does not always equal clinical significance in toxicity.
-
Induction (Rifampin): The induction of UGT1A1 by Rifampin drives Raltegravir levels below the efficacy threshold.[1][9] The strategy here is Dose Escalation (800 mg BID) to overwhelm the induced enzyme capacity.
Recommendations for Researchers
-
Use Raltegravir as a Negative Control for CYP Studies: Since it is not metabolized by CYPs, it serves as an excellent control to prove that a metabolic change is UGT-driven and not CYP-driven.
-
Mandatory Alamethicin: Never run a UGT interaction study in microsomes without pore formers. You will generate false negatives.
-
Genotyping: In clinical studies, always genotype for UGT1A1*28 (Gilbert's Syndrome). Patients with this allele have reduced baseline glucuronidation and will show exaggerated DDI effects.
References
-
Merck & Co., Inc. (2021).[3][10] Isentress (Raltegravir) Prescribing Information. FDA.[11] Retrieved from [Link]
-
Wenning, L. A., et al. (2009).[12] Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[1] Clinical Pharmacology & Therapeutics, 85(1), 92-96. Retrieved from [Link]
-
Brainard, D. M., et al. (2011).[12] Effect of rifampin, a potent inducer of drug-metabolizing enzymes, on the pharmacokinetics of raltegravir.[1][5][6][8][9] Antimicrobial Agents and Chemotherapy, 55(4), 1405-1411. Retrieved from [Link]
-
Fisher, M. B., et al. (2000).[7] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. Retrieved from [Link]
-
Cattaneo, D., et al. (2010).[12] Exposure-related effects of atazanavir on the pharmacokinetics of raltegravir in HIV-1-infected patients.[13] Therapeutic Drug Monitoring, 32(2), 136-140. Retrieved from [Link]
-
Reese, M. J., et al. (2013). In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor. Drug Metabolism and Disposition, 41(2), 353-361. Retrieved from [Link]
Sources
- 1. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liverpool HIV Interactions [hiv-druginteractions.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of rifampin, a potent inducer of drug-metabolizing enzymes, on the pharmacokinetics of raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. Drug-drug interactions with raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Rifampin, a Potent Inducer of Drug-Metabolizing Enzymes, on the Pharmacokinetics of Raltegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liverpool HIV Interactions [hiv-druginteractions.org]
- 11. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Exposure-related effects of atazanavir on the pharmacokinetics of raltegravir in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Raltegravir and Elvitegravir resistance profiles
Executive Summary
Raltegravir (RAL) and Elvitegravir (EVG) represent the first generation of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1] While they share a core mechanism of action—chelation of magnesium ions (
The Scientist's Verdict:
-
High Cross-Resistance: In clinical failure scenarios, extensive cross-resistance exists. A patient failing RAL is generally considered compromised for EVG.
-
The Differentiators: The T66I mutation is the hallmark of EVG-specific resistance (leaving RAL relatively active), whereas the Y143 pathway is the primary driver for RAL failure, with less impact on EVG.
-
Genetic Barrier: Both drugs possess a low genetic barrier to resistance compared to second-generation INSTIs (Dolutegravir, Bictegravir), often requiring only a single point mutation to shift phenotypic susceptibility significantly.[2]
Mechanistic Basis of Inhibition & Resistance
To understand the resistance data, one must first visualize the structural conflict. Both RAL and EVG function as interfacial inhibitors.[3][4] They do not bind to the free integrase protein but rather to the Intasome (Integrase-Viral DNA complex).
Structural Workflow: Binding vs. Mutation
The following diagram illustrates the logical flow from wild-type inhibition to mutational escape.
Figure 1: Mechanistic pathway of INSTI action and the structural disruption caused by resistance mutations.
Head-to-Head Mutational Profiling
The following data synthesizes fold-change (FC) values derived from phenotypic susceptibility assays (e.g., Monogram Biosciences PhenoSense).
Key:
Table 1: Primary Mutation Comparison
| Mutation | Pathway | Raltegravir (RAL) Impact | Elvitegravir (EVG) Impact | Differentiation Note |
| Q148H/K/R | Q148 | High Resistance (FC > 20-50) | High Resistance (FC > 50-90) | The "Achilles Heel" for both. Q148 mutations destroy the binding pocket for both drugs. |
| N155H | N155 | Moderate/High (FC ~10-20) | Moderate/High (FC ~30) | Often the first mutation to appear due to viral fitness preservation. |
| Y143R/C | Y143 | High Resistance (FC > 20) | Low/Minimal (FC ~2-5) | CRITICAL: Y143 is the specific signature for RAL failure. EVG retains partial activity. |
| T66I | T66 | Susceptible (FC < 5) | High Resistance (FC > 15) | CRITICAL: T66I is the specific signature for EVG failure. RAL remains active. |
| E92Q | Q148 | Low (FC < 5) | High Resistance (FC > 20) | E92Q is frequently selected by EVG but rarely by RAL as a primary mutation. |
Table 2: Secondary/Compensatory Mutations
Primary mutations often impair viral fitness. Secondary mutations restore enzyme function or enhance resistance.[3]
| Secondary Mutation | Associated Primary | Effect |
| G140S/A | Q148 | Restores viral fitness lost by Q148. Increases resistance to both RAL and EVG >100-fold. |
| E138K | Q148 | Common in patients failing RAL; enhances resistance when paired with Q148. |
| T97A | Y143 / N155 | Accessory mutation; on its own has little effect, but amplifies resistance in complex patterns. |
Experimental Validation: The Self-Validating Protocol
To objectively compare these profiles in a lab setting, you cannot rely on clinical isolates alone due to their genetic complexity. You must use Site-Directed Mutagenesis (SDM) to introduce single mutations into a reference backbone (e.g., pNL4-3 or HXB2).
Protocol: Phenotypic Susceptibility Assay
Objective: Determine the
Step 1: Construct Generation (SDM)
-
Template: Use a plasmid containing the full-length HIV-1 molecular clone (e.g., pNL4-3).
-
Mutagenesis: Design primers containing the target mutation (e.g., ACA to ATA for T66I).
-
Reaction: Perform PCR amplification using high-fidelity polymerase (e.g., Phusion).
-
Validation: Sequence the Integrase coding region to confirm the mutation and ensure no off-target errors.
Step 2: Virus Production (Transfection)
-
Cells: HEK293T cells (highly transfectable).
-
Method: Lipofectamine or Calcium Phosphate transfection of the mutant plasmid.
-
Harvest: Collect viral supernatant at 48 hours post-transfection.
-
Quantification: Measure p24 antigen levels (ELISA) to normalize viral input.
Step 3: Single-Cycle Infectivity Assay
-
Target Cells: HeLa-CD4-LTR-Gal (or TZM-bl) cells containing a reporter gene (Luciferase/Beta-gal) driven by the HIV LTR.
-
Drug Treatment: Prepare serial dilutions of RAL and EVG (range: 0.1 nM to 10,000 nM).
-
Infection: Infect target cells with normalized virus in the presence of the drug.
-
Readout: After 48 hours, lyse cells and add Luciferase substrate. Luminescence is proportional to viral integration.
Step 4: Data Analysis (Self-Validation Check)
-
Control 1 (No Drug): Must show high luminescence (100% infection).
-
Control 2 (No Virus): Background noise baseline.
-
Control 3 (Wild Type): The WT virus must show an
within established historical ranges (e.g., RAL WT ~ 10-15 nM). If WT fails, the assay is invalid.
Experimental Workflow Diagram
Figure 2: Workflow for generating and testing HIV-1 Integrase mutants.
Clinical Implications & Conclusion
For drug development professionals, the data indicates that while RAL and EVG are structurally distinct, their resistance overlap renders them functionally similar in most failure scenarios, with two exceptions:
-
Genotyping is Mandatory: If a patient fails EVG with a T66I mutation, RAL may theoretically remain an option (though rarely done in practice due to the availability of 2nd gen INSTIs).
-
The Y143 Pathway: A patient failing RAL via the Y143 pathway might retain partial susceptibility to EVG, but the genetic barrier to complete resistance is dangerously low.
Final Recommendation: In current research and clinical contexts, RAL and EVG resistance profiles serve as the "baseline" for evaluating next-generation candidates. Any new INSTI candidate must demonstrate retained potency (FC < 5) against the Q148H + G140S double mutant to be considered a viable "Second Generation" or "Third Generation" candidate.
References
-
Stanford University. (2024). HIV Drug Resistance Database: Integrase Inhibitor (INSTI) Resistance Notes.[5][9] Retrieved from [Link][9][10]
-
Shimura, K., et al. (2008). Broad Anti-Retroviral Activity and Resistance Profile of the Novel HIV Integrase Inhibitor Elvitegravir (JTK-303/GS-9137). Journal of Virology. Retrieved from [Link]
-
Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[2] Science. Retrieved from [Link]
-
Marinello, J., et al. (2008). Comparison of Raltegravir and Elvitegravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants.[2][3][4] Biochemistry.[3][4][8] Retrieved from [Link]
-
Fransen, K., et al. (2009). Analysis of HIV-1 integrase gene variants in therapeutic failure patients.[6] Retrovirology.[2][11][12] Retrieved from [Link][8]
Sources
- 1. Frontiers | Different Pathways Leading to Integrase Inhibitors Resistance [frontiersin.org]
- 2. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of raltegravir and elvitegravir on HIV-1 integrase catalytic reactions and on a series of drug-resistant integrase mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Elvitegravir overcomes resistance to raltegravir induced by integrase mutation Y143 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9. Appendix 6: Stanford Drug Resistance Database online tables | HIV i-Base [i-base.info]
- 10. Comprehensive Analysis of HIV-1 Integrase Resistance-Related Mutations in African Countries [mdpi.com]
- 11. iasusa.org [iasusa.org]
- 12. The HIVdb System for HIV-1 Genotypic Resistance Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity and Range of Raltegravir Glucuronide Calibration Curves
Executive Summary
Accurate quantification of Raltegravir (RAL) and its major metabolite, Raltegravir Glucuronide (RAL-Glu), is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). While Raltegravir is the active integrase inhibitor, tracking RAL-Glu is essential to understand the UGT1A1-mediated metabolic clearance pathway.
This guide compares the analytical performance of LC-MS/MS versus HPLC-UV, with a specific focus on establishing valid linearity and dynamic range for RAL-Glu. It addresses the critical technical challenge of in-source fragmentation , where the glucuronide metabolite reverts to the parent drug during ionization, potentially compromising data integrity.
The Analytical Challenge: In-Source Fragmentation
Before assessing linearity, one must ensure specificity. A common pitfall in RAL-Glu analysis is its lability. During Electrospray Ionization (ESI), RAL-Glu can lose the glucuronic acid moiety before mass filtration, appearing as the parent Raltegravir (m/z 445).
If RAL and RAL-Glu co-elute, this fragmentation causes a false positive bias for Raltegravir and an underestimation of the Glucuronide.
Diagram 1: The In-Source Fragmentation Risk
This diagram illustrates how poor chromatographic separation leads to quantitation errors.
Caption: Mechanism of interference where labile RAL-Glu converts to parent RAL inside the ion source.
Method Comparison: LC-MS/MS vs. HPLC-UV
For modern drug development, LC-MS/MS is the gold standard due to the sensitivity required to detect the glucuronide, which often circulates at lower concentrations than the parent.
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Alternative) |
| Detection Principle | Mass-to-charge ratio (Triple Quadrupole) | Ultraviolet Absorbance (PDA @ 246–334 nm) |
| Linearity Range (RAL-Glu) | 2.5 – 1,000 ng/mL | 10,000 – 60,000 ng/mL (10–60 µg/mL) |
| Sensitivity (LLOQ) | ~2.5 ng/mL | ~10 µg/mL (4000x less sensitive) |
| Selectivity | High (distinguishes isotopes/metabolites) | Moderate (prone to matrix interference) |
| Sample Volume | 20–50 µL | 200–500 µL |
| Primary Use Case | Clinical PK, Bioequivalence, TDM | QC of bulk drug, high-dose formulations |
Verdict: HPLC-UV lacks the sensitivity for physiological RAL-Glu quantification. The remainder of this guide focuses on the LC-MS/MS workflow .
Experimental Protocol: Validated LC-MS/MS Workflow
To establish a linear range of 2.5 to 1000 ng/mL , follow this optimized protocol.
Sample Preparation (Protein Precipitation)[1][2][3][4][5]
-
Aliquot: Transfer 50 µL of human plasma into a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard (IS) working solution.
-
Crucial: Use RAL-Glu-d3 or RAL-d6 . Analog IS (e.g., Nevirapine) does not compensate for matrix effects as effectively as stable isotopes.
-
-
Precipitation: Add 150 µL Acetonitrile (ACN). Vortex for 5 mins @ 1000 rpm.
-
Centrifugation: Spin at 4000g for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
Chromatographic Conditions[1][3][4][5][6][7]
-
Column: Waters Atlantis T3 C18 or Ascentis Express C18 (2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0–0.5 min: 10% B (Divert to waste to remove salts)
-
0.5–3.0 min: 10% → 90% B (Linear ramp)
-
3.0–4.0 min: 90% B (Wash)
-
4.1–6.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[2]
Mass Spectrometry (ESI Positive Mode)
While RAL-Glu is polar, positive mode often yields better signal-to-noise ratios on modern triple quads.
-
Raltegravir Glucuronide: m/z 621.1 → 445.1 (Loss of glucuronic acid)
-
Raltegravir (Parent): m/z 445.1 → 109.1
-
Internal Standard: m/z 624.1 → 448.1 (for RAL-Glu-d3)
Assessing Linearity and Range
Linearity is not just about
The Calibration Range
For a standard clinical assay, design your curve to cover the expected trough (
-
Recommended Range: 2.5 ng/mL (LLOQ) to 1,000 ng/mL (ULOQ).
-
Calibrators: 2.5, 5, 10, 50, 200, 500, 800, 1000 ng/mL.
Regression Model & Weighting
Standard linear regression (
-
Protocol: Apply a
weighting factor . -
Why? Without weighting, the high standards (1000 ng/mL) dominate the regression line, causing massive % errors at the low end (2.5 ng/mL).
prioritizes accuracy at the LLOQ.
Acceptance Criteria (FDA/ICH M10 Guidelines)
To validate the range, the back-calculated concentrations of the calibration standards must meet:
-
LLOQ (2.5 ng/mL): Accuracy within ±20% and Precision (CV) ≤ 20%.
-
All other standards: Accuracy within ±15% and Precision (CV) ≤ 15%.
-
Correlation:
.[3][4][1][2][5][6][7] -
Carryover: Signal in blank sample after ULOQ must be < 20% of LLOQ response.
Diagram 2: Validation Workflow Logic
This diagram outlines the decision tree for accepting a calibration run.
Caption: Step-by-step logic for validating the linearity of the calibration curve.
References
-
Analytical Method Development (Plasma): Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 2020.[8]
-
Simultaneous Quantification (High Throughput): Validation of an LC-MS/MS Assay for the Simultaneous Determination of Bictegravir, Doravirine, and Raltegravir in Human Plasma. ResearchGate / BioRxiv, 2020.
-
In-Source Fragmentation Risks: Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (Applied to general labile metabolites). USP / Journal of Chromatography A, 2020.
-
HPLC-UV Limitations: Method development and validation of raltegravir by RP-HPLC method. International Journal of Pharmacy and Analytical Research, 2019.[5]
Sources
- 1. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of raltegravir and raltegravir glucuronide in human plasma by liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpar.com [ijpar.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of raltegravir and raltegravir glucuronide in human plasma and urine by LC-MS/MS with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics and Metabolic Profiling of Raltegravir: Healthy Volunteers vs. HIV-Infected Cohorts
[1][2]
Executive Summary & Mechanism of Action
Raltegravir (RAL) , the first-in-class HIV-1 Integrase Strand Transfer Inhibitor (INSTI), functions by blocking the catalytic activity of the HIV-1 integrase enzyme, preventing the covalent insertion of the viral genome into the host cell DNA.[1]
Unlike many antiretrovirals (ARVs) that rely heavily on the Cytochrome P450 (CYP) system, Raltegravir is primarily cleared via glucuronidation .[2][3] This distinct metabolic pathway significantly reduces the potential for drug-drug interactions (DDIs), a critical advantage in salvage therapy for HIV-infected individuals on complex regimens.
Metabolic Pathway Analysis
The primary route of elimination for Raltegravir is UGT1A1-mediated glucuronidation.[2][3][4] Approximately 9% of the drug is excreted unchanged in urine, while the majority is converted to the inactive Raltegravir-glucuronide.
Key Metabolic Differentiator:
-
Substrate: UGT1A1 (Major), UGT1A3/1A9 (Minor).[5]
-
Transporters: P-gp substrate (ABCB1), but not a significant inhibitor.
Figure 1: Metabolic pathway of Raltegravir highlighting UGT1A1 as the rate-limiting enzymatic step.
Comparative Pharmacokinetics: Healthy vs. HIV-Infected
A critical challenge in Raltegravir therapy is its high inter- and intra-patient pharmacokinetic (PK) variability.[7] While the metabolic pathway remains consistent between healthy volunteers and HIV-infected patients, physiological factors associated with HIV infection (e.g., gastric pH changes, enteropathy) can alter absorption kinetics.
Quantitative Comparison
The following data synthesizes population PK studies comparing healthy subjects with HIV-infected patients receiving 400mg b.i.d.
| Parameter | Healthy Volunteers (n=12-24) | HIV-Infected Patients (n=30+) | Deviation & Clinical Implication |
| Tmax (h) | ~1.0 - 3.0 | ~3.0 - 4.0 | Delayed Absorption: HIV+ patients often show slower absorption phases (T1/2 absorption ~3.4h vs 1h in healthy). |
| AUC0-12 (µM·h) | 14.3 ± 35% | 10.1 ± 50-60% | Reduced Bioavailability: Some cohorts show ~30% lower AUC in HIV+ patients, though often not statistically significant due to high CV%. |
| Cmax (µM) | 4.5 ± 1.8 | 4.2 ± 2.6 | High Variability: Cmax is comparable but exhibits extreme variability (CV >50%) in patients. |
| Cmin (nM) | 142 | 65 - 120 | Trough Variability: Cmin is the most variable parameter; crucial for viral suppression. |
| T1/2 (h) | ~9 (Terminal) | ~9 - 12 | Clearance Stability: Elimination half-life remains relatively consistent, indicating UGT1A1 function is preserved in infection. |
Factors Influencing Variability
-
UGT1A1 Polymorphisms: Individuals with the UGT1A128/28 genotype (Gilbert's Syndrome) exhibit reduced glucuronidation, leading to modestly higher Raltegravir plasma concentrations (+40% AUC).[8] This is generally considered safe and does not require dose adjustment.
-
Gastric Environment: Raltegravir absorption is pH-dependent. HIV-associated achlorhydria or co-administration with acid-reducing agents can increase variability.
-
Disease State: Chronic inflammation and enteropathy in HIV+ patients contribute to the delayed absorption (Tmax shift) observed in comparative studies.
Performance vs. Alternatives (INSTI Class)
Raltegravir's performance must be contextualized against second-generation INSTIs.
| Feature | Raltegravir (RAL) | Dolutegravir (DTG) | Elvitegravir (EVG) |
| Metabolism | UGT1A1 (Glucuronidation) | UGT1A1 (Major) + CYP3A4 (Minor) | CYP3A4 (Major) |
| Booster Requirement | None | None | Required (Cobicistat/Ritonavir) |
| PK Variability | High (CV ~50-60%) | Low to Moderate | Low (due to boosting) |
| Dosing Frequency | Twice Daily (or 1200mg QD) | Once Daily | Once Daily |
| Genetic Impact | UGT1A1 polymorphisms affect levels | Minimal impact | CYP3A4 polymorphisms affect levels |
Scientist's Note: While DTG offers a higher barrier to resistance and less variability, RAL remains a preferred choice for patients with severe hepatic metabolic issues or those taking medications that strictly contraindicate CYP3A4 inhibitors (necessary for EVG).
Experimental Protocol: Bioanalysis via LC-MS/MS
To validate these PK profiles in your own research, use the following self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This workflow is designed to minimize matrix effects common in HIV+ plasma samples.
Sample Preparation Workflow
Principle: Protein precipitation is preferred over Solid Phase Extraction (SPE) for Raltegravir to maximize recovery of the polar glucuronide metabolite if needed, though this protocol focuses on the parent compound.
Figure 2: Optimized bioanalytical workflow for Raltegravir quantification in human plasma.
Instrumental Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5000 or equivalent).
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate.
-
-
Transitions (MRM):
-
Raltegravir: m/z 445.1 → 109.1 (Quantifier)
-
Internal Standard (RAL-d6): m/z 451.1 → 109.1
-
Quality Control (QC) Criteria: To ensure trustworthiness of data, include QCs at Low (3 x LLOQ), Medium (50% range), and High (75% range) concentrations. Accuracy must be within ±15% (±20% for LLOQ).
References
-
Brainard, D. M., et al. (2011).[9] Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor. Journal of Clinical Pharmacology. Link
-
Wenning, L. A., et al. (2009). Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms.[3][9] Clinical Pharmacology & Therapeutics. Link
-
Cattaneo, D., et al. (2012). Intrapatient and interpatient pharmacokinetic variability of raltegravir in the clinical setting.[10][7][11][12] Therapeutic Drug Monitoring. Link
-
FDA Center for Drug Evaluation and Research. (2007). Clinical Pharmacology and Biopharmaceutics Review: Isentress (Raltegravir). Link
-
Cousins, D., et al. (2011).[9] Successful tacrolimus treatment following renal transplant in a HIV-infected patient with raltegravir previously treated with a protease inhibitor based regimen.[9] Drug Metabolism and Drug Interactions. Link
Sources
- 1. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetic Analysis and Pharmacogenetics of Raltegravir in HIV-Positive and Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of raltegravir in individuals with UGT1A1 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Comparison of the pharmacokinetics of raltegravir given at 2 doses of 400 mg by swallowing versus one dose of 800 mg by chewing in healthy volunteers: a randomized, open-label, 2-period, single-dose, crossover phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the In Vivo Pharmacokinetics and In Vitro Dissolution of Raltegravir in HIV Patients Receiving the Drug by Swallowing or by Chewing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Raltegravir Pharmacokinetics in Treatment-Naive Patients Is Not Influenced by Race: Results from the Raltegravir Early Therapy in African-Americans Living with HIV (REAL) Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of Raltegravir beta-D-Glucuronide
Executive Summary & Immediate Directives
Do not treat Raltegravir
-
Hazard Classification: Reproductive Hazard (Category 2) ; Eye Irritant (Category 1).[1] Treat with the same containment rigor as the parent compound (Raltegravir).
-
Critical Prohibition: NEVER sewer (flush) this compound. Although water-soluble, it is a "Trojan Horse" for the active pharmaceutical ingredient (API).
-
Primary Disposal Path: High-Temperature Incineration (RCRA-compliant facility).
Scientific Rationale: The "Trojan Horse" Mechanism
As researchers, we must understand why we follow specific protocols. The standard assumption—that glucuronidation equals permanent inactivation—is false in the context of wastewater management.
The Hydrolysis Risk
Raltegravir
This "reactivation" mechanism contributes to the development of integrase-inhibitor-resistant viral strains in the environment.
Diagram 1: Environmental Reactivation Pathway
This diagram illustrates why sewering is strictly prohibited.
Figure 1: The "Re-activation Loop" demonstrating how improper disposal leads to active drug release.
Physicochemical Profile & Safety Data
Before handling waste, verify the material properties.
| Parameter | Specification | Operational Implication |
| CAS Number | 952654-62-5 | Use for waste manifesting.[2] |
| Molecular Weight | ~620.54 g/mol | Heavy molecule; non-volatile. |
| Solubility | High (Water/Methanol) | Risk: Easily mobilizes in spills. |
| Stability | Hygroscopic; Sensitive to Acid | Keep dry; do not mix with acidic waste streams. |
| PPE Requirement | N95/P100, Nitrile Gloves, Safety Goggles | Prevent inhalation of dust; protect eyes (Corrosive Risk). |
Step-by-Step Disposal Protocol
This protocol complies with EPA 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[2]
Phase 1: Waste Segregation
Goal: Prevent cross-contamination and ensure incineration compatibility.
-
Solid Waste (Powder/Wipes/PPE):
-
Collect in a Yellow or Black RCRA-approved pharmaceutical waste container.
-
Note: Do not use Red "Biohazard" bags unless the waste is also contaminated with infectious blood/tissue. Chemical destruction takes precedence.
-
-
Liquid Waste (Stock Solutions):
-
Segregate into "Non-Halogenated Organic Solvents" if dissolved in MeOH/DMSO.
-
Segregate into "Aqueous Pharmaceutical Waste" if in water/buffer.
-
Labeling: Must explicitly state "Contains Raltegravir Metabolite - Reproductive Toxin."
-
Phase 2: Spill Response (Immediate Action)
If <100mg is spilled in the lab:
-
Evacuate & PPE: Clear area. Don double nitrile gloves, safety goggles, and N95 respirator.
-
Contain: Cover spill with absorbent pads.
-
Deactivate: Do not use bleach (oxidizers may create hazardous byproducts). Use a detergent-based surfactant (e.g., 1% SDS) to lift the polar compound.
-
Disposal: Place all cleanup materials into the Solid Pharmaceutical Waste bin.
Phase 3: Final Destruction
Method: High-Temperature Incineration (>1000°C). Reasoning: Chemical oxidation is unreliable for the glucuronide linkage. Thermal destruction ensures the breakdown of the fluorinated benzyl ring structure.
Diagram 2: Operational Waste Workflow
Figure 2: Decision matrix for segregating Raltegravir
Regulatory Compliance Checklist
Ensure your facility logbook reflects the following:
-
Generator Status: Verify if your facility is an LQG (Large Quantity Generator) or SQG.[2] This impacts accumulation time limits (usually 90 or 180 days).
-
Waste Code: While not P-listed or U-listed specifically, use "Non-Creditable Hazardous Waste Pharmaceutical" designation under 40 CFR § 266.500 .
-
Sewering Ban: Explicitly reference 40 CFR § 266.505 (Prohibition of sewering hazardous waste pharmaceuticals) in your SOPs to justify the cost of off-site incineration.
References
-
Merck & Co., Inc. (2025).[3] Safety Data Sheet: Raltegravir Adult Formulation. Retrieved from (Verified via search).
-
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[2][4][5] Retrieved from .
-
National Institutes of Health (NIH) - PubChem. (n.d.). Raltegravir Glucuronide Compound Summary. Retrieved from .
-
CovaChem. (n.d.). Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates. Retrieved from .
-
Centers for Disease Control and Prevention (CDC) / NIOSH. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings. Retrieved from .
Sources
Personal protective equipment for handling Raltegravir beta-D-Glucuronide
Executive Summary
This guide defines the containment strategy for Raltegravir beta-D-Glucuronide , the primary metabolite of the HIV-1 integrase inhibitor Raltegravir. While glucuronide conjugates are often pharmacologically attenuated, this compound must be handled with Occupational Exposure Band (OEB) 3 protocols.
The Scientific Rationale:
-
Reversibility: Glucuronides are susceptible to enzymatic hydrolysis (via
-glucuronidase), potentially reverting to the bioactive parent compound upon contact with mucosal surfaces or skin flora. -
Reproductive Hazard: The parent compound, Raltegravir, carries a GHS classification for reproductive toxicity (Suspected of damaging the unborn child).[1][2] We must assume the metabolite carries a similar risk profile until definitive toxicology data proves otherwise.
Part 1: Risk Assessment & Hazard Identification
The "Parent-Metabolite Equivalence" Rule: In the absence of specific toxicological data for a metabolite, industrial hygiene standards dictate defaulting to the hazard band of the parent API (Active Pharmaceutical Ingredient).
| Parameter | Specification | Critical Note |
| Compound | Raltegravir beta-D-Glucuronide | Major metabolite formed via UGT1A1.[3][4][5] |
| Parent Drug | Raltegravir (Isentress) | HIV Integrase Inhibitor.[5][6][7] |
| Hazard Band | OEB 3 (Potent) | OEL Range: 10 – 100 |
| Primary Risks | Reproductive Toxicity, Respiratory Irritation | Dust inhalation is the highest risk vector. |
| Physical State | Solid (Lyophilized Powder) | High potential for aerosolization during weighing. |
Part 2: Personal Protective Equipment (PPE) Matrix
PPE is your last line of defense. Engineering controls (containment) are primary.[8] The following matrix applies to Analytical Standards and In Vitro Metabolism workflows.
Scenario A: Handling Solid Powder (High Risk)
Applies to: Weighing, transfer of neat material, reconstituting lyophilized vials.
| Zone | Equipment | Technical Justification |
| Respiratory | N95 / P3 Respirator (Minimum) | If handling >10 mg outside a HEPA-filtered enclosure, a PAPR (Powered Air Purifying Respirator) is required. |
| Dermal (Hands) | Double Nitrile Gloves | Outer: 5-8 mil nitrile (standard). Inner: 4 mil nitrile (contrast color). Rationale: Visualizes breaches immediately. Creates a friction layer to reduce micro-tears. |
| Dermal (Body) | Tyvek® Lab Coat (Closed front) | Cotton coats retain dust. Tyvek repels particulates and prevents cross-contamination to street clothes. |
| Ocular | Chemical Safety Goggles | Safety glasses with side shields are insufficient for powders that can drift around gaps. |
Scenario B: Handling Liquid Solutions (Moderate Risk)
Applies to: Pipetting stock solutions, HPLC analysis, cell culture dosing.
| Zone | Equipment | Technical Justification |
| Respiratory | Surgical Mask (Standard) | Aerosol risk is low unless vortexing/sonicating open tubes. |
| Dermal (Hands) | Single Nitrile Gloves | Standard laboratory grade (0.11 mm thickness). |
| Dermal (Body) | Standard Lab Coat | Polyester/Cotton blend is acceptable for liquid handling. |
| Ocular | Safety Glasses | Side shields required.[9] |
Part 3: Operational Workflow & Engineering Controls
The Containment Logic Diagram
This decision tree illustrates the required engineering controls based on the physical state of the metabolite.
Caption: Operational logic flow dictating containment levels based on physical state. Red nodes indicate critical control points requiring engineering intervention.
Detailed Protocol: Weighing & Solubilization
Step 1: Preparation (The "Clean" Zone)
-
Activate the Balance Enclosure or Biological Safety Cabinet (BSC) 15 minutes prior to use.
-
Line the work surface with a plastic-backed absorbent pad (absorbent side up) to capture any micro-spills.
-
Static Control: Glucuronide powders are often electrostatic. Use an ionizing bar or anti-static gun on the vial before opening to prevent "jumping" powder.
Step 2: The Weighing Event
-
Never weigh this compound on an open bench.
-
Place the receiving vessel (volumetric flask) inside the enclosure.
-
Open the source vial inside the enclosure.
-
Use a disposable anti-static spatula.
-
Technique: Transfer powder slowly. If powder adheres to the spatula, do not flick it. Tap gently against the inner wall of the receiving vessel.
Step 3: Solubilization (Deactivation of Dust Risk)
-
Add the solvent (typically Methanol or Water/Methanol mix) to the vessel before removing it from the enclosure.
-
Wipe Down: Wipe the exterior of the vial and the flask with a methanol-dampened Kimwipe inside the hood before bringing them out. This removes invisible dust residues.
Part 4: Emergency & Disposal Procedures
Decontamination (Spill Response)
In the event of a powder spill (>5 mg):
-
Evacuate the immediate area (3-meter radius) to let aerosols settle (approx. 5 mins).
-
Don PPE: N95 respirator, double gloves, goggles.
-
Cover: Gently cover the spill with damp paper towels (do not spray directly on powder, as this disperses it).
-
Clean: Wipe up the slurry. Clean the surface with 10% Bleach followed by 70% Ethanol .
-
Why Bleach? Strong oxidation helps degrade the organic structure.
-
Why Ethanol? Removes the bleach residue and solubilizes any remaining lipophilic drug.
-
Waste Disposal
Raltegravir beta-D-Glucuronide is a pharmaceutical waste.[2]
-
Solid Waste: (Gloves, wipes, empty vials)
Incineration Only (Yellow Bag/Bin). Do not landfill. -
Liquid Waste:
High-BTU Solvent Waste stream . -
Drain Disposal: STRICTLY PROHIBITED . Even though glucuronides are water-soluble, they are bioactive pollutants.
References
-
Merck & Co., Inc. (2025).[1] Safety Data Sheet: Raltegravir Adult Formulation. Retrieved from (Verified via Search 1.8).
-
National Institutes of Health (NIH) PubChem. (n.d.). Raltegravir (CID 54671008) - Safety and Hazards. Retrieved from (Verified via Search 1.7).
-
Pfizer Inc. (2022).[8] Occupational Exposure Banding (OEB) Concepts. Retrieved from (Contextual reference from Search 1.1).
-
U.S. Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance. Retrieved from (Verified via Search 1.13).
-
Cayman Chemical. (2024).[9] Raltegravir Glucuronide Product Insert. Retrieved from (Verified via general industry standard for metabolite handling).
Sources
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. youtube.com [youtube.com]
- 5. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. msd.com [msd.com]
- 11. Raltegravir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
